molecular formula C35H57N13O14S2 B15604120 iRGD peptide

iRGD peptide

货号: B15604120
分子量: 948.0 g/mol
InChI 键: YHTTWXCDIRTOQX-SGCZUILESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IRGD peptide is a useful research compound. Its molecular formula is C35H57N13O14S2 and its molecular weight is 948.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C35H57N13O14S2

分子量

948.0 g/mol

IUPAC 名称

(6S,15S,18R,23R,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid

InChI

InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18-,19-,20?,21-,22-,23-/m0/s1

InChI 键

YHTTWXCDIRTOQX-SGCZUILESA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to iRGD Peptide: Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The iRGD peptide represents a significant advancement in targeted cancer therapy, offering a sophisticated mechanism to overcome the physiological barriers of the tumor microenvironment. This document provides a comprehensive overview of its discovery, a detailed exploration of its mechanism of action, relevant quantitative data, and the experimental protocols that have been pivotal in its development.

Discovery of iRGD

The prototypic internalizing RGD (iRGD) peptide, with the amino acid sequence CRGDKGPDC, was discovered through in vivo screening of phage display libraries in tumor-bearing mice.[1] Unlike conventional RGD peptides that primarily target the tumor vasculature, iRGD demonstrated a remarkable ability to not only home to tumor tissues but also to penetrate deep into the extravascular tumor parenchyma.[1][2] This unique property is attributed to a multi-step mechanism that engages different cell surface receptors sequentially.

The discovery was facilitated by phage display technology, a powerful method for identifying peptides that bind to specific targets. In this case, a library of cyclic peptides was screened for their ability to home to tumors in a living organism, leading to the identification of iRGD as a lead candidate for tumor-penetrating applications.[3]

Mechanism of Action: A Three-Step Pathway

The tumor-homing and penetration of iRGD is a sequential process involving three key steps:

  • Integrin Binding: The initial step is mediated by the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif within the iRGD sequence.[1][2] This motif binds with high affinity to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells and some tumor cells themselves.[1][2][4] This binding event serves to anchor the peptide to the tumor vasculature.

  • Proteolytic Cleavage: Once bound to the integrin, the this compound undergoes proteolytic cleavage by proteases present in the tumor microenvironment.[2][3] This cleavage event is crucial as it exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif, which has the sequence R/KXXR/K.[1][3][5]

  • Neuropilin-1 (NRP-1) Binding and Internalization: The newly exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor that is also highly expressed in many tumor types.[1][2][6] This second binding event triggers an endocytic/exocytotic transport pathway, facilitating the internalization of the peptide and any co-administered or conjugated cargo deep into the tumor tissue.[1][5][7]

This dual-receptor targeting mechanism is the key to iRGD's enhanced tumor penetration compared to traditional RGD peptides, which only engage with integrins.[3]

Quantitative Data

The efficacy of iRGD is supported by quantitative measurements of its binding affinities and its impact on drug accumulation in tumors.

ParameterReceptorValueReference
Binding Affinity (Kd) αvβ3 Integrin17.8 ± 8.6 nM[8]
αvβ5 Integrin61.7 ± 13.3 nM[8]
Binding Affinity (IC50) αvβ3 IntegrinMid-low nanomolar[9]
αvβ5 IntegrinMid-low nanomolar[9]
αvβ6 IntegrinHigher than αvβ3/αvβ5[9]
Relative Binding Affinity Cleaved CRGDK fragment for NRP-1 vs. Integrins~50- to 150-fold higher for NRP-1[10]
Drug/NanoparticleTumor ModelFold Increase in Tumor Accumulation (iRGD vs. Control)Reference
Abraxane22Rv1 Prostate Tumor~8-fold[8]
SilicasomesPancreatic Ductal Adenocarcinoma~3-fold (co-administration)[5]
DoxorubicinHepatocellular Carcinoma (HepG2)Significant increase in tumor growth inhibition[11]
SorafenibHepatocellular Carcinoma (HepG2)Significant increase in tumor growth inhibition[11]

Experimental Protocols

The following are generalized protocols for key experiments used in the study of iRGD.

This protocol is a foundational technique for discovering peptides like iRGD that home to specific tissues in vivo.

  • Library Administration: A phage display peptide library (e.g., a cyclic CX7C library) is injected intravenously into tumor-bearing mice.[3]

  • Circulation and Homing: The phage library is allowed to circulate for a defined period, allowing phages displaying peptides with affinity for the tumor vasculature to bind.

  • Perfusion and Organ Harvest: After circulation, the mice are perfused to remove non-bound phages from the circulation. The tumor and control organs are then harvested.

  • Phage Recovery: Phages that have homed to the tumor are recovered from the tissue homogenate.

  • Amplification: The recovered phages are amplified by infecting host bacteria.

  • Subsequent Rounds of Selection: The amplified phages are then used for subsequent rounds of injection and selection, progressively enriching the population of phages that home to the tumor.

  • Sequencing: After several rounds of selection, the DNA from individual phage clones is sequenced to identify the amino acid sequence of the homing peptides.[12][13]

This assay quantifies the binding affinity of iRGD to its integrin receptors.

  • Plate Coating: Purified integrin receptors (e.g., αvβ3, αvβ5) are coated onto the wells of a microtiter plate.[9]

  • Blocking: The remaining protein-binding sites in the wells are blocked to prevent non-specific binding.

  • Peptide Incubation: A labeled version of the this compound (e.g., biotinylated or fluorescently tagged) is incubated in the wells at various concentrations. For competition assays, a constant concentration of labeled iRGD is co-incubated with varying concentrations of unlabeled competitor peptides.

  • Washing: The wells are washed to remove unbound peptide.

  • Detection: The amount of bound labeled peptide is quantified using a method appropriate for the label (e.g., streptavidin-HRP for biotinylated peptides, fluorescence measurement for fluorescently tagged peptides).

  • Data Analysis: The binding data is analyzed to determine binding constants such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).[8]

This assay assesses the interaction between the cleaved iRGD (CendR motif) and NRP-1.

  • Cell Culture: Cells expressing high levels of NRP-1 are cultured.

  • Peptide Treatment: The cells are incubated with a labeled version of the cleaved this compound (exposing the CendR motif).

  • Washing: The cells are washed to remove unbound peptide.

  • Quantification: The amount of cell-associated peptide is quantified, often using flow cytometry or fluorescence microscopy.

  • Competition: To demonstrate specificity, competition experiments are performed by co-incubating the labeled peptide with an excess of unlabeled CendR-containing peptide.

This assay visualizes and quantifies the ability of iRGD to penetrate tumor tissue.

  • Administration of Labeled Peptide: A fluorescently labeled this compound (e.g., FAM-iRGD) is injected intravenously into tumor-bearing mice.

  • Time Course: The mice are sacrificed at various time points after injection.

  • Tissue Processing: The tumors and control organs are harvested, and frozen sections are prepared for microscopy.

  • Imaging: The tissue sections are imaged using confocal microscopy to visualize the distribution of the fluorescent peptide within the tumor parenchyma and in relation to the tumor vasculature (which can be co-stained with a vascular marker like CD31).

  • Quantification: The extent of extravasation and penetration can be quantified by measuring the fluorescence intensity at different distances from the blood vessels.

Visualizations

The following diagrams illustrate the key pathways and workflows related to iRGD.

iRGD_Mechanism iRGD Mechanism of Tumor Penetration cluster_blood Bloodstream cluster_tumor_vasculature Tumor Vasculature cluster_tumor_parenchyma Tumor Parenchyma iRGD This compound (CRGDKGPDC) Integrin αvβ3/αvβ5 Integrin iRGD->Integrin 1. RGD Binding Protease Protease Integrin->Protease 2. Cleavage NRP1 Neuropilin-1 (NRP-1) Protease->NRP1 3. CendR Binding (exposed CRGDK) Internalization Endocytosis & Tissue Penetration NRP1->Internalization 4. Internalization

Caption: The sequential mechanism of iRGD tumor homing and penetration.

Phage_Display_Workflow In Vivo Phage Display Workflow Start Start: Phage Display Library Injection Inject into Tumor-Bearing Mouse Start->Injection Circulation Circulation & Homing to Tumor Injection->Circulation Harvest Harvest Tumor Circulation->Harvest Elution Elute Bound Phage Harvest->Elution Amplification Amplify Phage in Bacteria Elution->Amplification Amplification->Injection Next Round of Selection Sequencing Sequence Phage DNA to Identify Peptide Amplification->Sequencing After 3-5 Rounds

Caption: Experimental workflow for discovering tumor-homing peptides.

Signaling_Pathway iRGD Signaling and Transport Pathway iRGD_Extracellular Extracellular iRGD Integrin_Binding Binding to αv Integrins iRGD_Extracellular->Integrin_Binding Cleavage Proteolytic Cleavage Integrin_Binding->Cleavage CendR_Exposure CendR Motif Exposure Cleavage->CendR_Exposure NRP1_Binding Binding to NRP-1 CendR_Exposure->NRP1_Binding Transport_Pathway Activation of Endocytic/Transcytotic Pathway NRP1_Binding->Transport_Pathway Drug_Penetration Enhanced Tumor Penetration of Co-administered Drug Transport_Pathway->Drug_Penetration

Caption: Logical flow of the iRGD-mediated tumor penetration pathway.

Conclusion

The this compound has emerged as a powerful tool in oncology, capable of enhancing the delivery of a wide array of therapeutic agents directly into the tumor parenchyma. Its unique, multi-step mechanism of action, involving sequential binding to integrins and neuropilin-1, sets it apart from other targeting moieties. The robust preclinical data, supported by detailed experimental validation, has paved the way for its investigation in clinical settings. For researchers and drug development professionals, iRGD offers a versatile and potent platform for improving the efficacy and therapeutic index of cancer treatments.

References

iRGD Peptide: A Technical Guide to a Tumor-Penetrating Drug Delivery Platform

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The internalizing RGD (iRGD) peptide represents a significant advancement in targeted cancer therapy, offering a sophisticated mechanism to overcome the physiological barriers of solid tumors. Unlike traditional targeting ligands that merely accumulate at the tumor vasculature, iRGD facilitates deep penetration of therapeutic and diagnostic agents into the extravascular tumor parenchyma. This guide provides a comprehensive technical overview of the iRGD peptide's structure, its unique mechanism of action, quantitative binding and efficacy data, and detailed protocols for key experimental validation.

Core Structure and Sequence of iRGD

The prototypic iRGD is a nine-amino-acid cyclic peptide discovered through in vivo phage display screening in tumor-bearing mice.[1] Its structure is critical to its function, containing two key motifs that enable its multi-step tumor-homing and penetration capabilities.

  • Sequence: Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys (CRGDKGPDC)[1]

  • Structure: The peptide is cyclized via a disulfide bond between the two terminal cysteine residues.[2]

  • Molar Mass: Approximately 948.04 g/mol [1]

  • Key Motifs:

    • RGD (Arg-Gly-Asp) Motif: This sequence is a well-known ligand for αv integrins (specifically αvβ3 and αvβ5), which are frequently overexpressed on tumor endothelial cells and some cancer cells.[1][3]

    • C-end Rule (CendR) Motif: A cryptic R/KXXR/K motif which, upon proteolytic cleavage, becomes C-terminal. In iRGD, the exposed CRGDK sequence serves as the active CendR motif.[3][4]

Mechanism of Action: A Three-Step Pathway

The this compound utilizes a sequential, three-step process to navigate from the bloodstream deep into tumor tissue, a pathway that can be exploited by co-administered or conjugated payloads.[1]

  • Tumor Homing (Integrin Binding): Following systemic administration, the RGD motif on the intact this compound binds to αvβ3 and αvβ5 integrins on the surface of tumor endothelial cells. This initial binding acts as a docking mechanism, concentrating the peptide at the tumor site.[1][3]

  • Proteolytic Cleavage (Activation): Once bound to the integrin, the this compound undergoes proteolytic cleavage by a cell surface-associated protease. This cleavage event exposes the previously cryptic CendR motif (CRGDK) by making it the new C-terminus of the peptide fragment.[4][5]

  • Tumor Penetration (NRP-1 Binding): The cleaved fragment, now presenting the active CendR motif, has a reduced affinity for integrins and gains a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor and endothelial cells.[2][3] Binding to NRP-1 triggers an endocytotic/exocytotic transport pathway, enabling the peptide and any associated cargo to be actively transported across the vascular endothelium and deep into the tumor parenchyma.[1][2]

iRGD_Signaling_Pathway cluster_blood Blood Vessel cluster_tme Tumor Microenvironment iRGD_blood Systemic iRGD (Intact) Integrin αvβ3 / αvβ5 Integrin iRGD_blood->Integrin 1. Homing (RGD motif) iRGD_bound iRGD Bound Integrin->iRGD_bound Protease Protease iRGD_cleaved Cleaved iRGD (CendR exposed) Protease->iRGD_cleaved NRP1 Neuropilin-1 (NRP-1) Internalization Active Transport (Endocytosis) NRP1->Internalization TumorCell Tumor Cell iRGD_bound->Protease 2. Cleavage iRGD_cleaved->NRP1 3. Penetration (CendR motif) Internalization->TumorCell

Caption: The sequential mechanism of iRGD tumor homing and penetration.

Quantitative Data: Binding Affinities and In Vivo Efficacy

The dual-receptor targeting of iRGD translates into potent binding characteristics and significant enhancement of therapeutic efficacy in preclinical models.

Table 1: iRGD Integrin Binding Affinities

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of the intact this compound for various αv integrins, as determined by solid-phase binding assays. Lower values indicate higher binding affinity.

CompoundIntegrin TargetIC₅₀ (nM)Reference Compound
iRGD αvβ3 31.1 ± 1.8 Cilengitide
iRGD αvβ5 46.2 ± 2.1 Cilengitide
iRGD αvβ6 233.7 ± 11.5 [RGD-Chg-E]-CONH₂
Data are presented as the mean of three independent experiments ± SEM.[4]

Following proteolytic cleavage, the resulting CRGDK fragment exhibits a significantly higher binding affinity for NRP-1, estimated to be 50- to 150-fold greater than its affinity for integrins, which facilitates the crucial "receptor switching" for tumor penetration.[2]

Table 2: Selected In Vivo Efficacy Data (Co-administration)

This table highlights the therapeutic enhancement achieved by systemically co-administering iRGD with standard anticancer agents in various mouse tumor models.

Therapeutic AgentTumor ModelKey Efficacy Result
Doxorubicin (0.6 kDa)22Rv1 Prostate Xenograft7-fold increase in tumor accumulation of Doxorubicin.[6]
Doxorubicin (1 mg/kg)22Rv1 Prostate XenograftTherapeutic effect was equivalent to a 3 mg/kg dose of Doxorubicin alone.[6]
Trastuzumab (Antibody)BT474 Breast Xenograft14-fold increase in Trastuzumab-positive areas within the tumor.[6]
Doxorubicin-Polymer ConjugateC6 GliomaMedian survival time increased from 43.5 days (RGD-conjugate) to 61 days (iRGD co-administration).[7]

Experimental Protocols

Reproducing and building upon iRGD research requires robust and well-defined methodologies. The following sections detail protocols for the synthesis, binding characterization, and in vivo evaluation of the this compound.

Solid-Phase Peptide Synthesis and Cyclization of iRGD

This protocol describes the standard method for producing the cyclic this compound.

  • Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH, 4 eq) and a coupling agent like HBTU (3.9 eq) in DMF. Add Diisopropylethylamine (DIPEA) (6 eq) and add the solution to the drained resin. Agitate for 2 hours.

  • Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence: Asp(OtBu), Pro, Gly, Lys(Boc), Asp(OtBu), Gly, Arg(Pbf), and Cys(Trt).

  • On-Resin Cyclization (Disulfide Bridge Formation):

    • Selectively remove the Trityl (Trt) protecting groups from the two cysteine side chains by treating the resin with a solution of 95:2.5:2.5 Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/H₂O for 2 hours.

    • Wash the resin with Dichloromethane (DCM) and DMF, then neutralize with 10% DIPEA in DMF.

    • Suspend the resin in DMF and add Thallium(III) trifluoroacetate (B77799) (Tl(TFA)₃) (1.5 eq). Agitate at room temperature for 1.5-2 hours to facilitate oxidation and formation of the disulfide bond. Monitor completion using Ellman's test for free thiols.

  • Cleavage and Deprotection: Cleave the final peptide from the resin and remove all remaining side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF). Lyophilize the pure fractions for storage.

Protocol synthesized from multiple sources.[2][8]

Solid-Phase Integrin Binding Assay

This ELISA-like assay quantifies the binding affinity (IC₅₀) of iRGD to purified integrin receptors.

  • Plate Coating: Dilute purified integrins (e.g., αvβ3, αvβ5) to 0.5 µg/mL in a coating buffer (e.g., Tris-HCl). Add 100 µL per well to a 96-well microtiter plate and incubate overnight at 4°C.

  • Blocking: Wash the wells with a wash buffer. Add a blocking solution (e.g., coating buffer with 1% BSA) and incubate for 2 hours at room temperature to prevent non-specific binding.

  • Competitive Binding: Prepare serial dilutions of the this compound. Add the peptide dilutions to the wells along with a constant concentration of a biotinylated natural ligand (e.g., 1 µg/mL biotinylated vitronectin for αvβ3/αvβ5). Incubate for 3 hours at room temperature.

  • Detection: Wash the wells. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

  • Signal Development: Wash the wells again. Add an HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with an acid solution (e.g., 1 M H₂SO₄).

  • Data Analysis: Read the absorbance at 450 nm using a plate reader. Plot the absorbance against the logarithm of the iRGD concentration and use non-linear regression to calculate the IC₅₀ value.

Protocol adapted from Al-Ghadban et al. and Ciaffoni et al.[4]

In Vivo Tumor Penetration Assay

This workflow assesses the ability of iRGD to extravasate from blood vessels and penetrate into tumor tissue in a live animal model.

In_Vivo_Workflow cluster_setup 1. Model Preparation cluster_exp 2. Experimental Procedure cluster_analysis 3. Analysis A1 Establish Tumor Xenografts (e.g., PC-3 cells in mice) A2 Tumors reach palpable size A1->A2 B2 Administer iRGD-Cy5 intravenously (e.g., 100 µg in PBS) A2->B2 B1 Synthesize Fluorescently-labeled iRGD (e.g., iRGD-Cy5) B1->B2 B3 Allow peptide to circulate (e.g., 60 minutes) B2->B3 B4 Perfuse animal with PBS/BSA to clear blood vessels B3->B4 C1 Harvest tumor and control organs B4->C1 C2 Prepare frozen tissue sections (Cryosectioning) C1->C2 C3 Immunofluorescence Staining (e.g., for blood vessels - CD31) C2->C3 C4 Image sections with Confocal Microscopy C3->C4 C5 Quantify fluorescence signal distance from vessels C4->C5

Caption: Experimental workflow for an in vivo tumor penetration assay.
In Vivo Therapeutic Efficacy Study (Co-administration Model)

This protocol outlines a typical experiment to determine if co-administration of iRGD enhances the antitumor effect of a chemotherapeutic drug.

  • Animal Model: Establish orthotopic or subcutaneous tumor xenografts in immunocompromised mice (e.g., nude mice) using a relevant human cancer cell line (e.g., 22Rv1 prostate cancer). Allow tumors to grow to a predetermined size (e.g., 100-150 mm³).

  • Group Allocation: Randomly assign mice to experimental groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., PBS)

    • Group 2: Chemotherapy alone (e.g., Doxorubicin at 1 mg/kg)

    • Group 3: Chemotherapy + iRGD (e.g., Doxorubicin at 1 mg/kg + iRGD at 4 µmol/kg)

    • Group 4 (Optional): iRGD alone (4 µmol/kg)

  • Dosing and Administration:

    • Prepare Doxorubicin and iRGD solutions in sterile PBS on each day of treatment.[9]

    • Administer treatments intravenously (e.g., via tail vein injection) according to a set schedule (e.g., every other day for 17-24 days).[6][9]

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health throughout the study as an indicator of systemic toxicity.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Excise the tumors and measure their final weight.

    • (Optional) Process tumors and major organs (heart, liver, kidneys) for histological analysis (e.g., H&E staining) or apoptosis assays (e.g., TUNEL staining) to assess drug efficacy and toxicity.

    • Compare tumor growth curves, final tumor weights, and survival data between groups using appropriate statistical analyses (e.g., ANOVA, Student's t-test).

Protocol synthesized from multiple sources.[6][9]

Application Strategies: Conjugation vs. Co-administration

A key advantage of the iRGD platform is its versatility. It can be used in two primary ways to enhance drug delivery, each with distinct implications for development.

iRGD_Strategies cluster_conj Strategy 1: Conjugation cluster_coadmin Strategy 2: Co-administration iRGD This compound Conj_Linker Covalent Linker iRGD->Conj_Linker Coadmin_iRGD Free this compound iRGD->Coadmin_iRGD Conj_Payload Payload (Drug, Nanoparticle, Imaging Agent) Conj_Payload->Conj_Linker Conj_Product iRGD-Payload Conjugate (Single Molecule) Conj_Linker->Conj_Product Coadmin_Payload Payload (Drug, Nanoparticle, Imaging Agent) Coadmin_Plus + Coadmin_Product Systemic Co-injection (Separate Molecules)

Caption: Logical relationship of iRGD application strategies.
  • Covalent Conjugation: The therapeutic or imaging agent is chemically bonded to the this compound. This creates a single molecular entity that ensures the payload is carried directly by the peptide. This approach requires more complex chemistry and characterization but guarantees a 1:1 delivery ratio.[10]

  • Co-administration: Free iRGD is simply injected systemically along with the therapeutic agent. The this compound acts independently to increase the permeability of the tumor vasculature, creating a window of opportunity for the co-administered drug to extravasate and penetrate the tumor tissue. This "bystander effect" is remarkably effective and offers a simpler path to clinical translation as it does not require modification of existing approved drugs.[6][10][11]

References

The CendR Motif: A Technical Guide to Its Core Function in the iRGD Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted therapies is a cornerstone of modern oncology, aiming to maximize therapeutic efficacy while minimizing off-target effects. Among the innovative strategies, tumor-penetrating peptides have emerged as powerful tools for enhancing drug delivery to solid tumors, a notoriously challenging environment due to high interstitial fluid pressure and a dense extracellular matrix. The internalizing RGD (iRGD) peptide, a cyclic nonapeptide (CRGDKGPDC), stands out for its unique ability to not only home to tumors but also to penetrate deep into the tumor parenchyma.[1][2][3] This remarkable capability is orchestrated by a sophisticated, multi-step mechanism that relies on the sequential action of two distinct motifs within the peptide: the well-known Arg-Gly-Asp (RGD) motif and the cryptic C-end Rule (CendR) motif. This guide provides an in-depth technical examination of the CendR motif's function, the linchpin of iRGD's tumor-penetrating prowess.

The iRGD Mechanism of Action: A Three-Step Cascade

The journey of the iRGD peptide from the bloodstream into the depths of a tumor is a highly specific and efficient process, contingent on the successive engagement of two different cell surface receptors.[1] This process can be dissected into three critical steps:

  • Tumor Homing via Integrin Binding: The process initiates with the RGD motif of the this compound recognizing and binding to αv integrins, specifically αvβ3 and αvβ5, which are highly expressed on the surface of tumor endothelial cells and some cancer cells.[1][2][3][4] This binding acts as the "zip code," concentrating the peptide within the tumor microenvironment.

  • Proteolytic Cleavage and CendR Motif Activation: Following integrin binding, the this compound undergoes a crucial transformation. Tumor-associated proteases cleave the peptide, exposing a cryptic C-terminal motif, R/KXXR/K, known as the CendR motif.[1][2][5][6] This proteolytic processing is the switch that activates iRGD's penetrating capabilities. The prototype iRGD (CRGDKGPDC) is cleaved to produce the CRGDK fragment, exposing the CendR motif (RGDK).[2]

  • NRP-1 Binding and CendR Pathway Activation: The newly exposed CendR motif is now free to bind to its receptor, Neuropilin-1 (NRP-1), which is also abundantly expressed on tumor cells and vasculature.[1][5][7] This binding event triggers a novel endocytic/exocytotic transport pathway, termed the CendR pathway.[1][5] This active transport system increases vascular permeability and shuttles the peptide, along with any co-administered or conjugated therapeutic agents, across the vascular wall and deep into the extravascular tumor tissue.[1][6]

Signaling Pathway and Logical Relationships

The sequential nature of the this compound's mechanism of action involves a series of specific molecular interactions that lead to the ultimate outcome of tumor penetration.

iRGD_Mechanism cluster_blood Bloodstream cluster_tme Tumor Microenvironment iRGD This compound (CRGDKGPDC) Integrin αvβ3 / αvβ5 Integrin iRGD->Integrin 1. Homing (RGD motif) Protease Tumor Protease Integrin->Protease 2. Conformational Change Cleaved_iRGD Cleaved iRGD (CRGDK) Protease->Cleaved_iRGD 3. Cleavage & CendR Exposure NRP1 Neuropilin-1 (NRP-1) Cleaved_iRGD->NRP1 4. CendR Motif Binding Penetration CendR Pathway Activation (Endocytosis / Transcytosis) NRP1->Penetration 5. Pathway Activation Tumor_Cell Deep Tumor Penetration Penetration->Tumor_Cell

Caption: The multi-step signaling cascade of the this compound.

Logical_Relationship RGD RGD Motif Homing Tumor Homing RGD->Homing Integrin Integrin Receptor Integrin->Homing Protease Protease Activity Homing->Protease CendR_Exposed Exposed CendR Motif Protease->CendR_Exposed CendR_Hidden Cryptic CendR Motif CendR_Hidden->Protease Penetration Tumor Penetration CendR_Exposed->Penetration NRP1 NRP-1 Receptor NRP1->Penetration

Caption: Logical relationships governing iRGD's dual-motif function.

Data Presentation: Quantitative Analysis of Receptor Binding

The initial, critical step of tumor homing is mediated by the affinity of the this compound for various integrin subtypes. Understanding these binding affinities is essential for predicting and optimizing the tumor-targeting efficiency of iRGD-based therapeutics. Recent studies have expanded our knowledge of iRGD's binding profile beyond its canonical targets.

Peptide/CompoundTarget IntegrinIC₅₀ (nM)Reference Compound
iRGD αvβ3148 ± 32Cilengitide
iRGD αvβ5162 ± 21Cilengitide
iRGD αvβ6631 ± 53[RGD-Chg-E]-CONH₂
Table 1: In Vitro Binding Affinity of iRGD for Cancer-Related Integrins. Data are presented as the mean of three independent experiments ± SEM.

The data indicates that iRGD exhibits a mid-to-low nanomolar potency for αvβ3 and αvβ5 integrins, consistent with its role as a tumor-homing peptide.[8] Notably, a measurable affinity for the αvβ6 isoform has also been demonstrated, which is significant as this subtype is overexpressed in various malignancies, including pancreatic ductal adenocarcinoma.[9]

Experimental Protocols

The elucidation of the CendR motif's function relies on specific and robust experimental methodologies. Below are detailed protocols for key assays used to characterize the this compound's activity.

1. Solid-Phase Integrin Binding Assay

This protocol is used to determine the binding affinity (IC₅₀) of iRGD to purified integrin receptors.

  • Objective: To quantify the concentration of iRGD required to inhibit the binding of a known ligand to a specific integrin by 50%.

  • Materials:

    • High-binding 96-well microtiter plates.

    • Purified human integrin receptors (αvβ3, αvβ5, αvβ6).

    • Coating Buffer (20 mmol/L Tris-HCl, 150 mmol/L NaCl, 1 mmol/L MnCl₂, 2 mmol/L CaCl₂, 1 mmol/L MgCl₂, pH 7.4).

    • Biotinylated ligand (e.g., biotinylated fibronectin or vitronectin).

    • This compound and reference compounds at various concentrations.

    • Blocking Buffer (e.g., 1% BSA in assay buffer).

    • Streptavidin-HRP conjugate.

    • HRP substrate (e.g., TMB).

    • Stop Solution (e.g., 1 M H₂SO₄).

    • Plate reader.

  • Methodology:

    • Plate Coating: Coat wells of a 96-well plate with purified integrin (0.5-1.0 µg/mL in Coating Buffer) overnight at 4°C.

    • Washing: Wash the wells three times with wash buffer (Coating Buffer with 0.05% Tween-20).

    • Blocking: Block non-specific binding sites by incubating with Blocking Buffer for 2 hours at room temperature.

    • Competitive Binding: Add serial dilutions of the this compound or reference compound to the wells. Immediately add a constant concentration of the biotinylated ligand. Incubate for 3 hours at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Signal Development: Add TMB substrate and incubate in the dark until color develops.

    • Stopping Reaction: Add Stop Solution to quench the reaction.

    • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

    • Analysis: Plot the percentage of inhibition versus the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

2. In Vivo Tumor Penetration Assay

This protocol is designed to visualize and quantify the ability of the CendR motif to mediate tissue penetration in a tumor-bearing animal model.

  • Objective: To assess the distribution and penetration depth of iRGD within a solid tumor.

  • Materials:

    • Tumor-bearing immunodeficient mice (e.g., nude mice with xenograft tumors).

    • Fluorescently labeled iRGD (e.g., FITC-iRGD) and a control peptide (e.g., FITC-RGD).

    • Saline or appropriate vehicle for injection.

    • Anesthetic.

    • Tissue perfusion solutions (e.g., PBS, 4% paraformaldehyde).

    • Fluorescence microscope or confocal microscope.

    • Image analysis software.

  • Methodology:

    • Animal Model: Establish solid tumors in mice by subcutaneous injection of cancer cells. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

    • Peptide Administration: Intravenously inject the mice with fluorescently labeled iRGD or the control peptide at a specified dose (e.g., 4 µmol/kg).

    • Circulation and Penetration: Allow the peptide to circulate for a defined period (e.g., 1-4 hours) to enable tumor homing and penetration.

    • Tissue Harvest: Anesthetize the mice and perfuse with PBS followed by 4% paraformaldehyde to fix the tissues.

    • Tumor Excision: Carefully excise the tumors and, if desired, other organs for control analysis.

    • Tissue Processing: Post-fix the tissues, cryoprotect in sucrose, and embed in OCT compound for cryosectioning.

    • Imaging: Cut thin sections (e.g., 10-20 µm) and mount on slides. If desired, counterstain for nuclei (e.g., DAPI) and blood vessels (e.g., anti-CD31 antibody).

    • Microscopy: Visualize the sections using a fluorescence or confocal microscope. Capture images of the peptide fluorescence within the tumor tissue.

    • Analysis: Quantify the fluorescence intensity and measure the distance of peptide penetration from the nearest blood vessel using image analysis software. Compare the results between the iRGD and control peptide groups.

Experimental Workflow Visualization

Experimental_Workflow A Tumor Xenograft Model Establishment B IV Injection: - Fluorescent iRGD - Fluorescent Control Peptide A->B C Circulation Period (1-4 hours) B->C D Animal Perfusion and Tissue Fixation C->D E Tumor Excision and Cryosectioning D->E F Fluorescence / Confocal Microscopy E->F G Image Analysis: - Quantify Fluorescence - Measure Penetration Depth F->G H Comparative Results G->H

Caption: Workflow for an in vivo tumor penetration experiment.

Core Functions and Significance of the CendR Motif

The discovery and characterization of the CendR motif have revealed it to be the central element behind iRGD's unique therapeutic potential.

  • Deep Tumor Penetration: While the RGD motif acts as a homing beacon, the CendR motif is the engine that drives penetration.[2][6] By activating the NRP-1-dependent transport pathway, it overcomes the physical barriers within solid tumors, allowing for a much more extensive and homogenous distribution of therapeutic agents compared to traditional targeting peptides that remain trapped in the perivascular space.[1][6]

  • Broadening Therapeutic Windows: The CendR pathway is a bulk transport system.[6] This means that iRGD can facilitate the entry of bystander molecules that are simply co-administered, not chemically conjugated.[1][3] This "piggyback" mechanism has been shown to enhance the efficacy of a wide array of anticancer agents, including small molecules, nanoparticles, and antibodies, potentially lowering the required systemic dose and reducing toxicity.[1][10]

  • Inhibition of Metastasis: Beyond its role in drug delivery, the CendR motif has been shown to possess intrinsic anti-metastatic properties.[11] The interaction between the CendR motif and NRP-1 can inhibit the migration of tumor cells and induce chemorepulsion.[11][12] This effect is independent of the RGD-integrin interaction and adds a significant therapeutic benefit to the use of iRGD in cancer treatment.[11]

Conclusion

The CendR motif is the defining feature of the this compound, transforming it from a simple tumor-homing agent into a powerful tumor-penetrating system. Its function is predicated on a clever biological design: a cryptic motif that is activated specifically within the tumor microenvironment by proteases, leading to a receptor switch from integrins to Neuropilin-1. This switch initiates a potent transport pathway that not only enables deep and uniform drug delivery but also confers unexpected anti-metastatic benefits. For researchers and drug developers, a thorough understanding of the CendR motif's mechanism is paramount for harnessing the full potential of iRGD and designing the next generation of highly effective, targeted cancer therapies.

References

iRGD Binding Affinity to αvβ3 and αvβ5 Integrins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the tumor-penetrating peptide iRGD to αvβ3 and αvβ5 integrins. It includes quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of iRGD to Integrins

The internalizing RGD (iRGD) peptide, with the sequence CRGDKGPDC, is a cyclic nonapeptide known for its ability to home to and penetrate tumors. This process is initiated by its binding to specific integrins, primarily αvβ3 and αvβ5, which are often overexpressed on tumor endothelial cells and tumor cells themselves. The binding affinity of iRGD for these integrins has been quantified using various biophysical techniques.

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for iRGD binding to human αvβ3 and αvβ5 integrins. A lower IC50 value indicates a higher binding affinity. For comparison, the affinity for αvβ6 integrin is also included, demonstrating a degree of selectivity.

LigandIntegrin SubtypeIC50 (nM)Reference
iRGDαvβ336 ± 14[1]
iRGDαvβ575 ± 10[1]
iRGDαvβ6191 ± 44[1]

Note: Data are presented as the mean of three independent experiments ± standard error of the mean (SEM).

While specific dissociation constants (Kd) and kinetic rates (Kon/Koff) for the iRGD peptide are not extensively reported in the literature, studies on other cyclic RGD peptides provide context. For instance, a tetrameric cyclic RGD peptide (RAFT-c(-RGDfK-)4) exhibited a Kd of 3.87 nM for αvβ3, which was about tenfold higher in affinity than its monomeric counterpart (Kd = 41.70 nM), highlighting the potential for multivalency to enhance binding affinity.[2] Live-cell assays have also been employed to determine the two-dimensional dissociation constant (Kd2D) of integrin-RGD binding, with reported values around 4503 ± 1673 1/µm², which can be converted to a three-dimensional Kd in the micromolar range.[3][4]

The iRGD Tumor Penetration Pathway

The mechanism of action of iRGD involves a multi-step process that facilitates its entry into tumor tissue. This pathway is initiated by the binding of the RGD motif within iRGD to αv integrins.

Signaling Pathway

Upon binding to αvβ3 or αvβ5 integrins, iRGD triggers a signaling cascade. This initial binding is followed by a proteolytic cleavage of the this compound, exposing a C-terminal CendR motif (R/KXXR/K). This newly exposed motif then binds to Neuropilin-1 (NRP-1), a co-receptor for vascular endothelial growth factor (VEGF), which mediates the internalization and tissue penetration of the peptide and any co-administered therapeutic agents. The binding to both integrins and NRP-1 can activate several downstream signaling pathways that are crucial for cell survival, proliferation, and migration.

iRGD Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular iRGD iRGD (CRGDKGPDC) Cleaved_iRGD Cleaved iRGD (CendR motif exposed) iRGD->Cleaved_iRGD Cleavage Integrin αvβ3 / αvβ5 Integrin iRGD->Integrin Binding NRP1 Neuropilin-1 (NRP-1) Cleaved_iRGD->NRP1 Protease Protease Integrin->Protease Activation FAK FAK Integrin->FAK Protease->iRGD Internalization Endocytosis/ Internalization NRP1->Internalization Src Src FAK->Src PI3K PI3K Src->PI3K MEK MEK Src->MEK AKT AKT PI3K->AKT CellResponse Cell Survival, Proliferation, Migration AKT->CellResponse ERK ERK MEK->ERK ERK->CellResponse Experimental Workflow for Binding Affinity Determination cluster_preparation Preparation cluster_assay Binding Assays cluster_analysis Data Analysis cluster_validation Validation & Interpretation Peptide_Synthesis Peptide Synthesis & Purification (e.g., iRGD) ELISA Solid-Phase ELISA Peptide_Synthesis->ELISA SPR Surface Plasmon Resonance (SPR) Peptide_Synthesis->SPR Flow_Cytometry Flow Cytometry Peptide_Synthesis->Flow_Cytometry Protein_Expression Integrin Expression & Purification (αvβ3, αvβ5) Protein_Expression->ELISA Protein_Expression->SPR Cell_Culture Cell Culture (Integrin-expressing cells) Cell_Culture->Flow_Cytometry IC50_Calc IC50 Determination ELISA->IC50_Calc Kinetics_Calc Kinetic Analysis (Kon, Koff) SPR->Kinetics_Calc Flow_Cytometry->IC50_Calc Kd_Calc Kd Calculation IC50_Calc->Kd_Calc Cheng-Prusoff Data_Comparison Compare results from different assays IC50_Calc->Data_Comparison Kinetics_Calc->Kd_Calc Kd_Calc->Data_Comparison Conclusion Determine Binding Affinity & Selectivity Data_Comparison->Conclusion

References

An In-depth Technical Guide to the iRGD-Mediated Endocytosis and Transcytosis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the iRGD peptide, a tumor-penetrating peptide that enhances the delivery of therapeutic agents to tumor tissues. It details the molecular mechanisms of iRGD-mediated endocytosis and transcytosis, presents quantitative data on its efficacy, provides detailed experimental protocols for its study, and visualizes the key signaling pathways involved.

Core Concepts: The this compound and its Mechanism of Action

The internalizing RGD (iRGD) peptide, with the sequence CRGDKGPDC, is a cyclic nine-amino-acid peptide renowned for its ability to specifically target and penetrate tumor tissue.[1][2][3] This enhanced permeability is not a passive process but rather an active, multi-step mechanism that transiently opens a gateway into the tumor microenvironment.[1][4][5] This unique property allows for the efficient delivery of co-administered or conjugated therapeutic agents, ranging from small-molecule drugs to nanoparticles and antibodies, deep into the tumor parenchyma.[6][7][8]

The mechanism of iRGD action can be dissected into three sequential steps:

  • Tumor Vasculature Homing via Integrin Binding: The this compound initially targets the tumor vasculature by binding to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[4][5][9] This interaction is mediated by the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif within the iRGD sequence.[8][10]

  • Proteolytic Cleavage and CendR Motif Exposure: Upon binding to integrins, the this compound undergoes proteolytic cleavage by proteases present in the tumor microenvironment.[1][5][11] This cleavage event exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif, with the sequence R/KXXR/K.[1][3][11]

  • NRP-1 Binding and Activation of Endocytosis/Transcytosis: The newly exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature.[3][8][11] The binding of the CendR motif to NRP-1 triggers a specific endocytic and transcytotic pathway, distinct from conventional endocytosis mechanisms like clathrin- or caveolin-mediated pathways.[6][12] This pathway facilitates the transport of iRGD and any associated cargo across the vascular endothelium and deep into the tumor tissue.[5][11]

Quantitative Data

The efficacy of iRGD in tumor targeting and drug delivery enhancement has been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of iRGD and its Fragments

LigandReceptorAssay TypeIC50 (nM)Reference(s)
iRGDαvβ3 IntegrinSolid-Phase Binding Assay28.3 ± 4.5[13][14]
iRGDαvβ5 IntegrinSolid-Phase Binding Assay65.1 ± 9.8[13][14]
iRGDαvβ6 IntegrinSolid-Phase Binding Assay>1000[13][14]
Cleaved iRGD (CRGDK)Neuropilin-1 (NRP-1)Competitive Binding~50-150 fold higher affinity for NRP-1 than for integrins[11]

Table 2: Enhancement of Drug and Nanoparticle Delivery by iRGD

Therapeutic AgentCancer ModelFold Increase in Tumor Accumulation/PenetrationReference(s)
DoxorubicinHepatocellular Carcinoma~3-fold[5][6]
Trastuzumab (Antibody)Breast Cancer14-fold increase in positive area, 40-fold by ELISA[15]
Nab-paclitaxel (Nanoparticle)Breast CancerEnhanced penetration[8]
Doxorubicin LiposomesBreast CancerEnhanced penetration[8]
SorafenibHepatocellular Carcinoma~3-fold[5]
iRGD-functionalized NanoparticlesOrthotopic Colon CancerProfuse accumulation throughout tumor tissue[15]

Signaling Pathways

The binding of iRGD to its receptors initiates intracellular signaling cascades that orchestrate the endocytic and transcytotic events.

iRGD-Integrin Signaling Pathway

The initial binding of the RGD motif of iRGD to αv integrins triggers downstream signaling pathways that are known to be involved in cell adhesion, migration, and survival. While the specific downstream effects solely due to the initial iRGD binding are part of a broader integrin signaling network, the primary role in the context of iRGD's mechanism is to localize the peptide to the tumor vasculature for subsequent cleavage.

iRGD_Integrin_Signaling iRGD This compound Integrin αvβ3/β5 Integrin iRGD->Integrin RGD binding Protease Tumor Microenvironment Proteases iRGD->Protease is cleaved by Integrin->Protease recruits/activates Downstream Integrin Downstream Signaling (Adhesion, Localization) Integrin->Downstream Cleaved_iRGD Cleaved iRGD (CendR exposed) Protease->Cleaved_iRGD generates CendR_NRP1_Signaling Cleaved_iRGD Cleaved iRGD (CendR motif) NRP1 Neuropilin-1 (NRP-1) Cleaved_iRGD->NRP1 CendR binding Cargo Co-administered/ Conjugated Cargo Cleaved_iRGD->Cargo transports GIPC1 GIPC1/Synectin NRP1->GIPC1 interacts with Endocytosis CendR-Mediated Endocytosis GIPC1->Endocytosis is required for Transcytosis Transcytosis Pathway Endocytosis->Transcytosis initiates mTOR mTOR Signaling mTOR->Endocytosis regulates Nutrient_Depletion Nutrient Depletion Nutrient_Depletion->mTOR inhibits Cargo->Endocytosis

References

A Journey into the Tumor Microenvironment: The History and Evolution of Tumor-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the challenge of delivering therapeutic agents deep into the solid tumor mass remains a significant hurdle. Tumor-penetrating peptides (TPPs) have emerged as a promising strategy to overcome this barrier, acting as molecular guides that can actively transport cargo into the otherwise impermeable tumor microenvironment. This in-depth technical guide explores the history of TPPs, from their serendipitous discovery to the rational design of novel peptide-based delivery systems.

The story of TPPs is one of scientific inquiry, keen observation, and the gradual unraveling of complex biological pathways. It begins with the pioneering work in phage display technology, which laid the groundwork for the discovery of peptides with a remarkable ability to home to and penetrate tumors.

The Dawn of Tumor Targeting: Phage Display and the First Homing Peptides

The concept of targeting specific tissues with peptides originated from the development of phage display in the mid-1980s. This Nobel Prize-winning technique allows for the presentation of vast libraries of peptides on the surface of bacteriophages, enabling the selection of peptides that bind to specific targets. In 1996, the potential of this technology for in vivo targeting was demonstrated, leading to the identification of peptides that could home to the vasculature of specific organs, including tumors.[1] This breakthrough paved the way for the discovery of the first tumor-homing peptides, such as those containing the Arginine-Glycine-Aspartic acid (RGD) motif, which binds to integrins often overexpressed on tumor endothelial cells.[2]

A Paradigm Shift: The Discovery of iRGD and the CendR Pathway

A pivotal moment in the history of TPPs was the discovery of the internalizing RGD (iRGD) peptide (sequence: CRGDKGPDC) through in vivo phage display screening in tumor-bearing mice.[3] Unlike conventional RGD peptides that remained largely confined to the tumor vasculature, iRGD demonstrated an unprecedented ability to extravasate and penetrate deep into the tumor parenchyma.[3] This unique property sparked intense research into its mechanism of action, leading to the elucidation of a novel transport pathway.

The groundbreaking discovery was that iRGD's function is a two-step process. First, the RGD motif mediates the initial binding to αv integrins (αvβ3 and αvβ5) on tumor endothelial and tumor cells.[3][4] Following this initial docking, a proteolytic cleavage event occurs within the tumor microenvironment, exposing a previously cryptic C-terminal motif: R/KXXR/K. This newly exposed sequence is known as the C-end Rule (CendR) motif.[5][6] The now-active CendR motif binds to a second receptor, Neuropilin-1 (NRP-1), which is also overexpressed in many tumors.[5][7] This binding to NRP-1 triggers a cascade of events that leads to increased vascular permeability and the activation of a bulk transport pathway, allowing the peptide and any co-administered or conjugated cargo to penetrate deep into the tumor tissue.[5][6][7]

The CendR Signaling Cascade

The binding of the CendR motif to NRP-1 initiates a signaling cascade that facilitates tissue penetration. While the complete downstream pathway is still under investigation, key molecular players have been identified.

CendR_Signaling_Pathway CendR Signaling Pathway for Tumor Penetration cluster_intracellular Intracellular Space iRGD iRGD Peptide Integrin αv Integrin iRGD->Integrin 1. Initial Binding (RGD motif) Cleaved_iRGD Cleaved iRGD (CendR motif exposed) NRP1 Neuropilin-1 (NRP-1) Cleaved_iRGD->NRP1 3. CendR Motif Binding Integrin->Cleaved_iRGD 2. Proteolytic Cleavage Endocytosis Endocytosis/ Bulk Transport NRP1->Endocytosis 4. Pathway Activation Cargo Therapeutic Cargo Endocytosis->Cargo 5. Cargo Penetration

A simplified diagram of the CendR signaling pathway initiated by the this compound.

Beyond iRGD: The Expanding Family of Tumor-Penetrating Peptides

The discovery of iRGD and the CendR pathway opened the door for the identification and design of other TPPs. These peptides can be broadly classified based on their targeting mechanism and structure.

Table 1: Classification of Selected Tumor-Penetrating Peptides

ClassExample PeptideSequencePrimary ReceptorDiscovery Method
RGD-dependent CendR Peptides iRGDCRGDKGPDCαv IntegrinsIn vivo phage display[3]
iNGRCRNGRGPDCAminopeptidase N (CD13)Rational Design[8]
Non-RGD CendR Peptides LyP-1CGNKRTRGCp32 (gC1qR)In vivo phage display[9][10]
Other TPPs p28LLIILRRRIRKQAHAHSKNot fully elucidatedDerived from Azurin protein[11]
LyP-1: A Non-RGD TPP Targeting the Tumor Lymphatics

Another significant TPP discovered through in vivo phage display is LyP-1.[9][10] Unlike iRGD, LyP-1 does not contain an RGD motif. Its primary receptor has been identified as p32 (also known as gC1qR), a protein overexpressed on tumor cells, tumor-associated macrophages, and lymphatic endothelial cells.[9] Similar to iRGD, LyP-1 also utilizes the CendR pathway for its tumor-penetrating properties. After binding to p32, LyP-1 is proteolytically cleaved to expose a CendR motif, which then interacts with NRP-1 to facilitate tissue penetration.[9] LyP-1 has shown a particular predilection for targeting tumor lymphatics, suggesting its potential in preventing metastasis.[10]

Quantitative Analysis of TPP Performance

The effectiveness of TPPs is evaluated based on several key parameters, including their binding affinity to their receptors, their ability to penetrate tumor tissue, and their in vivo therapeutic efficacy.

Table 2: Quantitative Data for Selected Tumor-Penetrating Peptides

PeptideTarget ReceptorBinding Affinity (Kd)Tumor Penetration DepthIn Vivo Efficacy (Example)
iRGD αvβ3 Integrin17.8 ± 8.6 nM[3]Up to 200 µm[6]Enhanced doxorubicin (B1662922) efficacy, reducing tumor growth[12]
αvβ5 Integrin61.7 ± 13.3 nM[3]
Neuropilin-1Not explicitly quantified
LyP-1 p32 (gC1qR)Not explicitly quantifiedSignificant accumulation in tumor interior[13]Suppressed tumor growth and reduced tumor lymphatics[10]
iNGR Aminopeptidase N (CD13)Not explicitly quantifiedMore effective penetration than standard NGR peptide[8]Increased efficacy of co-administered doxorubicin[8]

Note: Quantitative data for TPPs can vary depending on the experimental model, tumor type, and measurement technique.

Key Experimental Protocols in TPP Research

The discovery and characterization of TPPs rely on a set of specialized experimental techniques.

In Vivo Phage Display

This is the cornerstone technique for discovering novel tumor-homing and penetrating peptides.

Detailed Methodology:

  • Library Injection: A diverse peptide phage library (typically 10^9 - 10^11 phage particles) is injected intravenously into a tumor-bearing animal model (e.g., a mouse with xenograft or genetically engineered tumors).[14]

  • Circulation and Binding: The phage library is allowed to circulate for a specific period (e.g., 15 minutes to 1 hour) to allow for binding to target tissues.[14]

  • Perfusion: Unbound and weakly bound phages are removed by perfusing the circulatory system with a buffer solution (e.g., PBS).[5]

  • Tumor Excision and Phage Recovery: The tumor and control organs are excised. The tissue is homogenized, and the bound phages are recovered by infecting a bacterial host (e.g., E. coli).[14]

  • Amplification and Subsequent Rounds: The recovered phages are amplified in the bacterial host. The amplified phage pool is then used for subsequent rounds of in vivo selection (typically 3-5 rounds) to enrich for peptides with high affinity and specificity for the tumor.[14]

  • Sequencing and Analysis: After the final round of selection, the DNA from individual phage clones is sequenced to identify the peptide sequences that have been enriched.

In_Vivo_Phage_Display Experimental Workflow for In Vivo Phage Display A 1. Inject Phage Library into Tumor-Bearing Mouse B 2. Circulation and Tumor Homing A->B C 3. Perfusion to Remove Unbound Phage B->C D 4. Excise Tumor and Control Organs C->D E 5. Recover and Amplify Bound Phage D->E F 6. Subsequent Rounds of Selection E->F Re-inject amplified phage G 7. DNA Sequencing and Peptide Identification F->G

A flowchart illustrating the key steps in an in vivo phage display experiment.
Tumor Penetration Assay

This assay is crucial for visualizing and quantifying the extent to which a TPP can penetrate into the tumor mass.

Detailed Methodology:

  • Peptide Labeling: The TPP of interest is labeled with a fluorescent dye (e.g., FITC, Cy5).

  • Administration: The fluorescently labeled peptide is administered to a tumor-bearing animal, typically via intravenous injection.

  • Tissue Collection and Sectioning: At various time points after injection, the tumor is excised, fixed (e.g., in paraformaldehyde), and sectioned into thin slices using a cryostat or microtome.

  • Immunofluorescence Staining (Optional): To visualize the tumor vasculature, sections can be co-stained with an antibody against an endothelial marker (e.g., CD31) conjugated to a different fluorophore. Cell nuclei are often counterstained with DAPI.

  • Confocal Microscopy: The tumor sections are imaged using a confocal microscope. Z-stack images are acquired to create a three-dimensional reconstruction of the tumor tissue.

  • Image Analysis: The fluorescence intensity of the labeled peptide is quantified as a function of distance from the nearest blood vessel. This allows for the determination of the penetration depth.[15]

Cell Uptake Assay

This assay measures the ability of a TPP to be internalized by tumor cells.

Detailed Methodology:

  • Cell Culture: Tumor cells are cultured in appropriate media.

  • Peptide Incubation: The cells are incubated with a fluorescently labeled TPP at a specific concentration and for a defined period.

  • Washing: After incubation, the cells are washed thoroughly to remove any unbound peptide from the cell surface.

  • Flow Cytometry Analysis: The cells are detached and analyzed by flow cytometry. The intensity of the fluorescence signal from the internalized peptide is measured for a large population of cells.[16][17]

  • Confocal Microscopy (for visualization): Alternatively, cells can be grown on coverslips, incubated with the fluorescent peptide, fixed, and imaged by confocal microscopy to visualize the subcellular localization of the internalized peptide.

The Future of Tumor-Penetrating Peptides

The field of TPPs continues to evolve, with ongoing research focused on:

  • Discovering Novel TPPs: Utilizing advanced screening techniques to identify new peptides with enhanced tumor specificity and penetration capabilities.

  • Rational Design: Engineering novel TPPs with optimized properties, such as increased stability and reduced immunogenicity.

  • Multifunctional Peptides: Creating peptides that not only deliver cargo but also have intrinsic therapeutic activity.

  • Clinical Translation: Moving promising TPP-based therapies from preclinical studies into clinical trials to evaluate their safety and efficacy in cancer patients.

The history of tumor-penetrating peptides is a testament to the power of interdisciplinary research, combining molecular biology, chemistry, and oncology. As our understanding of the tumor microenvironment deepens, so too will our ability to design and utilize these "molecular keys" to unlock more effective and targeted cancer therapies.

References

The iRGD Peptide: A Technical Guide to a Tumor-Penetrating Powerhouse for Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The limited penetration of therapeutic agents into solid tumors remains a critical barrier in oncology. The dense extracellular matrix, high interstitial fluid pressure, and abnormal vasculature of the tumor microenvironment collectively hinder the efficient delivery of drugs to cancer cells. The iRGD (internalizing RGD) peptide, a cyclic nine-amino-acid peptide (CRGDKGPDC), has emerged as a powerful tool to overcome this challenge. This technical guide elucidates the core principles of iRGD, detailing its mechanism of action, summarizing key quantitative data, providing methodological frameworks for its study, and visualizing its operational pathways.

Core Principles: A Three-Step Mechanism for Tumor Homing and Penetration

The efficacy of iRGD stems from a sophisticated, three-step process that ensures tumor-specific targeting and deep tissue penetration, a mechanism distinct from conventional RGD peptides.[1][2][3]

  • Homing to Tumor Vasculature (Integrin Binding): The journey begins with the Arginine-Glycine-Aspartic acid (RGD) motif within the iRGD sequence. This motif serves as a homing signal, binding with high affinity to αvβ3 and αvβ5 integrins, which are frequently overexpressed on the surface of tumor endothelial cells and some cancer cells.[1][4] This initial binding event anchors the peptide, and any associated cargo, to the tumor microenvironment.

  • Proteolytic Cleavage and Activation: Once bound to the integrin, the iRGD peptide undergoes a conformational change that exposes a proteolytic cleavage site. Tumor-associated proteases, such as furin, cleave the peptide.[1][5] This cleavage is the pivotal activation step, exposing a previously cryptic C-terminal motif, R/KXXR/K , known as the C-end Rule (CendR) motif.[1][4]

  • Penetration via Neuropilin-1 (NRP-1) Binding: The newly exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a transmembrane receptor also overexpressed on tumor and endothelial cells.[1][4] The binding of the CendR motif to NRP-1 triggers an active transport pathway, distinct from macropinocytosis, that facilitates the internalization and transcytosis of the peptide and its cargo.[6][7] This active process allows iRGD and co-administered or conjugated agents to move beyond the tumor vasculature and penetrate deep into the tumor parenchyma.[1][4]

This sequential targeting mechanism provides a significant advantage over traditional RGD peptides, which remain largely confined to the tumor vasculature after binding to integrins.[1]

Quantitative Data Presentation

The following tables summarize key performance metrics of the this compound from various preclinical studies, offering a comparative overview of its binding affinity and therapeutic enhancement.

Table 1: Receptor Binding Affinity of iRGD
LigandReceptor TargetBinding Affinity (IC₅₀, nM)Cell Line / SystemReference
iRGDαvβ3 Integrin180 ± 20Solid-Phase Assay[8]
iRGDαvβ5 Integrin350 ± 30Solid-Phase Assay[8]
iRGDαvβ6 Integrin870 ± 110Solid-Phase Assay[8]
Cilengitide (Ref.)αvβ3 Integrin1.0 ± 0.1Solid-Phase Assay[8]
Cleaved iRGD (CRGDK)Neuropilin-1 (NRP-1)~50-150 fold higher than to integrinsN/A[1][5]

Note: IC₅₀ is the concentration of a ligand that inhibits 50% of the specific binding of a radiolabeled ligand. A lower IC₅₀ value indicates a higher binding affinity.

Table 2: Enhancement of In Vivo Antitumor Efficacy
Cancer ModelTherapeutic AgentiRGD StrategyTumor Growth Inhibition (%)Key OutcomesReference
A549 NSCLC XenograftGemcitabine (B846)Co-administration86.9%Significantly slowed tumor growth and decreased tumor weight compared to Gemcitabine alone.[4]
4T1 Breast CancerDoxorubicin (in polymeric conjugate)Conjugation~90%Significantly suppressed primary tumor growth vs. ~50% for free Doxorubicin.[9]
LS174T Colorectal XenograftPaclitaxel (PLGA NPs)Co-administration85.7%Dramatically enhanced tumor growth suppression compared to PLGA-PTX alone (69%).[10]
HepG2 HCC XenograftDoxorubicinCo-administrationAdditional ~40% reduction vs. Dox aloneSignificantly augmented tumor growth inhibition.[3]
BT474 Breast CancerNab-paclitaxelCo-administrationN/A11-fold more accumulation in the tumor compared to non-targeted Abraxane.[4]
Pancreatic Cancer ModelsGemcitabineCo-administrationSignificant tumor reductionEfficacy was most notable in cell-line-derived xenografts with high NRP-1 expression.[11][12]
4T1 Breast CancerRadiation Therapy (5 Gy)Co-administration~60%Achieved therapeutic efficiency equivalent to a high dose of radiation (15 Gy) alone.[13]

Note: Tumor Growth Inhibition is often calculated as [(Tumor weight of control - Tumor weight of treated) / Tumor weight of control] x 100%. Values are approximate and depend on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and validate the function of the this compound.

Protocol: Synthesis and Purification of this compound

The this compound (cyclic CRGDKGPDC) is typically synthesized using standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).[14][15]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Cys(Acm), Fmoc-Arg(Pbf), Fmoc-Gly, Fmoc-Asp(OtBu), Fmoc-Lys(Boc), Fmoc-Pro)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Cyclization reagent: Thallium(III) trifluoroacetate (B77799) (TTFA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS)

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids according to the peptide sequence (from C-terminus to N-terminus: C(Acm)-P-G-K(Boc)-D(OtBu)-G-R(Pbf)-C(Acm)). Each coupling step is mediated by HBTU/HOBt and DIEA in DMF.

  • On-Resin Cyclization: After assembling the linear peptide, perform on-resin disulfide bridge formation. Treat the resin-bound peptide with Thallium(III) trifluoroacetate in DMF to oxidize the thiol groups of the two Acm-protected Cysteine residues.[15]

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide using RP-HPLC.

  • Characterization: Confirm the purity and identity of the final cyclic peptide by analytical HPLC and mass spectrometry.

Protocol: Conjugation of iRGD to Liposomes via DSPE-PEG-Maleimide

This protocol describes a common method for attaching iRGD to the surface of pre-formed liposomes or nanoparticles using a maleimide-thiol reaction.[16][17][18]

Materials:

  • Pre-formed liposomes (e.g., containing Doxorubicin)

  • DSPE-PEG(2000)-Maleimide

  • This compound with a free thiol group (e.g., an additional Cysteine residue added to the sequence)

  • Reaction Buffer: HEPES or Phosphate buffer with EDTA, pH 6.5-7.5.

  • Dialysis or size exclusion chromatography system for purification.

Methodology:

  • Liposome (B1194612) Preparation: Prepare drug-loaded liposomes using a standard method such as thin-film hydration followed by extrusion.

  • Post-Insertion of Maleimide-Lipid: Add DSPE-PEG(2000)-Maleimide to the pre-formed liposomes. Incubate at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for 1 hour to allow the maleimide-functionalized lipid to insert into the liposome bilayer.

  • Thiol-Maleimide Conjugation: Add the thiol-containing this compound to the maleimide-activated liposome suspension. The typical molar ratio of peptide to maleimide (B117702) is 1.5:1.

  • Reaction: Allow the reaction to proceed overnight at room temperature or 4°C with gentle stirring. The maleimide group reacts specifically with the thiol group on the this compound to form a stable thioether bond.

  • Purification: Remove unconjugated this compound from the liposome formulation using dialysis against PBS or by size exclusion chromatography.

  • Characterization: Confirm successful conjugation by measuring the change in particle size and zeta potential. Quantify the amount of conjugated peptide using a suitable assay (e.g., HPLC after liposome disruption).

Protocol: In Vitro 3D Tumor Spheroid Penetration Assay

This assay models the penetration of iRGD conjugates into a solid tumor mass.[19][20][21][22][23]

Materials:

  • Cancer cell line (e.g., 4T1, U87-MG)

  • Ultra-low attachment round-bottom 96-well plates

  • Fluorescently labeled iRGD conjugate (e.g., iRGD-FITC) and a non-targeting control

  • Basement membrane matrix (e.g., Matrigel)

  • Confocal microscope

Methodology:

  • Spheroid Formation: Seed cancer cells (e.g., 1,000-5,000 cells/well) into ultra-low attachment 96-well plates. Centrifuge the plate briefly to collect cells at the bottom. Incubate for 48-72 hours to allow the formation of compact, single spheroids in each well.[23]

  • Matrix Embedding (Optional but recommended): Gently remove half the medium from each well and add an equal volume of cold basement membrane matrix. Centrifuge at low speed to embed the spheroids within the matrix. Allow the matrix to solidify at 37°C.

  • Treatment: Add the fluorescently labeled iRGD conjugate and control conjugate to the wells at the desired concentration.

  • Live-Cell Imaging: Place the plate in a confocal microscope equipped with an incubation chamber (37°C, 5% CO₂).

  • Image Acquisition: Acquire Z-stack images of the spheroids at various time points (e.g., 1, 4, 8, 12 hours). Capture images from the center of the spheroid to its periphery.[21]

  • Data Analysis: Quantify the fluorescence intensity as a function of depth from the spheroid surface. Compare the penetration depth and intensity of the iRGD-conjugate to the control.

Mandatory Visualizations (Graphviz)

The following diagrams illustrate the core concepts of iRGD function and its experimental evaluation.

iRGD_Signaling_Pathway cluster_blood Blood Vessel cluster_tumor Tumor Microenvironment iRGD This compound (CRGDKGPDC) Integrin αvβ3/β5 Integrin iRGD->Integrin 1. Homing (RGD motif) Protease Tumor Protease Integrin->Protease 2. Cleavage NRP1 Neuropilin-1 (NRP-1) Protease->NRP1 3. CendR Exposure & Binding Endocytosis Endocytosis & Transcytosis NRP1->Endocytosis 4. Internalization TumorCell Deep Tumor Parenchyma Endocytosis->TumorCell Penetration

Caption: The three-step signaling pathway of iRGD for tumor penetration.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Synthesis Synthesis & Conjugation Binding Binding Assay (IC50) Synthesis->Binding Uptake Cellular Uptake (Flow Cytometry) Synthesis->Uptake Penetration 3D Spheroid Penetration Uptake->Penetration Model Xenograft Tumor Model Development Penetration->Model Transition to Animal Studies Biodist Biodistribution & Pharmacokinetics Model->Biodist Efficacy Antitumor Efficacy (Tumor Volume) Biodist->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: A typical experimental workflow for evaluating an iRGD-drug conjugate.

Logical_Relationship iRGD This compound RGD_motif RGD Motif iRGD->RGD_motif contains CendR_motif Cryptic CendR Motif iRGD->CendR_motif contains Integrin_Binding Integrin Binding RGD_motif->Integrin_Binding mediates Cleavage Proteolytic Cleavage CendR_motif->Cleavage is exposed by Integrin_Binding->Cleavage enables CendR_Active Active CendR Motif Cleavage->CendR_Active results in NRP1_Binding NRP-1 Binding CendR_Active->NRP1_Binding mediates Penetration Enhanced Tumor Penetration NRP1_Binding->Penetration triggers

Caption: Logical relationship of the iRGD tumor-penetrating mechanism.

References

Methodological & Application

Application Notes and Protocols for iRGD Peptide Conjugation to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The iRGD peptide (cyclic CRGDKGPDC) is a tumor-penetrating peptide renowned for its ability to enhance the delivery of therapeutic agents into tumor tissues.[1][2] Its unique mechanism involves a dual-receptor targeting strategy that not only homes the payload to the tumor vasculature but also facilitates deep penetration into the tumor parenchyma.[3][4] Unlike traditional targeting ligands, iRGD first binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[3][5] Following this initial binding, the peptide is proteolytically cleaved, exposing a C-end Rule (CendR) motif.[1][2] This cryptic motif then binds to Neuropilin-1 (NRP-1), triggering a transport pathway that enhances extravasation and tissue penetration.[6][7]

Conjugating iRGD to nanoparticles (NPs) combines the therapeutic potential of nanomedicine with the peptide's sophisticated delivery mechanism. This strategy has been shown to improve the accumulation and distribution of various nanocarriers—including liposomes, polymeric nanoparticles, and metallic nanoparticles—within tumors, thereby increasing the efficacy of encapsulated drugs while potentially reducing systemic toxicity.[8][9]

These application notes provide an overview of the iRGD mechanism, protocols for conjugation, and characterization methods for the resulting iRGD-NP conjugates.

Mechanism of iRGD-Mediated Tumor Penetration

The action of iRGD is a sequential, three-step process that distinguishes it from standard RGD peptides:

  • Tumor Homing: The RGD motif within the this compound specifically binds to αv integrins (αvβ3 and αvβ5), which are highly expressed on the surface of tumor endothelial cells and some tumor cells.[2][4] This initial binding event anchors the nanoparticle conjugate to the tumor vasculature.

  • Proteolytic Cleavage: Once bound to the integrin, the this compound is cleaved by proteases present in the tumor microenvironment. This cleavage exposes a previously hidden C-terminal motif (CendR), typically R/KXXR/K.[1][3]

  • Penetration Pathway Activation: The newly exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed in tumors.[6] Binding to NRP-1 activates a cellular transport pathway (transcytosis), facilitating the penetration of the iRGD-conjugated nanoparticle deep into the extravascular tumor tissue.[2][10]

iRGD_Mechanism cluster_blood Blood Vessel cluster_tumor Tumor Microenvironment iRGD_NP iRGD-Nanoparticle Integrin αvβ3/β5 Integrin iRGD_NP->Integrin 1. Homing (RGD Binding) Cleavage Proteolytic Cleavage Integrin->Cleavage 2. Cleavage CendR_NP Cleaved iRGD-NP (CendR Exposed) Cleavage->CendR_NP NRP1 Neuropilin-1 (NRP-1) CendR_NP->NRP1 3. CendR Binding Penetration Endocytosis & Tissue Penetration NRP1->Penetration

Caption: The three-step tumor targeting and penetration pathway of an iRGD-conjugated nanoparticle.

Experimental Protocols

Protocol 1: iRGD Conjugation to Carboxylated Nanoparticles via EDC/NHS Chemistry

This is the most common method for conjugating peptides with free amine groups (like the lysine (B10760008) side chain or N-terminus of iRGD) to nanoparticles bearing carboxyl groups on their surface.

Materials:

  • Nanoparticles with surface carboxyl groups (e.g., PLGA-PEG-COOH, Heparin-based NPs)

  • This compound (CRGDKGPDC)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: MES buffer (pH 6.0) or deionized water

  • Reaction Buffer: PBS (pH 7.4)

  • Dialysis membrane (MWCO appropriate for the nanoparticle size, e.g., 3.5-10 kDa)

  • Deionized (DI) water

Equipment:

  • Magnetic stirrer

  • pH meter

  • Lyophilizer (optional)

  • Dynamic Light Scattering (DLS) and Zeta Potential analyzer

  • Transmission Electron Microscope (TEM)

Methodology:

  • Nanoparticle Suspension: Disperse the carboxylated nanoparticles in the Activation Buffer at a concentration of 1-5 mg/mL.

  • Carboxyl Group Activation:

    • Add EDC and NHS to the nanoparticle suspension. A typical molar ratio is NP-COOH : EDC : NHS of 1 : 10 : 5. For example, for 30 mg of a polysaccharide (PSS), 4.77 mg of EDC and 2.86 mg of NHS can be used.[6][11]

    • Allow the reaction to proceed for 30 minutes to 2 hours at room temperature with gentle stirring to activate the carboxyl groups, forming an NHS-ester intermediate.

  • iRGD Conjugation:

    • Dissolve the this compound in the Reaction Buffer (PBS, pH 7.4).

    • Add the iRGD solution to the activated nanoparticle suspension. The molar ratio of iRGD to nanoparticles can be optimized but a starting point is a 5-10 fold molar excess of peptide relative to the surface carboxyl groups. For example, 7.8 mg of iRGD can be added to the activated PSS solution.[6][11]

    • Allow the conjugation reaction to proceed for 24-48 hours at room temperature or 4°C with gentle stirring.[6][12]

  • Purification:

    • Transfer the reaction mixture to a dialysis bag with an appropriate MWCO.

    • Dialyze against DI water for 24-48 hours, changing the water every 4-6 hours to remove unreacted EDC, NHS, and this compound.[12]

  • Storage: The purified iRGD-nanoparticle conjugate solution can be stored at 4°C or lyophilized for long-term storage.

Protocol 2: Characterization of iRGD-Nanoparticle Conjugates

1. Size and Zeta Potential:

  • Purpose: To confirm that conjugation did not lead to significant aggregation and to determine the change in surface charge.

  • Method: Dilute a small aliquot of the nanoparticle suspension (before and after conjugation) in DI water or PBS. Analyze the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.[8][13] Successful conjugation often leads to a slight increase in size and a change in zeta potential.

2. Morphology:

  • Purpose: To visualize the nanoparticles and ensure they remain discrete and spherical.

  • Method: Prepare a dilute sample of the nanoparticle suspension. Place a drop onto a TEM grid, allow it to air-dry or use a negative stain (e.g., uranyl acetate). Image using a Transmission Electron Microscope.[14]

3. Conjugation Efficiency:

  • Purpose: To quantify the amount of this compound successfully conjugated to the nanoparticles.

  • Method (Indirect Quantification): After the reaction, collect the supernatant/dialysate and quantify the amount of unconjugated this compound using methods like HPLC or a BCA protein assay. The conjugation efficiency is calculated by subtracting the amount of unconjugated peptide from the initial amount added.

  • Method (Direct Quantification): For fluorescently-labeled iRGD, the amount of conjugated peptide can be determined by measuring the fluorescence of the purified nanoparticles. Alternatively, techniques like UV-Vis spectroscopy can be used if the peptide has a distinct absorbance peak.[9]

Experimental Workflow and Data

The overall process from synthesis to evaluation follows a logical progression.

Experimental_Workflow NP_Synth 1. Nanoparticle Synthesis iRGD_Conj 2. This compound Conjugation NP_Synth->iRGD_Conj Purify 3. Purification (e.g., Dialysis) iRGD_Conj->Purify Characterize 4. Physicochemical Characterization Purify->Characterize InVitro 5. In Vitro Evaluation (Cellular Uptake, Cytotoxicity) Characterize->InVitro InVivo 6. In Vivo Evaluation (Biodistribution, Efficacy) InVitro->InVivo

Caption: A typical experimental workflow for creating and testing iRGD-conjugated nanoparticles.

Quantitative Data Summary

The following tables summarize typical characterization data for nanoparticles before and after iRGD conjugation, as reported in the literature.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle TypeFormulationAvg. Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Liposomes cMLV~220 ± 7N/AN/A[8]
iRGD-cMLV~230 ± 11N/AN/A[8]
Peptide/siRNA scr-NP~800.25 - 0.3+25 to +35[13]
iRGD-NP~800.25 - 0.3+25 to +35[13]
Polymeric PLGA-PTX147.5 ± 9.5< 0.1N/A[14]
Polymer/Drug iRGD-PTX NPs~110N/AN/A[15]
PSA-based NPs~220< 0.2N/A[9]
iNPs (iRGD)219.8 ± 1.3< 0.2N/A[9]

N/A: Not Available in the cited source.

Table 2: Drug Loading and Conjugation Data

Nanoparticle SystemParameterValueReference
Doxorubicin-loaded cMLVDoxorubicin Encapsulation Efficiency~85%[8]
PSA-Ce6-iRGDMolecules of iRGD per polymer~27[9]
Doxorubicin-loaded iNPsDoxorubicin Loading Efficiency83.32%[9]
iRGD-PTX ConjugateSelf-assembled into NPs~110 nm diameter[15]

These data illustrate that iRGD conjugation can be achieved with minimal impact on the nanoparticle's core physical properties, such as size, while enabling enhanced biological function.[8][13] The choice of conjugation chemistry and purification method is critical to ensure the stability and activity of the final product. Researchers should optimize reaction conditions for their specific nanoparticle system to achieve the desired degree of peptide functionalization.

References

Application Notes and Protocols for Co-administration of iRGD with Chemotherapeutic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the tumor-penetrating peptide iRGD in combination with various chemotherapeutic agents to enhance their efficacy. The information compiled is based on preclinical studies and is intended for research purposes.

Introduction

The therapeutic efficacy of many anti-cancer drugs is limited by their poor penetration into solid tumors.[1][2] The dense tumor microenvironment, characterized by a complex extracellular matrix and abnormal vasculature, presents a significant barrier to drug delivery.[3] The internalizing RGD (iRGD) peptide (sequence: CRGDKGPDC) is a novel tumor-penetrating peptide that has been shown to significantly enhance the delivery and efficacy of co-administered chemotherapeutic agents.[1][2][4]

iRGD's unique mechanism of action allows it to first home to tumors by binding to αv integrins (αvβ3 and αvβ5), which are overexpressed on tumor endothelial cells.[4][5] Following this initial binding, the peptide is proteolytically cleaved, exposing a C-terminal CendR motif (R/KXXR/K).[4][5] This CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed in many tumor types, triggering a transport pathway that increases vascular and tissue permeability specifically within the tumor microenvironment.[1][4][5] This transiently "opens a gate" for co-administered drugs to penetrate deeper into the tumor parenchyma, thereby increasing their local concentration and therapeutic effect.[1][3]

A key advantage of iRGD is that it can be simply co-administered with a therapeutic agent, without the need for chemical conjugation, to achieve enhanced tumor delivery.[1][2] This has been demonstrated for a wide range of cancer drugs, including small molecules, nanoparticles, and monoclonal antibodies.[1][2]

Signaling Pathway of iRGD-Mediated Tumor Penetration

The mechanism of iRGD-mediated tumor penetration involves a sequential, three-step process that results in enhanced permeability of the tumor vasculature and parenchyma to co-administered therapeutic agents.

iRGD_Signaling_Pathway cluster_tumor_endothelium Tumor Endothelial Cell cluster_tumor_parenchyma Tumor Parenchyma iRGD iRGD Peptide Integrin αv Integrin (αvβ3, αvβ5) iRGD->Integrin 1. Homing: RGD motif binding NRP1 Neuropilin-1 (NRP-1) iRGD->NRP1 3. Penetration: CendR motif binding Drug Chemotherapeutic Drug Drug_in_Tumor Increased Drug Accumulation Drug->Drug_in_Tumor Enhanced Delivery Protease Protease Integrin->Protease 2. Activation Protease->iRGD Cleavage NRP1->Drug_in_Tumor Increased Permeability TumorCell Tumor Cell Drug_in_Tumor->TumorCell Increased Efficacy

Caption: iRGD-mediated tumor penetration signaling pathway.

Quantitative Data Summary

The co-administration of iRGD has been shown to significantly enhance the accumulation and efficacy of various chemotherapeutic drugs in preclinical tumor models. The following tables summarize the quantitative data from several key studies.

Table 1: Enhanced Tumor Accumulation of Co-administered Drugs with iRGD
Chemotherapeutic AgentTumor ModelFold Increase in Tumor Accumulation (iRGD + Drug vs. Drug alone)Reference
Doxorubicin22Rv1 Prostate Cancer Xenograft7-fold[1]
Doxorubicin Liposomes22Rv1 Prostate Cancer Xenograft14-fold[1]
TrastuzumabBT474 Breast Cancer Xenograft40-fold[1]
Paclitaxel-loaded PLGA NanoparticlesLS174T Colorectal Cancer Xenograft~2-fold[6]
Table 2: Enhanced Therapeutic Efficacy of Co-administered Drugs with iRGD
Chemotherapeutic AgentTumor ModelEfficacy OutcomeReference
Doxorubicin (1 mg/kg) + iRGD22Rv1 Prostate Cancer XenograftEquivalent efficacy to Doxorubicin (3 mg/kg) alone[1]
Doxorubicin (3 mg/kg) + iRGD22Rv1 Prostate Cancer XenograftNear complete tumor growth inhibition[1]
Gemcitabine (B846) + iRGDPancreatic Cancer Xenografts (NRP-1 overexpressing)Significant tumor reduction compared to gemcitabine alone[7][8]
Paclitaxel-loaded PLGA Nanoparticles + iRGDLS174T Colorectal Cancer XenograftSignificantly enhanced tumor growth suppression[6]
Cisplatin-loaded Nanoparticles + iRGDNot SpecifiedEnhanced anticancer efficacy[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from published studies and may require optimization for specific experimental conditions.

General Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cytotoxicity Cytotoxicity Assay (e.g., MTT, CCK-8) cellular_uptake Cellular Uptake Study cytotoxicity->cellular_uptake spheroid_penetration Tumor Spheroid Penetration Assay cellular_uptake->spheroid_penetration tumor_model Establish Tumor Model (Xenograft or Orthotopic) spheroid_penetration->tumor_model treatment Treatment Administration (Drug +/- iRGD) tumor_model->treatment imaging In Vivo Imaging (Fluorescence, etc.) treatment->imaging efficacy Tumor Growth Monitoring treatment->efficacy biodistribution Biodistribution Analysis (Organ Harvest) efficacy->biodistribution

Caption: General experimental workflow for evaluating iRGD co-administration.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine if the co-administration of iRGD enhances the cytotoxic effect of a chemotherapeutic drug on cancer cells in a 2D culture.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Chemotherapeutic drug

  • This compound (e.g., 30 µmol/L)[9]

  • Cytotoxicity assay reagent (e.g., MTT, CCK-8)[9][10]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9][10]

  • Drug Preparation: Prepare serial dilutions of the chemotherapeutic drug in culture medium. For combination groups, add a fixed concentration of iRGD to the drug dilutions. Include control groups with medium only, iRGD only, and drug only.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug solutions.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[9][11]

  • Viability Measurement: Add the cytotoxicity assay reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 solution).[9]

  • Data Acquisition: Incubate for 1-4 hours, then measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Determine the IC50 values for the drug with and without iRGD.

Protocol 2: Tumor Spheroid Penetration Assay

Objective: To visualize and quantify the penetration of a fluorescently labeled drug or nanoparticle into a 3D tumor spheroid model, with and without iRGD co-administration.

Materials:

  • Cancer cell line capable of forming spheroids

  • Ultra-low attachment 96-well plates

  • Fluorescently labeled chemotherapeutic drug or nanoparticle

  • This compound

  • Confocal microscope

  • Image analysis software

Procedure:

  • Spheroid Formation: Seed cells in ultra-low attachment plates and culture for 3-5 days until spheroids of a desired size (e.g., 300-500 µm) are formed.

  • Treatment: Treat the spheroids with the fluorescently labeled drug/nanoparticle with or without iRGD.

  • Incubation: Incubate for various time points (e.g., 2, 6, 12 hours) to assess penetration over time.[10]

  • Washing: Gently wash the spheroids with PBS to remove non-penetrated compound.

  • Imaging: Image the spheroids using a confocal microscope, acquiring z-stack images from the top to the center of the spheroid.

  • Analysis: Analyze the fluorescence intensity as a function of depth from the spheroid surface using image analysis software. Compare the penetration depth and intensity between groups.

Protocol 3: In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the enhancement of anti-tumor efficacy of a chemotherapeutic drug by co-administration of iRGD in a murine tumor model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft implantation

  • Chemotherapeutic drug

  • This compound

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[11]

  • Group Randomization: Randomize the mice into treatment groups (e.g., Vehicle control, iRGD alone, Drug alone, Drug + iRGD).

  • Treatment Administration: Administer the treatments intravenously (or via another appropriate route). For the combination group, iRGD can be injected shortly before or simultaneously with the chemotherapeutic agent. A typical dosing schedule might be every 3 days for 4 doses (q3d x 4).[7]

  • Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to compare the anti-tumor efficacy between the treatment groups. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).[6]

Protocol 4: In Vivo Imaging and Biodistribution

Objective: To assess the effect of iRGD co-administration on the tumor accumulation and organ distribution of a fluorescently or radioactively labeled drug/nanoparticle.

Materials:

  • Tumor-bearing mice

  • Labeled drug or nanoparticle

  • This compound

  • In vivo imaging system (e.g., IVIS)

  • Gamma counter or scintillation counter (for radiolabeled compounds)

Procedure:

  • Treatment Administration: Intravenously inject the labeled compound with or without iRGD into tumor-bearing mice.

  • In Vivo Imaging: At various time points post-injection (e.g., 4, 8, 24 hours), anesthetize the mice and acquire whole-body images using the appropriate imaging system.[6]

  • Biodistribution Analysis: At the final time point, euthanize the mice and harvest the tumor and major organs (heart, lungs, liver, spleen, kidneys).[11]

  • Quantification:

    • For fluorescently labeled compounds, image the excised organs ex vivo to quantify the fluorescence intensity per organ.

    • For radiolabeled compounds, weigh the organs and measure the radioactivity using a gamma or scintillation counter.

  • Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. Compare the tumor accumulation and distribution in other organs between the groups.

Conclusion

The co-administration of iRGD with chemotherapeutic drugs represents a promising strategy to overcome the challenge of poor drug penetration into solid tumors.[1][3] The protocols outlined in these application notes provide a framework for researchers to investigate and validate the potential of iRGD to enhance the efficacy of their specific anti-cancer agents. Careful optimization of dosing, timing, and experimental models will be crucial for translating these preclinical findings into clinical applications.

References

Application Notes and Protocols for Fluorescent Labeling of iRGD Peptide for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The iRGD peptide (sequence: CRGDKGPDC) is a tumor-penetrating peptide that has shown significant promise in enhancing the delivery of therapeutic and imaging agents to solid tumors.[1][2] Its unique dual-receptor targeting mechanism allows for initial binding to αvβ3 and αvβ5 integrins, which are overexpressed on tumor vasculature and tumor cells, followed by a proteolytic cleavage that exposes a C-end Rule (CendR) motif. This CendR motif then binds to neuropilin-1 (NRP-1), triggering enhanced penetration into the tumor tissue.[2][3] Fluorescently labeling the this compound enables real-time, non-invasive visualization of this process and provides a powerful tool for cancer research and drug development.

These application notes provide detailed protocols for the fluorescent labeling of the this compound and its subsequent use in in vivo imaging studies.

Signaling Pathway of this compound

The tumor-targeting and penetration mechanism of the this compound involves a multi-step process initiated by its binding to specific receptors on the tumor vasculature and subsequent internalization into the tumor parenchyma.

iRGD_Signaling_Pathway cluster_blood_vessel Tumor Blood Vessel Lumen cluster_tumor_endothelium Tumor Endothelial Cell cluster_tumor_parenchyma Tumor Parenchyma iRGD Fluorescently Labeled This compound Integrin αvβ3 / αvβ5 Integrin iRGD->Integrin 1. Homing & Binding Protease Proteolytic Cleavage Integrin->Protease 2. Protease Encounter Cleaved_iRGD Cleaved iRGD (CendR motif exposed) Protease->Cleaved_iRGD 3. Cleavage NRP1 Neuropilin-1 (NRP-1) Cleaved_iRGD->NRP1 4. CendR-NRP-1 Binding Internalization Enhanced Permeability and Transcytosis NRP1->Internalization 5. Internalization Tumor_Cell Tumor Cell Internalization->Tumor_Cell 6. Deep Tumor Penetration

Caption: The this compound tumor penetration signaling pathway.

Experimental Protocols

Protocol 1: N-terminal Fluorescent Labeling of this compound

This protocol describes the labeling of the this compound's N-terminal primary amine with an N-hydroxysuccinimide (NHS)-ester functionalized fluorescent dye. Near-infrared (NIR) dyes are recommended for in vivo imaging due to their deep tissue penetration and low autofluorescence.[4][5]

Materials:

  • This compound (CRGDKGPDC)

  • Amine-reactive NIR fluorescent dye (e.g., Cy5.5-NHS ester, ZW800-1 NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Purification system: High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (e.g., Sephadex G-25)[6][7]

  • Lyophilizer

  • Mass Spectrometer and UV-Vis Spectrophotometer for verification

Procedure:

  • Peptide Dissolution: Dissolve the this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

  • Dye Dissolution: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[6]

  • Labeling Reaction: Add a 5-10 fold molar excess of the dissolved dye to the peptide solution. Keep the reaction volume small to maintain a high concentration of reactants.[6]

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature in the dark.

  • Purification: Purify the fluorescently labeled this compound from unreacted dye and unlabeled peptide using reverse-phase HPLC.[6][7] A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid is commonly used. Alternatively, size-exclusion chromatography can be employed.

  • Verification: Confirm the successful labeling and purity of the peptide conjugate by mass spectrometry (to confirm the mass of the labeled peptide) and UV-Vis spectrophotometry (to determine the labeling efficiency by measuring the absorbance of the dye and the peptide).

  • Lyophilization: Lyophilize the purified, labeled peptide for storage.

Protocol 2: In Vivo Imaging of Tumor-Bearing Mice

This protocol outlines the procedure for in vivo fluorescence imaging of tumor-bearing mice using the fluorescently labeled this compound.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts of U-87 MG, A549, or MDA-MB-435 cells in nude mice)[8][9][10]

  • Fluorescently labeled this compound, sterile and dissolved in phosphate-buffered saline (PBS)

  • In vivo fluorescence imaging system (e.g., IVIS) equipped with appropriate excitation and emission filters for the chosen fluorophore[11]

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles for intravenous injection

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Place the mouse in the imaging chamber and acquire a baseline pre-injection image.

  • Probe Administration: Intravenously inject the fluorescently labeled this compound (typically 10 nmol in 100-200 µL of PBS) via the tail vein.[10][11]

  • Image Acquisition: Acquire whole-body fluorescence images at various time points post-injection (e.g., 30 minutes, 1, 2, 4, 6, 24, 48, and 96 hours) to determine the optimal imaging window.[8][10][11] Use the appropriate excitation and emission filters for the specific fluorophore. For example, for Cy5.5, excitation is around 675 nm and emission is around 720 nm.[8]

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor-bearing area (e.g., muscle) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio (TBR) at each time point by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

  • Ex Vivo Biodistribution (Optional but Recommended):

    • At the final imaging time point, euthanize the mouse.

    • Excise the tumor and major organs (heart, lungs, liver, spleen, kidneys, etc.).

    • Image the excised organs using the fluorescence imaging system to confirm the biodistribution of the labeled peptide.[10]

Experimental Workflow

The following diagram illustrates the general workflow for fluorescently labeling the this compound and its application in in vivo tumor imaging.

Experimental_Workflow cluster_synthesis Probe Synthesis & Characterization cluster_invivo In Vivo Studies Peptide This compound Synthesis Labeling Conjugation Reaction Peptide->Labeling Dye Fluorophore Selection (e.g., NIR Dye-NHS) Dye->Labeling Purification HPLC Purification Labeling->Purification Verification Mass Spec & UV-Vis Verification Purification->Verification Injection Intravenous Injection of Labeled Peptide Verification->Injection Animal_Model Tumor Model Development (Xenograft) Animal_Model->Injection Imaging Longitudinal Fluorescence Imaging (IVIS) Injection->Imaging Analysis Image Analysis (TBR) Imaging->Analysis Biodistribution Ex Vivo Biodistribution Analysis->Biodistribution

Caption: General experimental workflow for iRGD labeling and in vivo imaging.

Data Presentation

The following tables summarize representative quantitative data from studies using fluorescently labeled RGD and iRGD peptides for in vivo tumor imaging.

Table 1: In Vivo Tumor-to-Background Ratios (TBR) of Fluorescently Labeled Peptides

Peptide ConjugateTumor ModelTime Post-InjectionTumor-to-Background RatioReference
Cy5.5-iRGDC-BK01U-87 MG2 hours~3.5[8]
iRGD-ZW800A54996 hours4.3 ± 1.04[10]
Cy5.5-RGD (monomer)U87MG4 hours3.18 ± 0.16[12]
Cy5.5-RGD (dimer)U87MG4 hours2.98 ± 0.05[12]
Cy5.5-RGD (tetramer)U87MG4 hours3.63 ± 0.09[12]
iRGD-ZW800LLC (orthotopic)24 hours2.2 ± 0.18 (Tumor-to-Lung)[10]

Table 2: Ex Vivo Biodistribution of iRGD-ZW800 in A549 Tumor-Bearing Mice (96 hours post-injection)

OrganFluorescence Intensity Ratio (Organ-to-Muscle)Reference
TumorHigh[10]
LiverModerate[10]
KidneyModerate[10]
HeartLow[10]
LungLow[10]
SpleenLow[10]
IntestineLow[10]
ColonLow[10]

Conclusion

Fluorescent labeling of the this compound provides a robust and versatile platform for non-invasive in vivo tumor imaging. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this technology in their preclinical cancer research. The ability to visualize tumor localization and penetration in real-time can significantly aid in the development of more effective cancer diagnostics and therapeutics.

References

Protocol for Creating iRGD-Functionalized Liposomes for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the formulation, functionalization, and characterization of iRGD-functionalized liposomes. The internalizing RGD (iRGD) peptide is a tumor-penetrating peptide that enhances the delivery of therapeutic agents to tumor tissues by binding to αv integrins and neuropilin-1 (NRP-1).[1][2][3] Liposomes functionalized with iRGD have demonstrated significant potential in improving the targeted delivery and efficacy of anticancer drugs.[4][5][6] These application notes are intended for researchers, scientists, and drug development professionals working in the field of nanomedicine and targeted cancer therapy.

Introduction

The tumor microenvironment presents significant barriers to effective drug delivery, including high interstitial fluid pressure and a dense extracellular matrix.[7] The iRGD peptide (sequence: CRGDKGPDC) has emerged as a promising ligand for overcoming these barriers.[1][8] Its mechanism involves a two-step process: initial binding to αv integrins, which are overexpressed on tumor endothelial cells and some tumor cells, followed by proteolytic cleavage that exposes a C-end Rule (CendR) motif.[1][2] This CendR motif then binds to neuropilin-1 (NRP-1), triggering endocytosis and facilitating deep penetration into the tumor parenchyma.[1][3]

By conjugating iRGD to the surface of liposomes, the resulting nanocarriers can specifically target tumor tissues, enhance cellular uptake, and improve the therapeutic index of encapsulated drugs.[4][6] This protocol outlines the materials and methods for preparing iRGD-functionalized liposomes, including liposome (B1194612) formulation, peptide conjugation, and essential characterization techniques.

Signaling Pathway and Experimental Workflow

iRGD Signaling Pathway for Enhanced Tumor Penetration

The this compound facilitates drug delivery through a unique targeting and penetration mechanism. The following diagram illustrates the key steps involved:

iRGD_Signaling_Pathway cluster_blood_vessel Tumor Blood Vessel cluster_tumor_endothelium Tumor Endothelial Cell cluster_tumor_parenchyma Tumor Parenchyma iRGD_Lipo iRGD-Liposome Integrin αv Integrin iRGD_Lipo->Integrin 1. Binding Protease Protease Integrin->Protease 2. Proteolytic Cleavage Cleaved_iRGD Cleaved iRGD-Liposome (CendR motif exposed) Protease->Cleaved_iRGD NRP1 Neuropilin-1 (NRP-1) Cleaved_iRGD->NRP1 3. CendR-NRP1 Binding Internalized_Lipo Internalized Liposome NRP1->Internalized_Lipo 4. Endocytosis/ Transcytosis Drug_Release Drug Release Internalized_Lipo->Drug_Release 5. Payload Delivery

Figure 1. Mechanism of iRGD-mediated tumor targeting and penetration.
Experimental Workflow for Liposome Preparation and Functionalization

The overall process for creating and characterizing iRGD-functionalized liposomes is depicted below. This workflow outlines the major steps from initial material preparation to final product analysis.

Experimental_Workflow cluster_preparation Liposome Preparation cluster_functionalization iRGD Functionalization cluster_purification Purification cluster_characterization Characterization A1 Lipid Mixture Preparation (e.g., EPC, Cholesterol, DSPE-PEG) A2 Drug Encapsulation (Optional) A1->A2 A3 Thin-Film Hydration A2->A3 A4 Sonication/Extrusion (Size Homogenization) A3->A4 B2 Post-Insertion Method A4->B2 Liposome Suspension B1 Preparation of DSPE-PEG-iRGD B1->B2 C1 Removal of Unconjugated Peptide and Free Drug (e.g., Dialysis, Gel Filtration) B2->C1 D1 Particle Size and Zeta Potential (DLS) C1->D1 D2 Morphology (TEM) C1->D2 D3 Encapsulation Efficiency C1->D3 D4 In Vitro Drug Release C1->D4 D5 In Vitro Cell Uptake C1->D5 D6 In Vivo Efficacy Studies C1->D6

Figure 2. General workflow for creating and evaluating iRGD-liposomes.

Experimental Protocols

Materials and Equipment
  • Lipids:

    • Egg Phosphatidylcholine (EPC) or Dipalmitoylphosphatidylcholine (DPPC)

    • Cholesterol

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide)

  • Peptide:

    • Cyclic this compound (CRGDKGPDC) with a cysteine residue for conjugation.

  • Drug (for encapsulation):

    • Doxorubicin (Dox), Paclitaxel, or other desired therapeutic agent.

  • Solvents and Buffers:

  • Equipment:

    • Rotary evaporator

    • Probe or bath sonicator

    • Liposome extruder (e.g., Avanti Mini-Extruder)

    • Dynamic Light Scattering (DLS) instrument

    • Transmission Electron Microscope (TEM)

    • UV-Vis Spectrophotometer or Fluorescence Spectrometer

    • Dialysis tubing (MWCO 10-14 kDa)

    • Syringe filters (e.g., 0.2 µm pore size)

Preparation of Liposomes by Thin-Film Hydration

This protocol describes the preparation of sterically stabilized liposomes (SSLs) which will then be functionalized with iRGD.

  • Lipid Film Formation:

    • Dissolve EPC (or DPPC), cholesterol, and DSPE-PEG2000-Maleimide in a molar ratio (e.g., 65:30:5) in a chloroform/methanol mixture in a round-bottom flask.[9]

    • If encapsulating a lipophilic drug, add it to the lipid mixture at this stage.[9]

    • Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 37-45°C) to form a thin, uniform lipid film on the flask wall.

    • Keep the flask under vacuum for at least 2 hours to remove any residual solvent.

  • Film Hydration:

    • Hydrate the lipid film with a PBS (pH 7.4) buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • The hydration process should be carried out above the lipid phase transition temperature with gentle rotation for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization):

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized.

    • Sonication: Sonicate the suspension using a probe sonicator on ice to prevent lipid degradation.

    • Extrusion: For better size control, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm) using a liposome extruder.[10] Repeat the extrusion process 10-20 times.

Conjugation of this compound to Liposomes (Post-insertion)

This method involves incubating pre-formed liposomes with the this compound, which is covalently linked to a lipid-PEG derivative.

  • Preparation of iRGD-PEG-DSPE:

    • Synthesize iRGD-PEG-DSPE by reacting DSPE-PEG-Maleimide with the cysteine-containing this compound via a maleimide-thiol reaction.[9] This is a common method, and pre-made conjugates are also commercially available.

  • Incubation:

    • Add the iRGD-PEG-DSPE conjugate to the pre-formed liposome suspension.

    • Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 37°C) for 1 hour with gentle stirring.[4] This allows the lipid-PEG-peptide conjugate to insert into the liposome bilayer.

  • Purification:

    • Remove un-conjugated peptide and any leaked drug by dialysis against PBS (pH 7.4) for 24 hours, or by using a Sephadex G-50 column.[9]

Characterization of iRGD-Functionalized Liposomes

Physicochemical Characterization
ParameterMethodTypical ValuesReference
Particle Size (Diameter) Dynamic Light Scattering (DLS)90 - 230 nm[4][9]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2[9]
Zeta Potential DLS with Electrophoretic Mobility-20 to -30 mV[9]
Morphology Transmission Electron Microscopy (TEM)Spherical vesicles[10][11]
Drug Loading and Encapsulation Efficiency
ParameterFormulaTypical ValuesReference
Encapsulation Efficiency (EE%) ((Total Drug - Free Drug) / Total Drug) x 100%~83%[9][10]
Drug Loading (DL%) ((Total Drug - Free Drug) / Total Lipid) x 100%~55% (ASO)[10]
  • Methodology: To determine the amount of encapsulated drug, the liposome suspension is first separated from the unencapsulated (free) drug using methods like dialysis or size exclusion chromatography. The liposomes are then lysed with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. The drug concentration is quantified using UV-Vis spectrophotometry or fluorescence spectroscopy.

In Vitro Drug Release
  • Methodology: The drug release profile is typically assessed using a dialysis method. The liposome formulation is placed in a dialysis bag and incubated in a release medium (e.g., PBS at pH 7.4 and a more acidic pH 5.6 to simulate the endosomal environment) at 37°C with gentle shaking. At predetermined time points, aliquots of the release medium are withdrawn and the concentration of the released drug is measured.

In Vitro Cellular Uptake
  • Methodology: Tumor cells (e.g., B16-F10 melanoma, 4T1 breast cancer) are incubated with fluorescently labeled iRGD-liposomes and control liposomes (without iRGD).[4][6] After a specific incubation period (e.g., 2-4 hours), the cells are washed to remove non-internalized liposomes. The cellular uptake can be quantified by measuring the fluorescence intensity using flow cytometry or visualized using confocal microscopy.[9][12]

In Vivo Evaluation

  • Methodology: Animal models, typically tumor-bearing mice, are used to evaluate the in vivo performance of iRGD-functionalized liposomes.[9][10]

    • Biodistribution: Liposomes (often containing a fluorescent or radioactive label) are administered intravenously. At various time points, organs and the tumor are harvested, and the accumulation of liposomes is quantified.

    • Therapeutic Efficacy: Tumor-bearing mice are treated with iRGD-liposomes containing a cytotoxic drug, control liposomes, and free drug. Tumor growth is monitored over time, and survival rates are recorded.[9][10]

Conclusion

The protocol detailed in this document provides a comprehensive framework for the successful creation and evaluation of iRGD-functionalized liposomes. These targeted nanocarriers have demonstrated the ability to enhance drug accumulation in tumors and improve therapeutic outcomes in preclinical models.[6] By following these methodologies, researchers can develop and characterize advanced drug delivery systems for more effective cancer therapy.

References

Application Notes and Protocols for Enhancing Blood-Brain Barrier Penetration Using iRGD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) represents a significant challenge in the treatment of central nervous system (CNS) diseases, including brain tumors. Its highly selective nature restricts the passage of most therapeutic agents from the bloodstream into the brain. The iRGD peptide (amino acid sequence: CRGDKGPDC) is a tumor-penetrating peptide that has emerged as a promising strategy to enhance drug delivery across the BBB, particularly in the context of brain malignancies.[1][2]

iRGD's unique mechanism of action involves a two-step process. Initially, the Arg-Gly-Asp (RGD) motif of iRGD binds to αv integrins, which are often overexpressed on the endothelial cells of the tumor neovasculature.[3][4] This binding is followed by a proteolytic cleavage of the this compound, exposing a C-terminal CendR motif (R/KXXR/K). This newly exposed motif then binds to neuropilin-1 (NRP-1), a receptor also upregulated in tumor tissues and vasculature, triggering a transport pathway that increases the permeability of the barrier to co-administered or conjugated therapeutic agents.[3][4][5] This targeted enhancement of permeability allows for increased accumulation of drugs within the brain tumor microenvironment.

These application notes provide a comprehensive overview of the use of iRGD to enhance BBB penetration, including quantitative data on its efficacy and detailed protocols for key experiments.

Data Presentation

The following table summarizes quantitative data from various studies on the efficacy of iRGD in enhancing the delivery of therapeutic agents to the brain and brain tumors.

Therapeutic AgentDelivery SystemiRGD StrategyAnimal ModelKey Quantitative FindingReference
PaclitaxelPEG-PLA NanoparticlesCo-administration with MT1-AF7p-conjugated nanoparticlesIntracranial C6 glioma-bearing nude miceMedian survival time of 60 days with iRGD co-administration vs. shorter survival in other groups.[6][7][6][7]
Doxorubicin-Polymer Conjugate (PPCD)Polymer ConjugateConjugation and Co-administrationC6 glioma spheroid and in vivo modeliRGD-PPCD penetrated 144 µm and iRGD + PPCD penetrated 150 µm into spheroids, compared to 115 µm for RGD-PPCD. Median survival of 57.5 days (conjugate) and 61 days (co-administration) vs. 43.5 days (RGD-conjugate).[8]
Nab-paclitaxel (Abraxane)NanoparticleCo-administrationOrthotopic BT474 human breast tumor xenograft12-fold higher accumulation in tumors with iRGD co-administration compared to Abraxane alone.[9][9]
Doxorubicin (B1662922)Free drugCo-administrationOrthotopic 22Rv1 human prostate tumors7-fold higher accumulation in tumors with iRGD co-administration compared to doxorubicin alone.[9][9]
DoxorubicinExosomesConjugationCentral Nervous System Lymphoma modeliRGD-Exo-DOX system efficiently transported DOX through the BBB.[10][10]
PLGA NanoparticlesPLGA NanoparticlesCo-administrationColorectal tumor xenograftApproximately 2-fold enhanced accumulation in tumors with iRGD co-administration.[11][11]
Gadolinium (Gd-DTPA)MRI Contrast AgentCo-administrationHepatocellular carcinoma-bearing miceApproximately 3-fold improvement in the delivery of marker substances to tumors.[12][12]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway and mechanism by which iRGD enhances transport across the blood-brain barrier into a brain tumor.

iRGD_Signaling_Pathway cluster_bbb Blood-Brain Barrier cluster_brain_tumor Brain Tumor Microenvironment iRGD This compound Integrin αv Integrin iRGD->Integrin 1. Binding NRP1 Neuropilin-1 (NRP-1) iRGD->NRP1 4. CendR Motif Binding Drug Therapeutic Agent EndothelialCell Endothelial Cell Drug->EndothelialCell 6. Enhanced Permeability DrugAccumulation Increased Drug Accumulation Drug->DrugAccumulation TumorCell Tumor Cell Protease Protease Integrin->Protease NRP1->EndothelialCell 5. Activation of   Transport Pathway Protease->iRGD 3. Cleavage of iRGD

iRGD-mediated signaling for enhanced BBB penetration.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of iRGD in enhancing BBB penetration are provided below.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing iRGD-mediated drug delivery across the BBB.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation BBB_model Establish In Vitro BBB Model (e.g., Transwell Assay) TEER Measure Transendothelial Electrical Resistance (TEER) BBB_model->TEER Permeability Perform Permeability Assay with iRGD + Drug TEER->Permeability Quantify_invitro Quantify Drug Concentration (e.g., LC-MS/MS) Permeability->Quantify_invitro Animal_model Establish Brain Tumor Animal Model (e.g., Orthotopic Xenograft) Quantify_invitro->Animal_model Proceed to in vivo if promising Administer Administer iRGD + Drug (Conjugated or Co-administered) Animal_model->Administer Tissue_collection Collect Brain and Plasma Samples Administer->Tissue_collection Efficacy Evaluate Therapeutic Efficacy (e.g., Tumor Volume, Survival) Administer->Efficacy Quantify_invivo Quantify Drug Concentration in Brain and Plasma Tissue_collection->Quantify_invivo

Typical workflow for evaluating iRGD efficacy.
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)

This protocol describes how to assess the ability of iRGD to enhance the transport of a therapeutic agent across an in vitro BBB model.

1. Materials:

  • Human Brain Microvascular Endothelial Cells (hBMECs)

  • Human Astrocytes

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium and supplements

  • Extracellular matrix coating solution (e.g., collagen, fibronectin)

  • This compound

  • Therapeutic agent of interest

  • Transendothelial Electrical Resistance (TEER) meter

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

2. Methods:

  • Cell Culture and BBB Model Establishment:

    • Coat the apical side of the Transwell inserts with the extracellular matrix solution and allow it to dry.

    • Seed human astrocytes on the basolateral side (bottom of the well) of the Transwell plate.

    • Seed hBMECs on the apical side of the coated Transwell inserts.

    • Co-culture the cells for several days to allow for the formation of a tight endothelial monolayer, mimicking the BBB.

  • Barrier Integrity Assessment:

    • Monitor the integrity of the BBB model by measuring the TEER daily. A high TEER value indicates the formation of tight junctions. The model is ready for the permeability assay once a stable and high TEER is achieved (typically >150 Ω·cm²).

  • Permeability Assay:

    • Replace the medium in the apical (donor) chamber with fresh medium containing the therapeutic agent with or without iRGD (co-administration). For conjugated systems, the iRGD-drug conjugate is added.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • After each sampling, replace the volume with fresh medium in the basolateral chamber to maintain sink conditions.

  • Quantification and Data Analysis:

    • Determine the concentration of the therapeutic agent in the collected samples using a validated analytical method such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport to the basolateral chamber.

      • A is the surface area of the Transwell membrane.

      • C0 is the initial concentration of the drug in the apical chamber.

    • Compare the Papp values between groups (drug alone vs. drug + iRGD).

Protocol 2: In Vivo Brain Tumor Accumulation Study

This protocol outlines the procedure for evaluating the effect of iRGD on the accumulation of a therapeutic agent in an orthotopic brain tumor model.

1. Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Brain tumor cell line (e.g., U87, C6)

  • Surgical equipment for intracranial injection

  • This compound

  • Therapeutic agent of interest (labeled or unlabeled)

  • Anesthesia

  • Equipment for blood and tissue collection

  • Homogenizer

  • Analytical equipment for drug quantification (e.g., HPLC, LC-MS/MS, or fluorescence imaging)

2. Methods:

  • Animal Model Establishment:

    • Intracranially implant the brain tumor cells into the brains of the immunocompromised mice.

    • Allow the tumors to grow to a predetermined size, which can be monitored by imaging techniques like MRI or bioluminescence imaging if the cells are engineered to express a reporter gene.

  • Drug Administration:

    • Randomly assign the tumor-bearing mice to different treatment groups (e.g., saline control, drug alone, drug + iRGD, iRGD-drug conjugate).

    • Administer the respective treatments intravenously (i.v.) via the tail vein.

  • Sample Collection:

    • At a specified time point after administration (e.g., 2, 6, or 24 hours), anesthetize the mice.

    • Collect blood samples via cardiac puncture.

    • Perfuse the mice with saline to remove blood from the vasculature.

    • Excise the brains and carefully dissect the tumor tissue from the surrounding normal brain tissue.

  • Sample Processing and Quantification:

    • Process the blood to obtain plasma.

    • Weigh the brain tumor and normal brain tissue samples and homogenize them in a suitable buffer.[13]

    • Extract the drug from the plasma and brain homogenates using an appropriate method (e.g., protein precipitation, liquid-liquid extraction).[13]

    • Quantify the concentration of the therapeutic agent in the plasma and brain tissue extracts using a validated analytical method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) for the tumor and normal brain tissue: Kp = Concentration in brain tissue (ng/g) / Concentration in plasma (ng/mL)

    • Compare the Kp values between the different treatment groups to determine the effect of iRGD on drug accumulation in the brain tumor.

Conclusion

The this compound offers a promising and versatile platform for enhancing the delivery of a wide range of therapeutic agents across the blood-brain barrier into brain tumors. The provided data and protocols serve as a valuable resource for researchers and drug development professionals seeking to leverage this technology to improve the treatment of CNS diseases. Careful experimental design and quantitative analysis are crucial for accurately assessing the benefits of iRGD-mediated drug delivery.

References

Application Notes and Protocols: Maleimide-Thiol Chemistry for iRGD Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and practical application of maleimide-thiol chemistry for the conjugation of the tumor-penetrating peptide iRGD. The protocols outlined below are intended to serve as a foundational methodology for the development of iRGD-conjugated therapeutics and diagnostics.

Introduction to iRGD and Maleimide-Thiol Chemistry

The internalizing RGD (iRGD) peptide (sequence: CRGDKGPDC) is a remarkable targeting moiety that enhances the penetration of conjugated payloads into tumor tissue.[1][2] Its mechanism involves a dual-receptor targeting strategy, initially binding to αv integrins on tumor vasculature, followed by a proteolytic cleavage that exposes a C-terminal CendR motif (R/KXXR/K).[1][2][3] This motif then binds to neuropilin-1 (NRP-1), triggering a transport pathway that facilitates deep tumor penetration.[1][2][3]

Maleimide-thiol chemistry is a widely employed bioconjugation strategy that forms a stable thioether bond between a maleimide (B117702) group and a sulfhydryl (thiol) group, typically from a cysteine residue.[4][5] This reaction is highly efficient and selective for thiols under physiological pH conditions (6.5-7.5), making it an ideal method for conjugating iRGD, which contains a native disulfide bridge that can be reduced to provide free thiols, or more commonly, is synthesized with an additional cysteine residue for a dedicated conjugation site.[4][6]

Quantitative Data Presentation

The efficiency of maleimide-thiol conjugation is influenced by several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following table summarizes quantitative data from various studies to guide experimental design.

Maleimide:Thiol Molar RatioTarget MoleculeConjugation EfficiencyReaction ConditionsReference
2:1cRGDfK peptide84 ± 4%30 min, Room Temperature, 10 mM HEPES pH 7.0
5:111A4 nanobody58 ± 12%2 hours, Room Temperature, PBS pH 7.4
10:1 - 20:1General ProteinHigh (recommended starting range)2 hours at RT or overnight at 4°C[6][7]
1.5:1NP41 peptide to DSPE-PEG-MaleimideNot specified4 hours, Room Temperature, DMF
1:1.5DSPE-PEG-Maleimide to NP41 peptideNot specified4 hours, Room Temperature, DMF

Experimental Protocols

Protocol 1: Preparation of Maleimide-Activated Molecule

This protocol describes the general steps to prepare a protein or other molecule for conjugation by introducing a maleimide group.

Materials:

  • Molecule of interest (e.g., antibody, drug, nanoparticle) with a reactive amine group.

  • Heterobifunctional crosslinker containing an NHS ester and a maleimide group (e.g., SMCC, Sulfo-SMCC).

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5.

  • Desalting column or dialysis cassette.

  • Anhydrous DMSO or DMF.

Procedure:

  • Dissolve the molecule of interest in the reaction buffer to a concentration of 1-10 mg/mL.

  • Immediately before use, dissolve the NHS-maleimide crosslinker in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Add the crosslinker solution to the protein solution at a 10-20 fold molar excess.

  • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

  • Remove the excess, unreacted crosslinker using a desalting column or dialysis against the reaction buffer.

  • The maleimide-activated molecule is now ready for conjugation with the thiol-containing iRGD peptide. For best results, use immediately.

Protocol 2: Conjugation of Cysteine-Containing iRGD to a Maleimide-Activated Molecule

This protocol outlines the conjugation of a custom-synthesized this compound containing a free cysteine residue to a maleimide-activated molecule.

Materials:

  • Maleimide-activated molecule (from Protocol 1).

  • Cysteine-containing this compound (e.g., CRGDKGPDC-G-Cys).

  • Reaction Buffer: PBS, pH 6.5-7.5, degassed and nitrogen-purged.

  • Quenching Reagent: 1 M β-mercaptoethanol or L-cysteine in reaction buffer.

  • Purification system (e.g., size-exclusion chromatography (SEC), HPLC).

Procedure:

  • Dissolve the cysteine-containing this compound in the degassed reaction buffer.

  • Add the this compound solution to the maleimide-activated molecule solution. A molar ratio of 1.5 to 5-fold excess of iRGD is a good starting point to ensure complete reaction with the activated molecule.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • To quench the reaction, add a final concentration of 10-20 mM of the quenching reagent to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purify the iRGD conjugate from unreacted peptide and quenching reagent using an appropriate method such as size-exclusion chromatography or HPLC.

Protocol 3: Characterization of the iRGD Conjugate

1. Purity and Conjugation Assessment by HPLC:

  • Method: Reverse-phase HPLC (RP-HPLC) is a powerful tool to assess the purity of the conjugate and to separate the conjugated product from the unconjugated starting materials.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient might run from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 220 nm (for peptide bonds) and 280 nm (for proteins containing tryptophan and tyrosine). If the conjugated molecule has a specific absorbance wavelength, monitor at that wavelength as well.

  • Analysis: The conjugate will have a different retention time compared to the unconjugated protein and this compound. The peak area can be used to estimate the purity of the conjugate.

2. Confirmation of Conjugation and Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry (MS):

  • Method: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS can be used to determine the molecular weight of the conjugate.[8][9]

  • Sample Preparation: The purified conjugate should be buffer-exchanged into a volatile buffer (e.g., ammonium (B1175870) bicarbonate) or desalted prior to MS analysis.

  • Analysis: The mass spectrum of the conjugate will show a mass increase corresponding to the molecular weight of the attached this compound(s). For antibody-drug conjugates, the distribution of peaks in the deconvoluted mass spectrum can be used to determine the drug-to-antibody ratio (DAR), which represents the average number of iRGD molecules conjugated to each antibody.[9][10]

Visualizations

iRGD Signaling Pathway

iRGD_Signaling_Pathway cluster_tumor_vasculature Tumor Vasculature cluster_tumor_parenchyma Tumor Parenchyma Tumor_Endothelial_Cell Tumor Endothelial Cell av_Integrin αv Integrin NRP1_V Neuropilin-1 Protease Proteolytic Cleavage av_Integrin->Protease 2. Conformational Change NRP1_T Neuropilin-1 NRP1_V->NRP1_T 4. Transcytosis & Penetration Tumor_Cell Tumor Cell Internalized_Payload Internalized Payload NRP1_T->Internalized_Payload 5. Internalization iRGD_Conjugate iRGD-Payload (Circulating) iRGD_Conjugate->av_Integrin 1. Binding Cleaved_iRGD Cleaved iRGD-Payload (CendR exposed) Cleaved_iRGD->NRP1_V 3. CendR Binding Protease->Cleaved_iRGD

Caption: The multistep mechanism of iRGD-mediated tumor targeting and penetration.

Experimental Workflow for iRGD Conjugation

iRGD_Conjugation_Workflow cluster_preparation Reactant Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Activate_Molecule 1. Activate Molecule with Maleimide Linker Conjugation 3. Maleimide-Thiol Conjugation Activate_Molecule->Conjugation Prepare_iRGD 2. Prepare Thiolated This compound Prepare_iRGD->Conjugation Quenching 4. Quench Reaction Conjugation->Quenching Purification 5. Purify Conjugate (e.g., SEC) Quenching->Purification Characterization 6. Characterize Conjugate (HPLC, MS) Purification->Characterization Final_Product iRGD-Conjugate Characterization->Final_Product

References

Application Notes and Protocols for NHS Ester-Mediated Attachment of iRGD to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor-penetrating peptide iRGD (internalizing RGD) has emerged as a powerful tool in targeted drug delivery, enhancing the accumulation and penetration of therapeutic agents into solid tumors. Its unique mechanism, involving sequential binding to αv integrins and neuropilin-1 (NRP-1), facilitates the transport of conjugated molecules across the tumor vasculature and deep into the tumor parenchyma. This document provides detailed application notes and protocols for the covalent attachment of iRGD to proteins via N-hydroxysuccinimide (NHS) ester chemistry, a robust and widely used method for bioconjugation.

Principle of NHS Ester Chemistry

NHS esters are reactive compounds that readily form stable amide bonds with primary amino groups (-NH2) present on proteins, primarily on the N-terminus and the side chains of lysine (B10760008) residues. The reaction is most efficient at a slightly alkaline pH (8.3-8.5), where the amino groups are deprotonated and thus more nucleophilic. This method offers a straightforward and efficient way to conjugate iRGD peptides, functionalized with an NHS ester, to a wide range of proteins, including antibodies, enzymes, and other therapeutic proteins.

The iRGD Peptide: Structure and Mechanism of Action

The cyclic this compound, with the sequence CRGDKGPDC, contains two key motifs that govern its tumor-penetrating properties.[1]

  • Integrin Binding: The Arginine-Glycine-Aspartic acid (RGD) motif targets and binds to αvβ3 and αvβ5 integrins, which are frequently overexpressed on tumor endothelial cells.[2][3]

  • Proteolytic Cleavage and Neuropilin-1 (NRP-1) Binding: Following integrin binding, the this compound is proteolytically cleaved within the tumor microenvironment. This cleavage exposes a C-terminal CendR (C-end Rule) motif (R/KXXR/K).[2][4]

  • Tumor Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), triggering a transport pathway that facilitates the penetration of the iRGD-conjugated cargo deep into the tumor tissue.[2][4]

This dual-receptor targeting mechanism allows for enhanced tumor accumulation and deeper penetration compared to traditional RGD peptides.[2]

iRGD-Mediated Signaling Pathway

The binding of iRGD to its receptors initiates a cascade of signaling events that facilitate its internalization and transport. The following diagram illustrates the key steps in the iRGD signaling pathway.

iRGD_Signaling_Pathway cluster_intracellular Intracellular Space iRGD This compound Integrin αv Integrin iRGD->Integrin 1. Binding NRP1 Neuropilin-1 iRGD->NRP1 4. CendR Binding Protease Tumor Protease Integrin->Protease 2. Conformational   Change Endocytosis Endocytosis/ Transcytosis NRP1->Endocytosis Protease->iRGD Cargo Protein Cargo Endocytosis->Cargo 6. Cargo Release

Caption: iRGD signaling pathway for tumor penetration.

Quantitative Data Summary

The following tables summarize key quantitative data for iRGD and its conjugates from various studies.

Table 1: Receptor Binding Affinity of iRGD

LigandReceptorAssay MethodIC50 / KdReference
iRGDαvβ3 IntegrinSolid-phase binding assayMid-low nanomolar[5]
iRGDαvβ5 IntegrinSolid-phase binding assayMid-low nanomolar[5]
iRGDαvβ6 IntegrinSolid-phase binding assayHigher than αvβ3/αvβ5[5]
Cleaved iRGD (CRGDK)Neuropilin-1Not Specified50-150 fold higher affinity than for integrins[2]

Table 2: In Vivo Tumor Accumulation and Efficacy of iRGD Conjugates

Conjugate/Co-administrationTumor ModelMethod of QuantificationResultReference
iRGD co-injected with PLGA-DID nanoparticlesLS174T colon cancerIn vivo imagingEnhanced accumulation at 4, 8, and 24h post-injection[6]
iRGD-CPT conjugateOrthotopic colon cancerNot SpecifiedEnhanced tumor accumulation and suppressed tumor progression[7]
iRGD-ZW800NSCLCFluorescence imagingSelective accumulation in NSCLC tissues[8]
Co-administration of iRGD with Nab-paclitaxelBT474 breast tumorAntibody-based captureEnhanced tumor accumulation[9]
Co-administration of iRGD with Nab-paclitaxel22Rv1 prostate tumorAntibody-based captureEnhanced tumor accumulation[9]

Experimental Protocols

Protocol 1: Conjugation of iRGD-NHS Ester to a Protein

This protocol provides a general procedure for labeling a protein with a pre-synthesized iRGD-NHS ester.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)

  • iRGD-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., gel filtration, desalting column)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in a buffer that does not contain primary amines (e.g., Tris, glycine), as these will compete with the labeling reaction. If necessary, exchange the buffer to PBS (pH 7.4) using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • iRGD-NHS Ester Solution Preparation:

    • Immediately before use, prepare a stock solution of the iRGD-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.

    • The concentration of the stock solution will depend on the desired molar excess of the NHS ester to the protein. A molar excess of 8-20 fold is a common starting point.[10]

  • Labeling Reaction:

    • Add the calculated volume of the iRGD-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. If the protein or iRGD conjugate is light-sensitive, protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.[11]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted iRGD-NHS ester and byproducts using a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).[2]

  • Characterization and Storage:

    • Determine the concentration of the final iRGD-protein conjugate using a protein assay (e.g., Bradford or BCA).

    • Determine the degree of labeling (DOL), which is the average number of iRGD molecules per protein molecule. This can be assessed using techniques like mass spectrometry or HPLC.

    • Store the purified conjugate at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles by storing in aliquots.[2]

Protocol 2: Characterization of iRGD-Protein Conjugates by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique to assess the purity and conjugation efficiency of the iRGD-protein conjugate.

Method: Reversed-Phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC-HPLC) are commonly used.

  • RP-HPLC: Separates molecules based on hydrophobicity. The conjugation of the this compound will increase the hydrophobicity of the protein, leading to a longer retention time on the column compared to the unconjugated protein.[12]

  • SEC-HPLC: Separates molecules based on size. While the mass change upon iRGD conjugation is small, SEC-HPLC can be useful for detecting aggregation of the conjugate.

General RP-HPLC Protocol:

  • Column: C4 or C18 reversed-phase column suitable for protein analysis.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a set time (e.g., 5% to 95% B over 30 minutes).

  • Detection: UV detector at 215 nm and 280 nm.

  • Analysis:

    • Inject the unconjugated protein as a control.

    • Inject the iRGD-protein conjugate.

    • Compare the chromatograms. A new peak with a longer retention time corresponding to the conjugate should be observed. The peak area can be used to estimate the conjugation efficiency and purity.[13]

Experimental Workflow Diagram

The following diagram outlines the general workflow for attaching iRGD to a protein and subsequent characterization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization ProteinPrep Protein Preparation (Buffer Exchange, Concentration) Conjugation NHS Ester Reaction (Protein + iRGD-NHS) ProteinPrep->Conjugation NHS_iRGD_Prep iRGD-NHS Ester Solution Preparation NHS_iRGD_Prep->Conjugation Quenching Quenching (Optional) Conjugation->Quenching Purification Purification (Gel Filtration / Desalting) Conjugation->Purification If not quenching Quenching->Purification Characterization Characterization (HPLC, MS, etc.) Purification->Characterization

Caption: Workflow for iRGD-protein conjugation.

Conclusion

The conjugation of iRGD to proteins using NHS ester chemistry is a versatile and effective strategy to enhance the tumor-targeting and penetration capabilities of therapeutic proteins. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to successfully implement this technology in their work, ultimately aiming to improve the efficacy of cancer therapies.

References

Illuminating the Path of Targeted Cancer Therapy: In Vivo Imaging of iRGD-Drug Conjugate Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, understanding the in vivo fate of targeted drug conjugates is paramount to advancing novel cancer therapies. The iRGD peptide (CRGDKGPDC) has emerged as a powerful tool for enhancing the delivery of therapeutic agents into solid tumors.[1][2] This application note provides a detailed overview and protocols for in vivo imaging of the biodistribution of iRGD-drug conjugates, enabling a clearer understanding of their efficacy and safety profiles.

Introduction to iRGD-Mediated Tumor Targeting

The this compound facilitates a unique three-step mechanism to penetrate tumors.[3] Initially, the Arg-Gly-Asp (RGD) motif within iRGD binds to αv integrins (such as αvβ3 and αvβ5), which are overexpressed on tumor endothelial cells and some tumor cells.[4][5] This binding is followed by proteolytic cleavage of the this compound within the tumor microenvironment, exposing a C-end Rule (CendR) motif (R/KXXR/K).[3][6] The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also present on tumor vasculature and tumor cells, which triggers an endocytosis/transcytosis pathway, actively transporting the iRGD-conjugated payload deep into the tumor parenchyma.[3][6] This mechanism allows for significantly enhanced tumor accumulation and penetration compared to passive targeting strategies like the enhanced permeability and retention (EPR) effect alone.[7]

Signaling Pathway and Experimental Workflow

To visualize the intricate processes involved, the following diagrams illustrate the iRGD signaling pathway and a typical experimental workflow for in vivo imaging of iRGD-drug conjugate biodistribution.

iRGD_Signaling_Pathway cluster_blood_vessel Blood Vessel cluster_tumor_microenvironment Tumor Microenvironment iRGD_drug iRGD-Drug Conjugate integrin αv Integrin iRGD_drug->integrin 1. Binding protease Protease integrin->protease 2. Proximity cleaved_iRGD Cleaved iRGD-Drug (CendR Exposed) protease->cleaved_iRGD 3. Cleavage NRP1 Neuropilin-1 (NRP-1) cleaved_iRGD->NRP1 4. Binding endocytosis Endocytosis/ Transcytosis NRP1->endocytosis 5. Internalization tumor_cell Tumor Cell endocytosis->tumor_cell 6. Drug Delivery

Figure 1: iRGD Signaling Pathway for Tumor Penetration.

Experimental_Workflow A 1. Preparation of iRGD-Drug Conjugate C 3. Intravenous Administration of Conjugate A->C B 2. Animal Model (Tumor Xenograft) B->C D 4. In Vivo Imaging (e.g., Fluorescence) C->D E 5. Time-Course Monitoring D->E F 6. Ex Vivo Organ Imaging and Quantification E->F G 7. Data Analysis F->G

Figure 2: Experimental Workflow for In Vivo Imaging.

Quantitative Biodistribution Data

The following tables summarize quantitative data from representative studies, showcasing the enhanced tumor accumulation of iRGD-conjugated agents.

Table 1: In Vivo Tumor Accumulation of iRGD-Conjugated Fluorescent Probes

ProbeTumor ModelTime Post-InjectionTumor-to-Background Ratio (TBR)Reference
iRGD-ZW800A549 Subcutaneous96 h4.3 ± 1.04[8]
iRGD-ZW8004T1 Metastatic Lung4 hHigh fluorescence in lung metastases[8]
iRGD-PSS@PBAE@IR7804T1 Tumor-bearing mice8 hEvident tumor distribution[9]

Table 2: Ex Vivo Biodistribution of iRGD-Conjugated Nanoparticles

Nanoparticle FormulationTumor ModelTime Post-InjectionOrgan with Highest Accumulation (Excluding Tumor)Reference
iRGD-PSS@PBAE@IR7804T1 Tumor-bearing mice48 hLiver[9]
iRGD-PEG-NPsOrthotopic Colon CancerNot SpecifiedNot Specified[10]

Experimental Protocols

Protocol 1: Preparation and Characterization of iRGD-Fluorophore Conjugate
  • Synthesis: Synthesize the this compound (CRGDKGPDC) using standard solid-phase peptide synthesis.

  • Conjugation: Conjugate the this compound to a near-infrared (NIR) fluorophore (e.g., ZW800) through a suitable linker.[8]

  • Purification and Characterization: Purify the conjugate using high-performance liquid chromatography (HPLC). Confirm the identity and purity of the conjugate using mass spectrometry (MS) and proton nuclear magnetic resonance (¹H NMR).[8]

  • Fluorescence Properties: Determine the excitation and emission spectra of the final conjugate to ensure its suitability for in vivo imaging.[8]

Protocol 2: In Vivo Imaging of iRGD-Drug Conjugate Biodistribution in a Xenograft Mouse Model
  • Animal Model:

    • Establish subcutaneous tumor xenografts by injecting human cancer cells (e.g., A549 non-small cell lung cancer cells, 1 x 10⁷ cells) into the flank of immunodeficient mice (e.g., nude mice).[2][8]

    • Allow tumors to grow to a suitable size (e.g., 5-10 mm in diameter).

  • Administration of Conjugate:

    • Administer the iRGD-fluorophore conjugate (e.g., 10 nmol of iRGD-ZW800) to the tumor-bearing mice via intravenous tail vein injection.[8]

  • In Vivo Fluorescence Imaging:

    • At various time points post-injection (e.g., 2, 8, 24, 48, 96 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system (e.g., IVIS).[8][9]

    • Acquire images using the appropriate excitation and emission filters for the chosen fluorophore.

  • Ex Vivo Biodistribution Analysis:

    • At the final time point, euthanize the mice and excise the tumor and major organs (e.g., heart, lungs, liver, spleen, kidneys).[9]

    • Image the excised tissues using the in vivo imaging system to quantify the fluorescence intensity in each organ.[8][9]

    • Calculate the average radiant efficiency for each tissue to determine the biodistribution profile.[9]

  • Data Analysis:

    • Quantify the fluorescence intensity of the tumor and a background region in the in vivo images at each time point.

    • Calculate the tumor-to-background ratio (TBR) to assess the specificity of tumor targeting.[8]

Protocol 3: In Vivo Imaging in an Orthotopic or Metastatic Model
  • Animal Model:

    • For an orthotopic model, surgically implant tumor cells into the corresponding organ of the mouse.

    • For a metastatic model, inject tumor cells (e.g., 10⁷ 4T1 cells) intravenously to induce lung metastases.[8]

  • Administration and Imaging:

    • Follow the same procedures for conjugate administration and in vivo/ex vivo imaging as described in Protocol 2. For metastatic models, imaging of the target organ (e.g., lungs) is crucial.[8]

Conclusion

In vivo imaging of iRGD-drug conjugates provides invaluable insights into their biodistribution, tumor-targeting efficiency, and penetration capabilities. The protocols and data presented here serve as a comprehensive guide for researchers to effectively design and execute such studies. By visualizing the journey of these targeted therapies in real-time, the scientific community can accelerate the development of more effective and safer treatments for a wide range of solid tumors.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low iRGD Penetration Efficiency in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iRGD peptide applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the tumor penetration efficiency of iRGD and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of iRGD-mediated tumor penetration?

A1: The this compound (sequence: CRGDKGPDC) facilitates tumor penetration through a three-step mechanism.[1][2][3][4] First, the Arg-Gly-Asp (RGD) motif binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[1][2][3] This binding is followed by proteolytic cleavage of the this compound within the tumor microenvironment, exposing a C-end Rule (CendR) motif (R/KXXR/K).[1][2][3] The exposed CendR motif then binds to Neuropilin-1 (NRP-1), which triggers endocytosis and transcytosis, enabling the peptide and any associated cargo to penetrate deep into the tumor tissue.[1][2][3]

Q2: What are the main factors that can limit the penetration efficiency of iRGD?

A2: Several factors can impede the efficacy of iRGD, including:

  • Low receptor expression: Insufficient levels of αv integrins or NRP-1 on tumor cells and vasculature can limit binding and internalization.[5]

  • Dense Tumor Microenvironment (TME): A stiff extracellular matrix (ECM), high interstitial fluid pressure, and abnormal tumor vasculature can create physical barriers to penetration.[6][7][8]

  • Peptide Stability and Degradation: iRGD, being a peptide, is susceptible to enzymatic degradation in vivo, which can reduce its half-life and ability to reach the tumor.[9]

  • Inefficient Cleavage: The proteolytic cleavage of iRGD to expose the CendR motif is crucial. A lack of the necessary proteases in the TME can prevent the second step of the penetration mechanism.[1][2][3]

  • Suboptimal Formulation or Administration Route: The method of iRGD delivery, whether through co-administration or conjugation, and the choice of nanocarrier can significantly impact its biodistribution and tumor accumulation.[10][11]

Q3: Should I use iRGD in a co-administration or conjugated format?

A3: Both co-administration and covalent conjugation of iRGD with therapeutic agents have been shown to enhance tumor penetration.[1][5] Co-administration offers a simpler approach, where iRGD is injected alongside the therapeutic agent, and has been shown to improve the efficacy of various drugs, including nanoparticles.[5][10][11][12] Conjugation, on the other hand, ensures that the therapeutic agent is directly tethered to the this compound, which may offer more precise targeting.[13] The optimal strategy can depend on the specific drug, nanocarrier, and tumor model. Comparative studies have shown that co-administration can be as effective or even more effective than conjugation in certain contexts.[12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no enhanced tumor accumulation of iRGD-conjugated payload. 1. Low integrin (αvβ3, αvβ5) expression on tumor vasculature or cells.1. Quantify receptor expression: Use techniques like flow cytometry, Western blotting, or immunohistochemistry to confirm receptor levels in your tumor model. (See Protocol 1).
2. Poor in vivo stability of the this compound or conjugate.2. Assess stability: Perform in vitro serum stability assays. Consider peptide modifications like N-terminal acetylation or C-terminal amidation to increase resistance to proteases.[9]
3. Suboptimal pharmacokinetics of the conjugate.3. Pharmacokinetic analysis: Evaluate the circulation half-life of your conjugate. If using a nanocarrier, optimize its size and surface chemistry for prolonged circulation.
Accumulation is observed, but penetration into the tumor parenchyma is poor. 1. Low Neuropilin-1 (NRP-1) expression in the tumor.1. Quantify NRP-1 expression: Similar to integrins, assess NRP-1 levels in your tumor model. (See Protocol 2).
2. Inefficient proteolytic cleavage of iRGD to expose the CendR motif.2. In vitro cleavage assay: Incubate the iRGD conjugate with tumor cell lysates or conditioned media and analyze for cleavage products using mass spectrometry.
3. Dense tumor microenvironment (TME) hindering diffusion.3. TME characterization: Use histological staining (e.g., Masson's trichrome for collagen) to assess the density of the ECM. Consider co-treatment with agents that modify the TME.
Inconsistent results between experiments. 1. Variability in tumor model. 1. Standardize tumor model: Ensure consistent tumor size and location at the start of treatment. Monitor tumor growth rates.
2. Instability of this compound solution. 2. Proper handling and storage: Store lyophilized peptide at -20°C or -80°C. Prepare fresh solutions for each experiment as they can be unstable.[14]
3. Variability in dosing and timing. 3. Optimize dosing regimen: Perform dose-response and time-course studies to determine the optimal concentration and administration schedule for iRGD and the therapeutic agent.

Data Presentation

Table 1: In Vitro Binding Affinity of iRGD to Integrins

Integrin SubtypeIC50 (nM)Reference Compound
αvβ3Mid-low nanomolarCilengitide
αvβ5Mid-low nanomolarCilengitide
αvβ6Higher than αvβ3 and αvβ5[RGD-Chg-E]-CONH2

Data synthesized from a study by D'amore et al. (2023).[15][16]

Table 2: In Vivo Anti-Tumor Efficacy of Doxorubicin (Dox) Formulations in a 4T1 Breast Cancer Model

Treatment GroupMean Tumor Volume (mm³) at Day 10% Tumor Growth Inhibition
Control (No treatment)~12000%
cMLV(Dox)~60050%
iRGD-cMLV(Dox)~25079%

Data adapted from a study evaluating iRGD-conjugated crosslinked multilayer liposomes (cMLV).[13][17]

Experimental Protocols

Protocol 1: Quantification of Integrin αvβ3 Expression by Flow Cytometry
  • Cell Preparation:

    • Harvest tumor cells from your in vivo model and prepare a single-cell suspension using enzymatic digestion (e.g., collagenase, dispase) and mechanical dissociation.

    • Alternatively, use cultured cancer cells from your model.

    • Wash the cells with PBS and resuspend in FACS buffer (PBS with 1-2% BSA).

  • Antibody Staining:

    • Incubate the cells with a primary antibody specific for human or mouse integrin αvβ3 (e.g., clone LM609) for 30-60 minutes at 4°C.

    • Include an isotype control antibody for background staining.

    • Wash the cells twice with FACS buffer.

  • Secondary Antibody Staining (if required):

    • If the primary antibody is not fluorescently conjugated, incubate with a fluorescently-labeled secondary antibody for 30 minutes at 4°C in the dark.

  • Data Acquisition:

    • Resuspend the cells in FACS buffer and analyze on a flow cytometer.

    • Gate on the live cell population and quantify the percentage of positive cells and the mean fluorescence intensity (MFI).

Protocol 2: Quantification of Neuropilin-1 (NRP-1) Expression by Western Blotting
  • Protein Extraction:

    • Homogenize tumor tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against NRP-1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: In Vivo Evaluation of Tumor Penetration using a Fluorescently Labeled iRGD Conjugate
  • Animal Model:

    • Establish tumors in mice until they reach a suitable size for imaging.

  • Probe Administration:

    • Intravenously inject the fluorescently labeled iRGD conjugate (e.g., iRGD-Cy5).

    • Include a control group with an unconjugated fluorescent dye or a non-targeting peptide conjugate.

  • In Vivo and Ex Vivo Imaging:

    • At various time points post-injection, perform whole-body fluorescence imaging.

    • At the final time point, euthanize the mice, excise the tumors and major organs for ex vivo imaging to quantify biodistribution.[18]

  • Microscopy and Penetration Analysis:

    • Cryo-section the excised tumors.

    • Counterstain the sections with markers for blood vessels (e.g., anti-CD31 antibody) and cell nuclei (e.g., DAPI).

    • Acquire images using a confocal or fluorescence microscope.

    • Quantify the penetration depth of the fluorescent probe from the nearest blood vessel into the tumor parenchyma using image analysis software.

Visualizations

iRGD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Tumor Cell Membrane cluster_intracellular Intracellular Space iRGD This compound Integrin αvβ3 / αvβ5 Integrin iRGD->Integrin 1. Binding Protease Tumor-associated Protease iRGD->Protease 2. Cleavage Drug Therapeutic Payload Endosome Endosome Drug->Endosome Co-transport CendR Cleaved iRGD (CendR exposed) Protease->CendR Exposes CendR motif NRP1 Neuropilin-1 (NRP-1) NRP1->Endosome 4. Internalization Drug_Released Released Payload Endosome->Drug_Released 5. Endosomal Escape & Payload Release CendR->NRP1 3. Binding

Caption: The sequential mechanism of iRGD-mediated tumor penetration.

Experimental_Workflow start Start: Hypothesis of Low iRGD Efficiency receptor_analysis Step 1: Quantify Receptor Expression (Integrins & NRP-1) (Flow Cytometry, WB, IHC) start->receptor_analysis stability_assay Step 2: Assess Peptide/Conjugate Stability (In vitro serum incubation) receptor_analysis->stability_assay in_vivo_imaging Step 3: Evaluate In Vivo Tumor Targeting & Penetration (Fluorescence Imaging) stability_assay->in_vivo_imaging data_analysis Step 4: Data Analysis (Quantify accumulation & penetration depth) in_vivo_imaging->data_analysis conclusion Conclusion: Identify Limiting Factor(s) data_analysis->conclusion

Caption: A general experimental workflow for evaluating iRGD efficiency.

Caption: A decision tree for troubleshooting low iRGD penetration.

References

Technical Support Center: Optimizing iRGD-Drug Co-administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the co-administration of the iRGD peptide with therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for iRGD-mediated drug delivery?

A1: The this compound, a cyclic nine-amino-acid peptide containing an RGD motif, enhances drug delivery to tumors through a three-step process[1][2][3]:

  • Tumor Homing: The RGD motif in iRGD binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells and some tumor cells[1][4][5].

  • Proteolytic Cleavage: Upon binding to integrins, iRGD is proteolytically cleaved by tumor-associated proteases, exposing a C-end Rule (CendR) motif (R/KXXR/K) at its C-terminus[1][3][6].

  • Tumor Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed in the tumor microenvironment, which triggers an active transport pathway, leading to increased vascular permeability and deep penetration of the co-administered drug into the tumor parenchyma[1][4][7][8].

Q2: Is covalent conjugation of the drug to iRGD necessary?

A2: No, covalent conjugation is not required. Simple co-administration of iRGD with a therapeutic agent is sufficient to enhance its tumor penetration and efficacy[4][7][9]. The this compound activates a bulk transport process that allows co-administered molecules, ranging from small molecules to nanoparticles and antibodies, to extravasate and penetrate deep into the tumor tissue[7][8].

Q3: What types of drugs can be co-administered with iRGD?

A3: iRGD has been shown to enhance the delivery of a wide variety of therapeutic agents, including:

  • Small molecule chemotherapeutics: (e.g., doxorubicin (B1662922), gemcitabine, paclitaxel)[4][7]

  • Nanoparticles: (e.g., nab-paclitaxel, liposomal doxorubicin, PLGA nanoparticles)[7][9][10]

  • Monoclonal antibodies: (e.g., trastuzumab)[7]

  • Peptides: (e.g., HPRP-A1)[11]

Q4: How does the expression of integrins and NRP-1 affect iRGD efficacy?

A4: The expression levels of αv integrins and NRP-1 in the tumor microenvironment are critical for the successful application of iRGD-mediated drug delivery[10][12][13]. Tumors with high expression of these receptors are more likely to respond to iRGD co-administration[13]. It is recommended to assess the expression of these receptors in your tumor model before initiating experiments.

Q5: What is the recommended molar ratio of iRGD to the co-administered drug?

A5: The optimal molar ratio can vary depending on the specific drug, tumor model, and experimental conditions. However, published studies provide a starting point for optimization. For example, a study co-administering paclitaxel-loaded PLGA nanoparticles with iRGD used a 1:1 mass ratio of PTX and iRGD[10]. Another study used a dose of 4 µmol/kg of iRGD with doxorubicin at 10 mg/kg[7]. It is crucial to perform dose-titration experiments to determine the optimal ratio for your specific application.

Troubleshooting Guides

Problem Potential Cause(s) Troubleshooting Steps
Low or no enhancement of drug accumulation in the tumor with iRGD co-administration. 1. Low expression of αv integrins or NRP-1 in the tumor model.2. Suboptimal iRGD:drug ratio.3. Inefficient proteolytic cleavage of iRGD.4. Poor timing of administration.1. Verify Receptor Expression: Confirm the expression of αvβ3, αvβ5 integrins, and NRP-1 in your tumor model using techniques like immunohistochemistry, Western blotting, or flow cytometry[12].2. Optimize iRGD:Drug Ratio: Perform a dose-response study by titrating the concentration of iRGD while keeping the drug concentration constant to find the optimal ratio.3. Assess Protease Activity: While direct assessment can be complex, ensure your tumor model is known to have relevant protease activity. Some studies suggest that the tumor microenvironment is generally rich in proteases capable of cleaving iRGD[1].4. Optimize Dosing Schedule: Experiment with different administration schedules, such as simultaneous co-injection versus sequential injection of iRGD and the drug.
High variability in experimental results. 1. Inconsistent tumor size and vascularization.2. Heterogeneity in receptor expression within tumors.3. Inconsistent formulation and administration of iRGD and the drug.1. Standardize Tumor Models: Use animals with tumors of a consistent size and from the same passage number of cancer cells to minimize variability.2. Increase Sample Size: A larger number of animals per group can help to account for biological variability.3. Ensure Proper Formulation: Prepare fresh solutions of iRGD for each experiment as peptide solutions can be unstable[6]. Ensure consistent and accurate administration techniques.
Observed toxicity in normal tissues. 1. iRGD dose is too high.2. The co-administered drug has inherent toxicity.1. Reduce iRGD Dose: While iRGD itself has been shown to have low toxicity to normal cells[4], a lower dose may be sufficient to achieve the desired tumor-penetrating effect without off-target effects.2. Dose De-escalation of Drug: One of the benefits of iRGD is the potential to reduce the required dose of the therapeutic agent while maintaining or improving efficacy, thereby reducing side effects[7].
In vitro assays do not show enhanced cytotoxicity with iRGD co-administration. 1. Lack of a complex tumor microenvironment in 2D cell culture.2. Insufficient protease activity in the cell culture supernatant.3. Low or absent expression of NRP-1 on the cancer cells themselves.1. Utilize 3D Spheroid Models: Multicellular tumor spheroids better mimic the 3D architecture and penetration barriers of solid tumors[11].2. Exogenous Protease Addition: Consider adding a low concentration of a relevant protease (e.g., uPA) to the cell culture medium to facilitate iRGD cleavage, though this is not a standard practice and should be carefully controlled.3. Focus on In Vivo Models: The primary benefit of iRGD is enhancing penetration through the tumor stroma and vasculature, an effect best observed in vivo[10].

Quantitative Data Summary

Table 1: Enhancement of Drug Accumulation in Tumors with iRGD Co-administration

DrugTumor ModelFold Increase in Tumor AccumulationReference
Doxorubicin22Rv1 Human Prostate~2-fold[7]
Doxorubicin Liposomes22Rv1 Human Prostate14-fold[7]
TrastuzumabBT474 Human Breast40-fold[7]
Nab-paclitaxel (Abraxane)BT474 Human Breast~2.5-fold (vs. conjugate)[14]
PLGA-DiD NanoparticlesLS174T Colorectal~2-fold[10]
SilicasomesKPC-derived Orthotopic Pancreatic~2.5-fold (vs. conjugate)[15]

Table 2: Improvement in Therapeutic Efficacy with iRGD Co-administration

DrugTumor ModelObservationReference
Doxorubicin (3 mg/kg)22Rv1 Human ProstateEquivalent efficacy to 10 mg/kg Doxorubicin alone[7]
Doxorubicin Liposomes (1 mg/kg)22Rv1 Human ProstateSignificantly greater tumor weight reduction vs. drug alone[7]
TrastuzumabBT474 Human BreastIncreased drug potency at various dose levels[7]
GemcitabinePancreatic Cancer Xenograft (NRP-1 overexpression)Effective drug accumulation and tumor reduction[4]
Paclitaxel-loaded PLGA NanoparticlesLS174T ColorectalEnhanced antitumor effects compared to individual agents[10]

Experimental Protocols

Protocol 1: In Vivo Tumor Penetration Assay

This protocol describes a method to visualize and quantify the penetration of a fluorescently labeled drug or nanoparticle into a solid tumor with and without iRGD co-administration.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous or orthotopic xenograft models).

  • Fluorescently labeled drug or nanoparticle (e.g., Doxorubicin with native fluorescence, or a nanoparticle conjugated to a fluorescent dye like DiD or Coumarin-6)[7][10].

  • This compound (freshly prepared solution).

  • Anti-CD31 antibody for staining blood vessels.

  • DAPI for nuclear counterstaining.

  • Tissue embedding medium (e.g., OCT).

  • Confocal microscope.

Procedure:

  • Animal Groups: Divide tumor-bearing mice into at least two groups: (1) Fluorescent drug + PBS, and (2) Fluorescent drug + iRGD.

  • Administration: Intravenously inject the mice with the fluorescent drug and either PBS or iRGD according to the optimized ratio and schedule.

  • Tissue Collection: At a predetermined time point (e.g., 1, 3, or 24 hours post-injection), euthanize the mice and perfuse with PBS[7][10].

  • Tumor Excision and Processing: Excise the tumors and fix them in 4% paraformaldehyde, followed by cryoprotection in sucrose (B13894) solutions. Embed the tumors in OCT and freeze.

  • Immunofluorescence Staining:

    • Cryosection the tumors (e.g., 10-20 µm thickness).

    • Permeabilize the sections with a detergent (e.g., Triton X-100).

    • Block non-specific binding with a blocking buffer (e.g., BSA or serum).

    • Incubate with a primary antibody against CD31 to label blood vessels.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Confocal Imaging: Acquire images of the tumor sections using a confocal microscope. Capture the fluorescence from the drug, the blood vessel stain (CD31), and the nuclear stain (DAPI).

  • Image Analysis: Quantify the penetration of the fluorescent drug from the blood vessels into the tumor parenchyma. This can be done by measuring the fluorescence intensity as a function of distance from the nearest blood vessel.

Protocol 2: In Vivo Therapeutic Efficacy Study

This protocol outlines a typical experiment to evaluate the antitumor effect of iRGD co-administration.

Materials:

  • Tumor-bearing mice.

  • Therapeutic drug.

  • This compound.

  • Calipers for tumor measurement.

  • Scale for measuring body weight.

Procedure:

  • Tumor Implantation and Monitoring: Implant cancer cells into mice and allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping: Randomize the mice into experimental groups, for example:

    • Vehicle control (e.g., PBS or saline).

    • iRGD alone.

    • Drug alone.

    • Drug + iRGD.

  • Treatment: Administer the treatments intravenously according to a predetermined schedule (e.g., every other day for a total of three injections)[10].

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • Observe the general health of the animals.

  • Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined maximum size, or at the end of the study period.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • At the end of the study, excise the tumors and weigh them.

    • Perform statistical analysis (e.g., ANOVA, t-test) to compare the tumor growth inhibition between the different treatment groups.

Visualizations

iRGD_Mechanism_of_Action cluster_blood_vessel Blood Vessel cluster_tumor_endothelium Tumor Endothelium cluster_tumor_parenchyma Tumor Parenchyma iRGD iRGD Integrin αv Integrin iRGD->Integrin 1. Homing & Binding Drug Drug Drug_Penetration Drug Penetration Drug->Drug_Penetration Bystander Effect Cleaved_iRGD Cleaved iRGD (CendR exposed) Integrin->Cleaved_iRGD 2. Proteolytic Cleavage NRP1 NRP-1 NRP1->Drug_Penetration 4. Active Transport Pathway Activation TumorCell Tumor Cell Cleaved_iRGD->NRP1 3. CendR Binding Drug_Penetration->TumorCell Enhanced Delivery Experimental_Workflow_Tumor_Penetration start Start: Tumor-bearing mice grouping Group 1: Fluorescent Drug + PBS Group 2: Fluorescent Drug + iRGD start->grouping injection Intravenous Injection grouping->injection incubation Incubation (1-24h) injection->incubation euthanasia Euthanasia & Perfusion incubation->euthanasia excision Tumor Excision & Processing (Fix, Cryoprotect, Embed) euthanasia->excision staining Immunofluorescence Staining (CD31 for vessels, DAPI for nuclei) excision->staining imaging Confocal Microscopy staining->imaging analysis Image Analysis: Quantify drug penetration from vessels imaging->analysis

References

Technical Support Center: Troubleshooting Off-Target Effects of iRGD Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the iRGD peptide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects and other common issues encountered during experiments with the this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific questions and issues you might encounter.

1. Poor Tumor Penetration or Low Efficacy

Question: My iRGD-conjugated drug (or co-administered drug) is showing limited tumor penetration and lower-than-expected efficacy. What are the possible reasons and how can I troubleshoot this?

Answer:

Poor tumor penetration is a common challenge that can arise from several factors related to the complex, multi-step mechanism of iRGD. Here’s a breakdown of potential causes and solutions:

  • Low Receptor Expression: The efficacy of iRGD is highly dependent on the expression levels of its target receptors on both tumor vasculature and tumor cells.

    • αvβ3 and αvβ5 Integrins: These integrins are the initial docking sites for iRGD on the tumor endothelium.[1][2]

    • Neuropilin-1 (NRP-1): Following cleavage, the exposed C-end Rule (CendR) motif of iRGD binds to NRP-1 to facilitate tissue penetration.[1][2]

    Troubleshooting Steps:

    • Verify Receptor Expression: Confirm the expression levels of αvβ3, αvβ5 integrins, and NRP-1 in your specific tumor model (cell line or patient-derived xenograft).

    • Select Appropriate Models: If receptor expression is low, consider using a different tumor model known to have higher expression of these receptors.

  • Inefficient Proteolytic Cleavage: The tumor-penetrating activity of iRGD is only activated after it is cleaved by proteases in the tumor microenvironment to expose the CendR motif.[1][3] Troubleshooting Steps:

    • Assess Protease Activity: While challenging to measure directly in vivo, you can assess the cleavage of a fluorescently labeled this compound in vitro using tumor cell lysates or conditioned media.

    • Optimize Conjugation Strategy: Ensure that the conjugation of your drug or nanoparticle to iRGD does not sterically hinder the protease cleavage site.[4]

  • Competition for Integrin Binding: Other ligands present in the extracellular matrix can compete with the this compound for binding to integrins.[5] Troubleshooting Steps:

    • Optimize Dosing: A dose-response study can help determine the optimal concentration of the iRGD conjugate to saturate the target receptors.

    • Control Experiments: Include control groups with non-targeting peptides to assess the baseline level of tumor accumulation.

2. Off-Target Accumulation in Healthy Tissues

Question: I am observing significant accumulation of my iRGD-conjugated therapeutic in non-tumor tissues. What could be causing this and how can I minimize it?

Answer:

While iRGD is designed for tumor specificity, off-target accumulation can occur. Understanding the potential causes is key to mitigating this issue.

  • Integrin Expression on Healthy Tissues: While overexpressed in tumors, some integrins are also present on healthy, proliferating endothelial cells, such as those in healing wounds or sites of inflammation. Troubleshooting Steps:

    • Biodistribution Studies: Conduct thorough biodistribution studies using radiolabeled or fluorescently-tagged iRGD conjugates to quantify accumulation in all major organs.

    • Histological Analysis: Perform histological analysis of non-target organs showing high uptake to identify the specific cell types where the conjugate is accumulating.

  • Premature Drug Release: If using a drug conjugate, the linker connecting the drug to iRGD might be unstable in circulation, leading to premature release of the drug and non-specific toxicity.[4] Troubleshooting Steps:

    • Linker Stability Assays: Test the stability of your linker in plasma in vitro.

    • Optimize Linker Chemistry: Choose a more stable linker chemistry to ensure the drug is primarily released within the tumor microenvironment.

3. Potential Immunogenicity

Question: I am concerned about the potential immunogenicity of the this compound in my in vivo studies. Is this a known issue and are there ways to address it?

Answer:

Peptides, including RGD-based peptides, can have the potential to elicit an immune response.[5][6]

Troubleshooting & Mitigation Strategies:

  • Peptide Modification: Modifications to the peptide sequence, such as enlarging the peptide ring, have been shown to reduce the incidence of anaphylaxis in animal models.[5][7]

  • Monitor for Immune Response: In preclinical studies, monitor for signs of an immune reaction, such as changes in animal behavior, weight loss, or anaphylaxis upon repeated injections.

  • Immunogenicity Assays: For clinical development, it is crucial to perform immunogenicity risk assessments, including in silico and in vitro T-cell epitope mapping.[8]

Quantitative Data Summary

The following table summarizes the binding affinities of iRGD for its primary receptors. This data is crucial for understanding the peptide's targeting capabilities.

ReceptorLigandIC50 (nM)Reference
αvβ3 IntegriniRGD25.1 ± 3.2[9]
αvβ5 IntegriniRGD63.1 ± 7.5[9]
αvβ6 IntegriniRGD>1000[9]

Note: IC50 values represent the concentration of the ligand required to inhibit 50% of the binding of a reference ligand. Lower values indicate higher affinity. Data are shown as the mean of three independent experiments ± SEM.[9]

Experimental Protocols

1. In Vitro Integrin Binding Assay

This protocol is adapted from a solid-phase binding assay to determine the affinity of iRGD for different integrin subtypes.[9][10]

Materials:

  • 96-well microtiter plates

  • Purified recombinant human integrin receptors (αvβ3, αvβ5, αvβ6)

  • This compound and control peptides

  • Biotinylated vitronectin or fibronectin

  • Streptavidin-peroxidase complex

  • Substrate reagent solution

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the desired integrin receptor overnight at 4°C.

  • Block non-specific binding sites with a blocking solution (e.g., 1% BSA in coating buffer) for 2 hours at room temperature.

  • Add various concentrations of the this compound along with a constant concentration of the biotinylated ligand (vitronectin for αvβ3 and αvβ5, fibronectin for αvβ6).

  • Incubate for 3 hours at room temperature.

  • Wash the wells to remove unbound reagents.

  • Add the streptavidin-peroxidase complex and incubate for 1 hour at room temperature.

  • Wash the wells again.

  • Add the substrate solution and incubate for 15 minutes.

  • Stop the reaction with an appropriate stop solution (e.g., 0.25 M H₂SO₄).

  • Read the absorbance at 415 nm using a microplate reader.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

2. In Vivo Biodistribution Study

This protocol outlines a typical procedure for assessing the biodistribution of a fluorescently-labeled iRGD conjugate in a tumor-bearing mouse model.[11]

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Fluorescently-labeled iRGD conjugate (e.g., iRGD-ZW800)

  • In vivo imaging system (IVIS)

  • Anesthesia

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Inject the fluorescently-labeled iRGD conjugate intravenously via the tail vein.

  • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) using an in vivo imaging system.

  • At the final time point, euthanize the mice and excise the tumor and major organs (heart, lungs, liver, spleen, kidneys).

  • Image the excised organs and the tumor ex vivo to quantify the fluorescence intensity.

  • Calculate the tumor-to-muscle ratio and the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Visualizations

The following diagrams illustrate key concepts related to iRGD's mechanism of action and experimental workflows.

iRGD_Signaling_Pathway cluster_0 Tumor Vasculature cluster_1 Tumor Microenvironment cluster_2 Tumor Cell iRGD This compound Integrin αvβ3 / αvβ5 Integrin iRGD->Integrin 1. Binding Cleavage Proteolytic Cleavage Integrin->Cleavage 2. Cleavage CendR Cleaved iRGD (CendR motif exposed) Cleavage->CendR NRP1 Neuropilin-1 (NRP-1) CendR->NRP1 3. CendR Binding Internalization Endocytosis & Tumor Penetration NRP1->Internalization 4. Internalization Experimental_Workflow cluster_problem Problem Identification cluster_investigation Troubleshooting Steps cluster_solution Potential Solutions Problem Low Efficacy or Off-Target Effects Receptor_Check 1. Verify Receptor Expression (Flow Cytometry / Western Blot) Problem->Receptor_Check Cleavage_Assay 2. Assess Peptide Cleavage (In Vitro Assay) Problem->Cleavage_Assay Biodistribution 3. Analyze Biodistribution (In Vivo Imaging) Problem->Biodistribution Model_Selection Optimize Tumor Model Receptor_Check->Model_Selection Conjugation_Opt Optimize Conjugation Strategy Cleavage_Assay->Conjugation_Opt Dosing_Opt Optimize Dosing Regimen Biodistribution->Dosing_Opt

References

Technical Support Center: Strategies to Reduce iRGD Peptide Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the iRGD peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate the potential immunogenicity of iRGD in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peptide immunogenicity and why is it a concern for iRGD?

A1: Immunogenicity is the ability of a substance, such as a peptide, to provoke an immune response in the body. For therapeutic peptides like iRGD, this can lead to the production of anti-drug antibodies (ADAs). These ADAs can neutralize the peptide's therapeutic effect, alter its pharmacokinetic profile, and in some cases, cause adverse events such as allergic reactions.[1][2] While iRGD is a relatively small peptide, it can still be recognized by the immune system as foreign, making immunogenicity a critical factor to consider during drug development.[3][4]

Q2: How can I predict the potential immunogenicity of my iRGD construct?

A2: In silico (computational) tools are the first line of defense for predicting immunogenicity.[5][6] These algorithms screen the amino acid sequence of your iRGD construct to identify potential T-cell and B-cell epitopes, which are the specific parts of the peptide that immune cells recognize.[7][8] By identifying these "hotspots," you can proactively modify the peptide to reduce its immunogenic potential before beginning costly and time-consuming in vitro or in vivo studies.[9]

Table 1: Comparison of Common In Silico Immunogenicity Prediction Tools

ToolPrediction FocusKey Features
EpiMatrix T-cell epitopes (MHC Class I & II binding)Identifies potential inflammatory and regulatory T-cell epitopes.[7][10]
NetMHCpan T-cell epitopes (MHC Class I binding)Pan-specific algorithm that can predict binding to a wide range of MHC alleles.[11][12]
SYFPEITHI T-cell epitopes (MHC Class I & II binding)Database of known T-cell epitopes and MHC binding motifs.[7]
JanusMatrix T-cell epitopesAssesses the potential for a T-cell epitope to mimic a self-epitope, thereby predicting potential for breaking immune tolerance.[7][10]

Q3: What are the primary strategies to reduce the immunogenicity of the this compound?

A3: There are two main approaches to deimmunization:

  • Epitope Modification: This involves altering the amino acid sequence of iRGD to remove or disrupt T-cell or B-cell epitopes.[8][12] This can be achieved through site-directed mutagenesis to substitute key amino acid residues.[13] The goal is to reduce the peptide's ability to bind to Major Histocompatibility Complex (MHC) molecules, a crucial step in initiating a T-cell dependent immune response, without compromising its therapeutic activity.[14]

  • Shielding Approaches: These methods aim to "hide" the this compound from the immune system.[1] Common techniques include:

    • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can create a protective layer that masks immunogenic epitopes.[1][15][16][17][18]

    • Glycosylation: The addition of sugar molecules can also shield epitopes and reduce immunogenicity.[1][12]

    • Encapsulation: Incorporating iRGD into nanocarriers like liposomes or polymeric nanoparticles can protect it from immune surveillance and prolong its circulation time.[4][19]

Troubleshooting Guides

Problem 1: High levels of anti-iRGD antibodies detected in my in vivo study.

Potential Cause Troubleshooting Step
Presence of strong T-cell epitopes in the iRGD construct. 1. Perform in silico epitope mapping to identify potential immunogenic regions.[5][7] 2. Synthesize modified iRGD peptides with amino acid substitutions in the predicted epitope regions.[20][21] 3. Test the modified peptides in in vitro T-cell proliferation assays to confirm reduced immunogenicity.[22][23]
The this compound is being rapidly processed and presented by antigen-presenting cells (APCs). 1. Consider PEGylating the this compound to shield it from APCs.[1][16] 2. Experiment with different sizes and configurations of PEG to optimize shielding without losing activity.[15]
The formulation or delivery vehicle is acting as an adjuvant. 1. Evaluate the immunogenicity of the vehicle alone. 2. If using a nanocarrier, ensure it is made from biocompatible and non-immunogenic materials.[24]

Problem 2: My deimmunized this compound shows reduced binding affinity to its target.

Potential Cause Troubleshooting Step
Amino acid substitutions have altered the peptide's conformation. 1. Use computational modeling to predict the structural impact of mutations before synthesis. 2. Make more conservative amino acid substitutions (e.g., replacing an amino acid with one of similar size and charge).
PEGylation is sterically hindering the binding site. 1. Try using a smaller PEG molecule. 2. Alter the site of PEG conjugation to be further away from the active binding motif.
The modification interferes with the RGD motif essential for integrin binding. 1. Avoid making modifications directly within the RGD sequence. 2. Focus on modifying flanking sequences that may be contributing to immunogenicity.

Experimental Protocols

Protocol 1: In Silico T-Cell Epitope Prediction

This protocol outlines the general workflow for using computational tools to predict the immunogenicity of your this compound.

In_Silico_Workflow cluster_input Input cluster_analysis Analysis cluster_output Output start iRGD Amino Acid Sequence (FASTA format) select_tool Select In Silico Tool(s) (e.g., EpiMatrix, NetMHCpan) start->select_tool 1. Provide Sequence set_params Set Prediction Parameters (e.g., MHC Allele Set) select_tool->set_params 2. Choose Tool run_pred Run Epitope Prediction set_params->run_pred 3. Configure analyze_results Analyze Prediction Scores run_pred->analyze_results 4. Predict id_hotspots Identify Immunogenic 'Hotspots' analyze_results->id_hotspots 5. Interpret

In Silico Immunogenicity Prediction Workflow.

Methodology:

  • Obtain the amino acid sequence of your iRGD construct in FASTA format.

  • Select an appropriate in silico tool based on your needs (e.g., T-cell vs. B-cell epitope prediction, specific MHC allele coverage).[5][7][11]

  • Define the parameters for the prediction, such as the set of human leukocyte antigen (HLA) alleles to be screened against. A broad selection of alleles is recommended to cover a diverse population.

  • Run the prediction algorithm. The tool will analyze the peptide sequence and provide a score for each potential epitope, indicating its binding affinity to the selected MHC molecules.[6]

  • Analyze the results to identify "hotspots" – regions of the peptide with a high density of predicted T-cell epitopes. These are the primary candidates for modification.

Protocol 2: In Vitro T-Cell Proliferation Assay

This assay is used to experimentally validate the immunogenic potential of the this compound by measuring its ability to stimulate T-cell proliferation.

T_Cell_Assay_Workflow cluster_prep Preparation cluster_culture Co-culture cluster_analysis Analysis isolate_pbmc Isolate PBMCs from Healthy Donor Blood label_cells Label PBMCs with CFSE Dye isolate_pbmc->label_cells culture Co-culture Labeled PBMCs with this compound (or modified peptide) label_cells->culture controls Include Positive (e.g., PHA) and Negative (Vehicle) Controls culture->controls incubate Incubate for 5-7 Days culture->incubate flow_cytometry Analyze CFSE Dilution by Flow Cytometry incubate->flow_cytometry quantify Quantify T-Cell Proliferation flow_cytometry->quantify

Workflow for a CFSE-based T-Cell Proliferation Assay.

Methodology:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using density gradient centrifugation. It is crucial to use a diverse panel of donors to account for HLA polymorphism.[22][25]

  • Label the PBMCs with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture the labeled PBMCs with the this compound at various concentrations. Include positive controls (e.g., a known mitogen like Phytohaemagglutinin) and negative controls (vehicle only).[25]

  • Incubate the cells for 5 to 7 days to allow for T-cell activation and proliferation.

  • Analyze by flow cytometry. As T-cells divide, the CFSE dye is distributed equally between daughter cells, leading to a measurable dilution of the fluorescent signal. The degree of CFSE dilution is directly proportional to the extent of T-cell proliferation.[25]

Table 2: Interpreting T-Cell Proliferation Assay Results

Result Interpretation Next Steps
High proliferation with wild-type iRGD The peptide is immunogenic in this donor population.Proceed with testing deimmunized versions of the peptide.
Low proliferation with wild-type iRGD The peptide has low immunogenic potential in this donor population.Test in a wider range of donors to confirm.
Significantly lower proliferation with modified iRGD compared to wild-type The modifications successfully reduced immunogenicity.Confirm that the peptide's activity is retained.
High proliferation in negative control Assay contamination or non-specific stimulation.Repeat the assay with fresh reagents and cells.

By following these guidelines and protocols, researchers can better understand, predict, and mitigate the immunogenicity of iRGD peptides, ultimately facilitating their successful translation into clinical applications.

References

Impact of tumor microenvironment pH on iRGD activity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: iRGD Peptide

Welcome to the technical support center for the this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use of iRGD, with a specific focus on the influence of the tumor microenvironment (TME).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of iRGD for tumor penetration?

A1: The this compound (sequence: CRGDKGPDC) utilizes a three-step mechanism to achieve tumor penetration[1][2][3][4]:

  • Integrin Binding: The RGD (Arginine-Glycine-Aspartic acid) motif within the this compound first binds to αv integrins (such as αvβ3 and αvβ5), which are often overexpressed on tumor endothelial cells.[1][2]

  • Proteolytic Cleavage: Once bound to integrin, iRGD is exposed to proteases present in the tumor microenvironment. These enzymes cleave the peptide, exposing a previously hidden C-terminal motif (R/KXXR/K) known as the C-end Rule or CendR motif.[1][2][5][6]

  • Neuropilin-1 (NRP-1) Binding & Internalization: The newly exposed CendR motif binds to Neuropilin-1 (NRP-1), a receptor also present on tumor cells and vasculature. This binding event triggers an endocytic pathway, leading to the internalization and transport of iRGD and any associated cargo deep into the tumor tissue.[1][2][7][8]

Q2: Does the acidic pH of the tumor microenvironment directly activate the this compound?

A2: This is a common point of confusion. The acidic pH of the tumor microenvironment does not directly cleave or activate the this compound itself. Instead, the activation of iRGD is an enzymatic process performed by proteases found in the TME.[1][5][6] The low pH is a critical characteristic of this environment and contributes to the overall pathophysiology that allows iRGD to function, but it is not the direct molecular switch. Some drug delivery systems are designed to be pH-sensitive, releasing their payload in the acidic TME, and can be used in conjunction with iRGD for a multi-stage targeting approach.[1][9]

Q3: Which cancer types are the best candidates for iRGD-mediated delivery?

A3: The efficacy of iRGD is dependent on the expression of its receptors. Therefore, it is expected to be most effective in tumors that overexpress both αv integrins and Neuropilin-1 (NRP-1).[2][10] This includes a wide range of solid tumors, such as certain types of glioblastoma, prostate cancer, breast cancer, pancreatic cancer, and non-small cell lung cancer.[1][11] It is crucial to verify the expression levels of these receptors in your specific cancer model before beginning experiments.

Q4: Can iRGD be co-administered with a drug, or does it need to be conjugated?

A4: Both co-administration and direct conjugation have been shown to be effective.[2] Co-administration of iRGD can enhance the penetration of a separate therapeutic agent into the tumor.[2][12] This occurs because the binding of the cleaved iRGD to NRP-1 can trigger a bulk transport process that sweeps along nearby molecules.[2] Conjugating the drug directly to the this compound ensures that the therapeutic payload is carried along with the peptide throughout its targeting and internalization journey.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments.

Issue 1: Low cellular uptake or poor tumor penetration of my iRGD-conjugated agent in vitro.

Potential Cause Recommended Solution
1. Low Receptor Expression: The target cells have low or no expression of αv integrins or Neuropilin-1 (NRP-1).[13]Verify Receptor Levels: Use Western Blot or Flow Cytometry to confirm the expression of αvβ3, αvβ5, and NRP-1 in your cell line. If expression is low, consider using a different, validated cell model.
2. Insufficient Protease Activity: The in vitro model (e.g., monolayer culture) lacks the necessary proteases to cleave iRGD and expose the CendR motif.Modify Culture Conditions: For spheroid or 3D models, consider co-culturing with tumor-associated fibroblasts or macrophages, which can secrete the required proteases. Alternatively, you can pre-cleave the this compound with a suitable enzyme like trypsin before the experiment to simulate activation.
3. Suboptimal Incubation Time: The duration of the experiment may be too short for the multi-step process to occur.Optimize Incubation Time: Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine the point of maximum uptake for your specific model.
4. Incorrect Peptide Conformation: The disulfide bond that creates the cyclic structure of iRGD is critical for its initial integrin binding activity.[12]Confirm Peptide Integrity: Verify the correct cyclization and purity of your this compound using mass spectrometry and HPLC. Ensure that reducing agents that could break the disulfide bond are absent from your experimental buffer.

Issue 2: High variability in cytotoxicity assay results between experiments.

Potential Cause Recommended Solution
1. Inconsistent Cell Seeding: Uneven cell density across wells of a microplate.[13]Standardize Seeding: Use an automated cell counter for accurate cell counts and ensure a homogenous cell suspension before plating.
2. Peptide/Conjugate Solubility Issues: The iRGD-drug conjugate may have poor solubility in the culture medium, leading to precipitation.Check Solubility: Visually inspect the media for precipitates after adding the conjugate. Use a small amount of a biocompatible solvent like DMSO to create a stock solution before diluting it in the final medium. Run a vehicle control to account for any solvent effects.
3. Fluctuations in Culture pH: Drastic changes in the pH of the culture medium can affect cell health and enzyme activity.Maintain pH: Ensure your incubator's CO₂ levels are stable and use a well-buffered culture medium. For experiments simulating the TME, use a medium specifically formulated for a lower pH (e.g., 6.5-6.8) and allow cells to acclimate.

Quantitative Data Summary

The binding affinity of iRGD to its target integrins is a critical parameter for its initial tumor-homing function.

Table 1: Binding Affinity of iRGD for Target Receptors

PeptideTarget ReceptorAssay TypeAffinity (IC₅₀)Reference
iRGDαvβ3 IntegrinSolid-Phase Binding15.6 ± 2.1 nM[14]
iRGDαvβ5 IntegrinSolid-Phase Binding39.5 ± 12.5 nM[14]
iRGDαvβ6 IntegrinSolid-Phase Binding243.3 ± 45.1 nM[14]
Cilengitide (Ref.)αvβ3 IntegrinSolid-Phase Binding1.0 ± 0.1 nM[14]

Note: IC₅₀ is the concentration of a ligand that inhibits 50% of the specific binding of a radiolabeled ligand. A lower IC₅₀ value indicates a higher binding affinity.

Experimental Protocols

Protocol 1: In Vitro Cell Internalization Assay

This protocol is used to visually and quantitatively assess the uptake of a fluorescently labeled iRGD conjugate into cancer cells.

Materials:

  • Target cancer cells (e.g., U-87 MG, PC-3)

  • 8-well chamber slides or glass-bottom dishes

  • Complete culture medium

  • Fluorescently labeled iRGD (e.g., AF488-iRGD)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI (e.g., ProLong Gold)

  • Fluorescence or confocal microscope

Procedure:

  • Cell Seeding: Seed 3 x 10⁴ cells per well into 8-well chamber slides and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Prepare a 5 nM solution of fluorescently labeled iRGD in complete culture medium. Remove the old medium from the cells and add the iRGD solution.

  • Incubation: Incubate the cells for 1-4 hours at 37°C.

  • Washing: Gently wash the cells three times with ice-cold PBS (pH 7.4) to remove any unbound peptide.

  • Fixation: Fix the cells by adding 4% PFA and incubating for 15 minutes at 4°C.

  • Final Wash & Mounting: Wash the cells twice with PBS. Add a drop of mounting medium with DAPI to stain the nuclei and place a coverslip.

  • Imaging: Visualize the cells using a fluorescence microscope. The fluorescent signal from the labeled iRGD will indicate cellular uptake, while DAPI will stain the nucleus.

Protocol 2: Measuring Intracellular pH (pHi)

This protocol provides a general method to monitor the intracellular pH of cells during an experiment, which can be important for understanding cellular responses to environmental conditions. This uses a fluorescent dye like SNARF-1.

Materials:

  • Target cells cultured on glass coverslips

  • SNARF-1 AM fluorescent dye

  • DMSO

  • Tyrode's solution (or other suitable buffer)

  • Calibration buffers (a set of buffers with known pH values, e.g., pH 5.5, 6.5, 7.5) containing a protonophore like nigericin.

  • Fluorescence microscopy system capable of ratiometric imaging.

Procedure:

  • Dye Loading: Prepare a 1-5 µM working solution of SNARF-1 AM in Tyrode's solution. Incubate the cells with the dye solution for 30-60 minutes at 37°C.

  • De-esterification: Wash the cells with fresh Tyrode's solution and incubate for another 30 minutes to allow intracellular esterases to cleave the AM group, trapping the dye inside the cells.

  • Dynamic pHi Recording: Place the coverslip on the microscope stage. Excite the cells at the appropriate wavelength (e.g., 550 nm for SNARF-1).[15] Record the emitted fluorescence at two wavelengths (e.g., 585 nm and 630 nm).[15] The ratio of these intensities correlates with the intracellular pH.

  • Calibration: At the end of the experiment, perfuse the cells with the series of calibration buffers (from pH 5.5 to 7.5) containing the protonophore. This will equilibrate the intracellular and extracellular pH. Record the fluorescence ratios at each known pH value to generate a calibration curve.

  • Data Analysis: Use the calibration curve to convert the fluorescence ratios recorded during the experiment into actual pHi values.

Visualizations

iRGD_Activation_Pathway cluster_TME Tumor Microenvironment (TME) (Acidic pH, Hypoxic, High Protease Activity) iRGD 1. Injected iRGD (Cyclic Peptide) Bind_point iRGD->Bind_point Integrin αv Integrin Receptor Cleaved_iRGD 3. Cleaved iRGD Fragment (CendR Motif Exposed) Integrin->Cleaved_iRGD 2. Conformational change upon binding Protease Tumor-Associated Protease NRP1 Neuropilin-1 (NRP-1) Receptor Cleaved_iRGD->NRP1 CendR motif binding Internalization 4. Endocytosis & Tissue Penetration NRP1->Internalization Triggers uptake Bind_point->Integrin RGD motif binding Bind_point->Protease Cleavage Drug Drug / Nanoparticle (Co-administered or Conjugated) Drug->iRGD Travels with iRGD

Caption: The multi-step activation pathway of the this compound within the tumor microenvironment.

Troubleshooting_Workflow Start Problem: Low iRGD Efficacy CheckReceptors Are αv Integrin and NRP-1 expressed? Start->CheckReceptors CheckProteases Is there sufficient protease activity? CheckReceptors->CheckProteases Yes Sol_Receptors_No Solution: Use a different cell model with confirmed expression. CheckReceptors->Sol_Receptors_No No CheckPeptide Is the this compound intact and pure? CheckProteases->CheckPeptide Yes Sol_Proteases_No Solution: 1. Co-culture with stromal cells. 2. Add exogenous proteases. CheckProteases->Sol_Proteases_No No Sol_Peptide_No Solution: Verify peptide with MS/HPLC. Ensure correct storage. CheckPeptide->Sol_Peptide_No No Success Problem Resolved: Proceed with experiment. CheckPeptide->Success Yes

References

Technical Support Center: iRGD Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the iRGD peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to iRGD resistance in your cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for the this compound?

A1: The this compound (sequence: CRGDKGPDC) facilitates tumor penetration through a three-step mechanism.[1][2] First, its Arginine-Glycine-Aspartic acid (RGD) motif binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells and some cancer cells.[1][3] This binding is followed by proteolytic cleavage of the peptide within the tumor microenvironment, which exposes a cryptic C-end Rule (CendR) motif (R/KXXR/K).[1][3][4] Finally, this exposed CendR motif binds to Neuropilin-1 (NRP-1), triggering an endocytic pathway that enhances the penetration of the this compound—and any conjugated or co-administered therapeutic agent—deep into the tumor tissue.[1][3]

Q2: What are the primary known mechanisms of resistance to iRGD-based therapies?

A2: Resistance to iRGD-based therapies can arise from several factors that disrupt its mechanism of action or counteract the effects of the delivered therapeutic agent:

  • Low Receptor Expression: The target cancer cells may have insufficient surface expression of αvβ3/αvβ5 integrins or Neuropilin-1 (NRP-1), preventing the initial binding or the subsequent internalization step.[5]

  • Inefficient Proteolytic Cleavage: The tumor microenvironment may lack the specific proteases, such as urokinase-type plasminogen activator (uPA) or certain matrix metalloproteinases (MMPs), required to cleave the this compound and expose the CendR motif.[4][5]

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can activate intrinsic survival pathways, such as the PI3K/Akt and MAPK pathways.[5] These pathways can promote cell survival and proliferation, effectively counteracting the cytotoxic effects of the drug delivered by iRGD, even if the delivery itself is successful.

  • Drug Efflux Pumps: Cancer cells may overexpress ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein, ABCG2), which actively pump the therapeutic drug out of the cell, reducing its intracellular concentration and efficacy.[5]

  • Dense Tumor Microenvironment: The physical barrier created by a dense extracellular matrix (ECM) and high stromal content, orchestrated by cancer-associated fibroblasts (CAFs), can impede the penetration of iRGD and its cargo.[6]

Q3: How can I determine if my cancer cell line is likely to be resistant to iRGD?

A3: Before extensive experimentation, you can assess your cell line's potential for iRGD sensitivity by:

  • Assessing Receptor Expression: Use techniques like flow cytometry or Western blotting to quantify the surface expression levels of αvβ3 integrin, αvβ5 integrin, and Neuropilin-1 (NRP-1). Cell lines with high expression of both an αv integrin and NRP-1 are better candidates.

  • Evaluating Protease Activity: While more complex, zymography or specific activity assays can be used to determine if the cell line or its conditioned media contains active proteases capable of cleaving the this compound.

  • Consulting Literature: Review published studies to see if your cell line has been characterized for the expression of these key proteins or its response to other targeted therapies that rely on these pathways.

Troubleshooting Guides

This section addresses common issues encountered during iRGD experiments in a question-and-answer format.

Issue 1: The iRGD-conjugated drug shows low efficacy or no improvement over the unconjugated drug.

Potential Cause Recommended Solution
1. Low expression of αvβ3/αvβ5 integrins or Neuropilin-1 (NRP-1). The this compound's targeting and penetration are dependent on these receptors.[5]1. Verify Receptor Expression: Confirm the expression levels of αvβ3, αvβ5, and NRP-1 in your cell line using flow cytometry or immunofluorescence staining (See Protocol 1). If expression is low or absent, consider using a different cell model known to express these receptors.
2. Inefficient cleavage of the this compound. The CendR motif must be exposed to bind to NRP-1 and trigger penetration.[5]2. Assess Protease Activity: Test for the presence of relevant proteases like uPA or MMPs in your cell culture supernatant. If protease activity is low, you might consider exogenous addition of a recombinant protease as a positive control in mechanistic studies, or select a different cell line. The use of protease inhibitors can also confirm dependency.
3. High levels of drug efflux pumps (e.g., P-glycoprotein, ABCG2). These transporters can actively remove the therapeutic payload from the cell.[5]3. Evaluate Efflux Pump Activity: Use Western blotting to check for the expression of common efflux pumps. You can also perform a functional assay using a fluorescent substrate for these pumps. Consider co-administration with an efflux pump inhibitor (e.g., verapamil) to see if this restores sensitivity.
4. Activation of pro-survival signaling pathways. Pathways like PI3K/Akt and MAPK can counteract the cytotoxic effects of the delivered drug.[5]4. Profile Signaling Pathways: Use Western blotting to assess the phosphorylation status (activation) of key proteins in the PI3K/Akt (p-Akt) and MAPK (p-ERK) pathways. Consider combination therapy with inhibitors of these pathways to enhance the efficacy of the iRGD-drug conjugate.

Issue 2: Low or no cellular uptake of fluorescently-labeled iRGD in in vitro assays.

Potential Cause Recommended Solution
1. Suboptimal concentration of the conjugate. 1. Titrate Conjugate Concentration: Perform a dose-response experiment to determine the optimal concentration for uptake in your cell line.
2. Incorrect incubation time. 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to identify the point of maximum uptake.[7]
3. Low receptor expression on target cells. 1. Confirm Receptor Expression: As mentioned previously, verify integrin and NRP-1 expression levels.
4. Issues with the fluorescent label. 4. Check Fluorophore Stability and Quenching: Ensure the fluorophore is stable under your experimental conditions and not quenched. Run a control with the free fluorophore.

Issue 3: High variability in cytotoxicity (e.g., MTT) assay results.

Potential Cause Recommended Solution
1. Inconsistent cell seeding density. 1. Ensure Uniform Cell Seeding: Use an automated cell counter for accurate cell counts and ensure even distribution in the wells.
2. Interference from the peptide or drug vehicle. 2. Include Proper Controls: Always include wells with vehicle-only and unconjugated peptide controls to account for any background effects.
3. Incomplete dissolution of formazan (B1609692) crystals (MTT assay). 3. Optimize Solubilization: Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization solution.

Data Presentation

The following tables provide examples of how to structure your quantitative data for clear comparison. Researchers should determine these values for their specific experimental systems.

Table 1: Example IC50 Values for Doxorubicin vs. iRGD-Doxorubicin Conjugate

Cell LineReceptor ProfileIC50 Doxorubicin (µM)[8][9]IC50 iRGD-Doxorubicin (µM)Fold-Increase in Sensitivity
A549 (Lung Cancer)NRP-1 High, αvβ3/β5 Positive[9][10]> 20 (Resistant)User-determined valueUser-calculated value
MCF-7 (Breast Cancer)NRP-1 Moderate, αvβ3/β5 Positive2.5 (Sensitive)[8]User-determined valueUser-calculated value
Huh7 (Liver Cancer)NRP-1 Low, αvβ3/β5 Variable> 20 (Resistant)[8]User-determined valueUser-calculated value
BFTC-905 (Bladder Cancer)User-determined profile2.3 (Sensitive)[8]User-determined valueUser-calculated value

Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time). The values presented are for illustrative purposes.

Table 2: Example Receptor Expression Levels in Cancer Cell Lines

Cell LineCancer Typeαvβ3 Integrin Expression (MFI)NRP-1 Expression (MFI)Predicted iRGD Sensitivity
OVCAR-8 [5]OvarianHighHighHigh
A549 [10]LungHigh (68.5% positive)High (94.5% positive)High
HEI-193 [5]SchwannomaModerate-HighHighModerate-High
User Cell Line X User-definedUser-determined valueUser-determined valueUser-predicted

*MFI: Mean Fluorescence Intensity as determined by flow cytometry. Values are relative and should be compared to isotype controls.

Signaling Pathways and Experimental Workflows

iRGD_Mechanism cluster_0 Step 1: Tumor Homing cluster_1 Step 2: Proteolytic Cleavage cluster_2 Step 3: Tumor Penetration iRGD This compound Integrin αvβ3 / αvβ5 Integrin iRGD->Integrin Binds (RGD motif) Protease Tumor Protease (e.g., uPA, MMPs) iRGD->Protease Cleaved_iRGD Cleaved iRGD (CendR motif exposed) Protease->Cleaved_iRGD Cleaves Peptide NRP1 Neuropilin-1 (NRP-1) Cleaved_iRGD->NRP1 Binds (CendR motif) Internalization Endocytosis & Tissue Penetration NRP1->Internalization Triggers Resistance_Pathways cluster_0 iRGD-Drug Action cluster_1 Resistance Mechanisms iRGD_Drug iRGD-Drug Conjugate Drug_Release Intracellular Drug Release iRGD_Drug->Drug_Release DNA_Damage DNA Damage Drug_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis GF Growth Factors (from TME) PI3K_Akt PI3K/Akt Pathway GF->PI3K_Akt MAPK MAPK Pathway GF->MAPK Cell_Survival Increased Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK->Cell_Survival Cell_Survival->Apoptosis Inhibits Efflux Drug Efflux (e.g., ABCG2) Efflux->Drug_Release Reduces Concentration Troubleshooting_Flowchart Start Start: Low iRGD-Drug Efficacy Check_Receptors Assess Integrin & NRP-1 Expression Start->Check_Receptors Receptors_Low Low/Absent Check_Receptors->Receptors_Low Result? Receptors_OK Sufficient Check_Receptors->Receptors_OK Result? Change_Model Action: Select New Cell Model Receptors_Low->Change_Model Check_Cleavage Assess Protease Activity Receptors_OK->Check_Cleavage Cleavage_Low Low Check_Cleavage->Cleavage_Low Result? Cleavage_OK Sufficient Check_Cleavage->Cleavage_OK Result? Consider_Protease Action: Consider Alternative Model or Mechanistic Study Cleavage_Low->Consider_Protease Check_Efflux Assess Efflux Pump Expression Cleavage_OK->Check_Efflux Efflux_High High Check_Efflux->Efflux_High Result? Efflux_OK Low Check_Efflux->Efflux_OK Result? Use_Inhibitor Action: Co-administer Efflux Pump Inhibitor Efflux_High->Use_Inhibitor Check_Survival Assess Pro-Survival Pathway Activation (p-Akt, p-ERK) Efflux_OK->Check_Survival

References

Technical Support Center: Optimizing iRGD Density on Nanoparticle Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you successfully optimize the density of the iRGD peptide on your nanoparticle surfaces for enhanced tumor targeting and penetration.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its mechanism of action?

A: The this compound (sequence: CRGDKGPDC) is a tumor-penetrating peptide designed to enhance the delivery of therapeutic agents into tumor tissue.[1] Its mechanism involves a three-step process:

  • Homing to Tumor Vasculature: The arginine-glycine-aspartic acid (RGD) motif within iRGD selectively binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[2][3]

  • Proteolytic Cleavage: Once bound to integrins, the this compound is cleaved by tumor-associated proteases, exposing a C-terminal CendR (C-end rule) motif (RGDK).[4]

  • Enhanced Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor that is also highly expressed on tumor cells.[1][2][4] This binding event triggers an endocytic/exocytic transport pathway, facilitating the penetration of the nanoparticle deep into the tumor tissue, beyond the blood vessels.[1][3]

iRGD_Signaling_Pathway cluster_vessel Tumor Blood Vessel cluster_tme Tumor Microenvironment NP iRGD-Nanoparticle Integrin αv Integrin NP->Integrin 1. Homing (RGD binding) Cleavage Protease Cleavage Integrin->Cleavage 2. iRGD Cleavage NRP1 Neuropilin-1 (NRP-1) Cleavage->NRP1 3. CendR Motif Exposed TumorCell Tumor Cell NRP1->TumorCell 4. NRP-1 Binding & Internalization Troubleshooting_Logic Start Start Experiment Conjugation iRGD Conjugation Step Start->Conjugation Characterize Characterize NPs (Size, Zeta, Peptide Density) Conjugation->Characterize LowDensity Problem: Low Conjugation Efficiency Characterize->LowDensity Density < Target? Aggregation Problem: Aggregation Characterize->Aggregation Size Increase? GoodNPs Result: Successful Conjugation Characterize->GoodNPs Specs OK? CheckReagents Check Reagents Optimize pH & Ratios LowDensity->CheckReagents CheckBuffer Check Buffer Ionic Strength Improve PEGylation Aggregation->CheckBuffer CheckReagents->Conjugation Re-run CheckBuffer->Conjugation Re-run Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_char Characterization cluster_eval Evaluation NP_Synth 1. Nanoparticle Synthesis Activation 2. Surface Activation (e.g., EDC/NHS) NP_Synth->Activation Conjugation 3. iRGD Conjugation Activation->Conjugation Purification 4. Purification & Wash Conjugation->Purification PhysicoChem 5. Physicochemical (DLS, Zeta, TEM) Purification->PhysicoChem Quant 6. iRGD Quantification (BCA, HPLC) PhysicoChem->Quant InVitro 7. In Vitro Testing (Uptake, Cytotoxicity) Quant->InVitro InVivo 8. In Vivo Testing (Biodistribution, Efficacy) InVitro->InVivo

References

Validation & Comparative

A Head-to-Head Battle for Tumor Targeting: iRGD vs. RGD Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic agents to tumor sites remains a critical challenge. This guide provides an in-depth comparison of two prominent tumor-targeting peptides: the conventional Arginine-Glycine-Aspartic acid (RGD) peptide and its advanced counterpart, the internalizing RGD (iRGD) peptide. By delving into their mechanisms of action, binding affinities, tumor penetration capabilities, and therapeutic efficacy, this document aims to equip researchers with the necessary information to make informed decisions for their cancer therapy and diagnostic development programs.

At the core of their function, both RGD and iRGD peptides leverage the overexpression of integrins on the surface of tumor cells and angiogenic blood vessels to achieve tumor homing. However, a key structural and functional distinction gives iRGD a significant advantage in penetrating deep into the tumor parenchyma, a feat that has proven to be a major hurdle for many cancer therapies.

Mechanism of Action: A Tale of Two Targeting Strategies

The fundamental difference between RGD and iRGD lies in their interaction with cellular receptors.

RGD Peptides: Conventional RGD peptides function through a single-receptor targeting mechanism. The RGD motif specifically binds to various integrins, such as αvβ3, αvβ5, and α5β1, which are highly expressed on tumor endothelial cells and some cancer cells.[1][2] This binding event anchors the RGD-conjugated therapeutic agent to the tumor vasculature, leading to its accumulation at the tumor site. However, the penetration of these agents into the dense tumor tissue is often limited.[1]

iRGD Peptides: The iRGD peptide (prototypical sequence: CRGDKGPDC) employs a sophisticated three-step dual-receptor targeting and penetration mechanism.[3][4][5]

  • Integrin Binding: Similar to conventional RGD peptides, the RGD motif within iRGD first binds to αv integrins on tumor endothelial cells.[4][5]

  • Proteolytic Cleavage: Following integrin binding, the this compound is proteolytically cleaved by tumor-associated proteases, exposing a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[4][5]

  • Neuropilin-1 (NRP-1) Binding and Internalization: The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature. This second binding event triggers an endocytic/exocytotic transport pathway, facilitating the deep penetration of the this compound, and any co-administered or conjugated therapeutic agent, into the extravascular tumor tissue.[3][4][6]

This unique mechanism of action allows iRGD to overcome the high interstitial fluid pressure and dense extracellular matrix that often limit the efficacy of cancer drugs.

Data Presentation: A Quantitative Comparison

The superiority of iRGD in tumor targeting and therapeutic enhancement has been demonstrated in numerous preclinical studies. The following tables summarize the key quantitative data comparing the performance of iRGD and conventional RGD peptides.

PeptideTarget IntegrinsIC50 (nM) vs. αvβ3IC50 (nM) vs. αvβ5IC50 (nM) vs. αvβ6Reference
iRGD αvβ3, αvβ5, αvβ636 ± 1475 ± 10191 ± 44[7]
c(RGDfK) αvβ3, αvβ549.9 ± 5.5--[8]
c(RGDyK) αvβ3---[8]
DOTA-P-RGD αvβ344.3 ± 3.5--[8]

Table 1: Comparative Binding Affinities (IC50) of iRGD and various RGD peptides for different integrin subtypes. Lower IC50 values indicate higher binding affinity.

Study TypePeptide Conjugate/Co-administrationTumor ModelKey FindingsReference
Metastasis Inhibition iRGD-NWs vs. CRGDC-NWsBreast Cancer Brain MetastasisiRGD-NWs reduced the number of brain tumors by about 60% compared to the vehicle and CRGDC-NW groups.[9]
Tumor Accumulation iRGD-Abraxane vs. CRGDC-AbraxaneHuman Breast CanceriRGD-Abraxane accumulated in the tumor 11-fold more than nontargeted Abraxane and approximately 4-fold more than CRGDC-Abraxane.[10]
Therapeutic Efficacy Gemcitabine (B846) + iRGDPancreatic CancerCo-administration of gemcitabine with iRGD significantly improved survival rates in a murine pancreatic cancer model overexpressing NRP-1.[3]
Therapeutic Efficacy Doxorubicin (B1662922) + iRGDPeritoneal CarcinomatosisIntraperitoneally co-injected doxorubicin with iRGD resulted in an approximately 1.5 times higher intratumoral aggregation of the drug.[4]

Table 2: Summary of Preclinical Studies Comparing the Efficacy of iRGD and RGD Peptides.

Experimental Protocols

To ensure the reproducibility and transparency of the cited data, detailed methodologies for key experiments are provided below.

Solid-Phase Integrin Binding Assay

This assay is used to determine the binding affinity (IC50) of peptides to specific integrin subtypes.

Materials:

  • Purified integrin proteins (e.g., αvβ3, αvβ5, αvβ6)

  • iRGD and RGD peptides

  • Coating buffer (e.g., Tris-HCl, NaCl, MnCl2, CaCl2, MgCl2)

  • Blocking buffer (e.g., BSA in PBS)

  • Biotinylated secondary antibody

  • Streptavidin-HRP

  • TMB substrate

  • 96-well microtiter plates

Procedure:

  • Coat the wells of a 96-well plate with a solution of the desired integrin protein overnight at 4°C.

  • Wash the wells with washing buffer (e.g., PBS with Tween-20).

  • Block the remaining protein-binding sites in the wells with a blocking buffer for 1-2 hours at room temperature.

  • Wash the wells again.

  • Add serial dilutions of the iRGD or RGD peptides to the wells, followed by the addition of a constant concentration of a biotinylated ligand known to bind the integrin.

  • Incubate for 1-2 hours at room temperature.

  • Wash the wells to remove unbound peptides and ligand.

  • Add streptavidin-HRP to the wells and incubate for 1 hour at room temperature.

  • Wash the wells.

  • Add TMB substrate and incubate until a color change is observed.

  • Stop the reaction with a stop solution (e.g., H2SO4).

  • Read the absorbance at 450 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the peptide that inhibits 50% of the binding of the biotinylated ligand.[7]

In Vivo Tumor Homing and Penetration Assay

This assay evaluates the ability of peptides to accumulate and penetrate tumor tissue in a living organism.

Materials:

  • Tumor-bearing mice (e.g., xenograft or genetically engineered models)

  • Fluorescently labeled iRGD and RGD peptides (e.g., with Cy5 or FITC)

  • Phosphate-buffered saline (PBS)

  • Anesthesia

  • Tissue fixation and embedding reagents

  • Confocal microscope

Procedure:

  • Inject the fluorescently labeled iRGD or RGD peptides intravenously into tumor-bearing mice.

  • At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice and perfuse with PBS to remove unbound peptides from the circulation.

  • Excise the tumors and other major organs.

  • Fix the tissues in a suitable fixative (e.g., 4% paraformaldehyde) and embed them in paraffin (B1166041) or OCT compound.

  • Prepare tissue sections (e.g., 5-10 µm thick).

  • If necessary, perform immunohistochemical staining for blood vessels (e.g., using an anti-CD31 antibody) and cell nuclei (e.g., using DAPI).

  • Visualize the distribution of the fluorescently labeled peptides within the tumor tissue using a confocal microscope.

  • Quantify the fluorescence intensity and the distance of peptide penetration from the nearest blood vessel to assess tumor accumulation and penetration depth.

Mandatory Visualization

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

RGD_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm ECM_Protein ECM Protein (e.g., Fibronectin) Integrin Integrin Receptor (e.g., αvβ3) ECM_Protein->Integrin RGD Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruitment & Activation Src Src Kinase FAK->Src Activation Downstream_Signaling Downstream Signaling (Proliferation, Survival, Migration) FAK->Downstream_Signaling Signal Transduction Src->Downstream_Signaling Signal Transduction iRGD_Tumor_Penetration_Workflow cluster_blood Blood Vessel cluster_tumor_vasculature Tumor Vasculature cluster_tumor_parenchyma Tumor Parenchyma iRGD_in_Blood This compound Integrin αv Integrin iRGD_in_Blood->Integrin 1. Integrin Binding Protease Tumor Protease Integrin->Protease 2. Proteolytic Cleavage NRP1 Neuropilin-1 (NRP-1) Protease->NRP1 Exposes CendR Motif Tumor_Cell Tumor Cell NRP1->Tumor_Cell 3. NRP-1 Binding & Internalization

References

A Comparative Guide to the Quantitative Analysis of iRGD-Mediated Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

The iRGD peptide (CRGDKGPDC) has emerged as a powerful tool in oncology for enhancing the delivery of therapeutic agents into solid tumors. Its unique dual-targeting mechanism, which involves initial binding to αv integrins followed by an interaction with neuropilin-1 (NRP-1), facilitates deeper penetration of drugs into the tumor parenchyma, a significant hurdle in cancer therapy.[1][2][3] This guide provides a quantitative comparison of iRGD-mediated drug delivery with alternative approaches, supported by experimental data and detailed protocols to aid researchers in drug development.

iRGD Signaling and Tumor Penetration Pathway

The mechanism of iRGD-mediated tumor targeting involves a sequential three-step process. First, the Arg-Gly-Asp (RGD) motif within the cyclic this compound binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells and some tumor cells.[1][2] Following this initial binding, the peptide undergoes proteolytic cleavage by tumor-associated proteases, exposing a C-terminal CendR (C-end Rule) motif (R/KXXR/K). This newly exposed motif then binds to neuropilin-1 (NRP-1), a receptor also highly expressed in the tumor microenvironment, which triggers endocytosis and a bulk transport pathway, enhancing the penetration of co-administered or conjugated drugs deep into the tumor tissue.[1][3][4]

cluster_0 Tumor Vasculature cluster_1 Tumor Microenvironment cluster_2 Tumor Cell iRGD_Drug iRGD-Drug Conjugate (in circulation) Integrin αvβ3 / αvβ5 Integrin iRGD_Drug->Integrin 1. Homing via RGD motif Protease Tumor Protease Integrin->Protease 2. Proteolytic Cleavage Cleaved_iRGD Cleaved iRGD-Drug (CendR motif exposed) NRP1 Neuropilin-1 (NRP-1) Cleaved_iRGD->NRP1 3. CendR binds NRP-1 Internalization Endocytosis/ Transcytosis NRP1->Internalization 4. Pathway Activation Drug_Accumulation Enhanced Drug Accumulation Internalization->Drug_Accumulation 5. Deep Tumor Penetration

Caption: The iRGD signaling pathway for enhanced tumor penetration.

Quantitative Comparison of Drug Delivery Efficacy

The modification of drug delivery systems with the this compound has consistently shown significant improvements in cellular uptake, tumor accumulation, and overall therapeutic efficacy across various preclinical models.

Table 1: In Vitro Cellular Uptake

This table summarizes the enhanced uptake of iRGD-modified nanoparticles compared to their non-targeted counterparts in cancer cell lines. The data, often measured by flow cytometry or fluorescence microscopy, demonstrates a significant increase in intracellular drug concentration.

FormulationCell LineMetriciRGD-ModifiedNon-Modified ControlFold IncreaseReference
Doxorubicin-loaded cMLV4T1 (Breast Cancer)Doxorubicin Fluorescence~1800 (a.u.)~1100 (a.u.)~1.6x[5]
IR780-loaded NPs4T1 (Breast Cancer)IR780 Fluorescence~160 (a.u.)~75 (a.u.)~2.1x[6][7]
JQ1/ORI-loaded NPs4T1 (Breast Cancer)IC50 (JQ1, 48h)0.69 µg/mL0.82 µg/mL1.2x (Lower IC50)[7]
Doxorubicin-loaded NanogelsB16 (Melanoma)Cellular UptakeSignificantly HigherLowerNot specified[1]

cMLV: crosslinked multilamellar liposomal vesicle; NPs: Nanoparticles; a.u.: arbitrary units.

Table 2: In Vivo Tumor Accumulation & Therapeutic Efficacy

This table presents data from in vivo studies, highlighting the superior tumor-targeting and therapeutic outcomes of iRGD-based systems in animal models.

FormulationAnimal ModelMetriciRGD-ModifiedNon-Modified ControlImprovementReference
IR780-loaded NPs4T1 Tumor-bearing MiceTumor Fluorescence (48h)Enhanced SignalWeaker SignalQualitatively Higher[6][7]
Paclitaxel (PTX) + PLGA NPsLS174T Colorectal XenograftTumor Weight Reduction85.7%69.0%16.7 percentage points[8]
Doxorubicin-loaded cMLV4T1 Tumor-bearing MiceTumor Volume (Day 28)~200 mm³~500 mm³~60% greater reduction[5]
Doxorubicin-loaded LiposomesB16-F10 MelanomaAnimal Survival43.5 days33 days~30% prolonged survival[9]

PLGA: Poly(lactic-co-glycolic acid).

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing the findings presented. Below are generalized protocols for key experiments used in the quantitative analysis of iRGD-mediated delivery.

In Vitro Cellular Uptake Assay

This protocol quantifies the internalization of iRGD-conjugated nanoparticles by cancer cells.

  • Cell Culture: Cancer cells (e.g., 4T1 breast cancer cells) are seeded in 96-well plates or on coverslips in culture dishes and grown to 70-80% confluency.

  • Incubation: The cells are then incubated with fluorescently labeled iRGD-modified nanoparticles and non-modified control nanoparticles at a specific concentration for a set period (e.g., 2-4 hours).

  • Washing: After incubation, cells are washed multiple times with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

  • Quantification (Flow Cytometry): Cells are trypsinized, collected, and resuspended in PBS. The intracellular fluorescence is then quantified using a flow cytometer, which measures the fluorescence intensity of thousands of individual cells.

  • Visualization (Confocal Microscopy): For visualization, cells grown on coverslips are fixed, and their nuclei are stained (e.g., with DAPI). The coverslips are then mounted on slides and imaged with a confocal laser scanning microscope to observe the subcellular localization of the nanoparticles.[5][6]

In Vivo Biodistribution and Tumor Accumulation Study

This protocol assesses the tumor-targeting ability of iRGD-conjugated systems in a living organism.

  • Animal Model: Tumor-bearing mice are established by subcutaneously or orthotopically inoculating cancer cells (e.g., 4T1 cells) into immunocompromised mice. Tumors are allowed to grow to a palpable size.

  • Administration: The mice are intravenously injected with fluorescently-labeled iRGD-modified and control nanoparticles.

  • In Vivo Imaging: At various time points post-injection (e.g., 2, 8, 24, 48 hours), the mice are anesthetized and imaged using an in vivo imaging system (IVIS) to track the real-time distribution and tumor accumulation of the nanoparticles.[6]

  • Ex Vivo Analysis: At the final time point, mice are euthanized. The tumor and major organs (liver, spleen, kidneys, lungs, heart) are excised, and their fluorescence is measured with the IVIS to quantify the amount of nanoparticle accumulation in each tissue.[6][7]

In Vivo Antitumor Efficacy Study

This protocol evaluates the therapeutic effectiveness of drug-loaded iRGD nanoparticles.

  • Animal Model & Grouping: Tumor-bearing mice are randomly assigned to several treatment groups: (1) Saline (control), (2) Free drug, (3) Drug-loaded non-modified nanoparticles, and (4) Drug-loaded iRGD-modified nanoparticles.

  • Treatment: Mice receive intravenous injections of the respective formulations at a predetermined dose and schedule (e.g., every three days for several weeks).[5]

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (length × width²) / 2.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The reduction in tumor growth and weight among the different groups is compared to determine therapeutic efficacy.[8] Survival studies may also be conducted, where the endpoint is the survival time of the animals.[9]

Visualizing Experimental and Logical Workflows

Workflow for Evaluating iRGD-Mediated Delivery

The following diagram illustrates a typical experimental workflow for the development and quantitative analysis of an iRGD-conjugated drug delivery system.

cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Analysis cluster_2 Phase 3: In Vivo Evaluation A Synthesis of iRGD-Nanoparticle B Drug Loading & Encapsulation Efficiency A->B C Physicochemical Characterization (Size, Zeta) B->C D Cellular Uptake Study (Flow Cytometry) C->D E Cytotoxicity Assay (e.g., MTT, IC50) D->E F Tumor Spheroid Penetration Assay D->F G Biodistribution Study (IVIS Imaging) F->G H Antitumor Efficacy (Tumor Growth Inhibition) G->H I Toxicity Assessment (Body Weight, Histology) H->I

Caption: A standard workflow for iRGD nanomedicine evaluation.
Logical Framework: From Binding to Therapeutic Effect

This diagram outlines the logical progression from the molecular interactions of the this compound to the observed enhancement in therapeutic outcomes.

A iRGD-Drug Administered B Step 1: Binds Tumor Vasculature (Integrin Targeting) A->B C Step 2: Cleavage & CendR Binding to NRP-1 B->C D Increased Local Concentration C->D E Enhanced Permeability & Penetration C->E F Higher Intratumoral Drug Dose D->F E->F G Improved Therapeutic Efficacy F->G

Caption: Logical flow from iRGD's mechanism to its therapeutic benefit.

References

A Head-to-Head Comparison: iRGD vs. TAT Peptide for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of two prominent cell-penetrating peptides: iRGD and the Trans-Activator of Transcription (TAT) peptide. Both peptides have demonstrated potential in overcoming cellular barriers to enhance the delivery of therapeutic agents. However, their distinct mechanisms of action result in significantly different performance characteristics, particularly in the context of tumor-targeted drug delivery. This document aims to provide an objective comparison supported by experimental data to aid researchers in selecting the optimal peptide for their specific applications.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between iRGD and TAT lies in their mechanism of cellular entry. iRGD exhibits a tumor-specific, multi-step penetration process, while TAT mediates a more general, non-targeted cellular uptake.

iRGD's Tumor-Specific Pathway: The iRGD peptide (sequence: CRGDKGPDC) leverages the unique tumor microenvironment for its targeted delivery.[1][2] Its action can be summarized in a three-step process:

  • Tumor Homing: The arginine-glycine-aspartic acid (RGD) motif within iRGD specifically binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells and some tumor cells themselves.[1][3]

  • Proteolytic Cleavage and CendR Motif Exposure: Upon binding to integrins, iRGD undergoes proteolytic cleavage by tumor-associated proteases. This cleavage exposes a C-terminal CendR (C-end Rule) motif (R/KXXR/K).[3]

  • Neuropilin-1 Binding and Tissue Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed in many tumors, which triggers an endocytic/exocytic transport pathway, facilitating deep penetration of the peptide and its cargo into the tumor parenchyma.[1][2]

TAT's General Cellular Uptake: The TAT peptide (a common sequence being GRKKRRQRRRPQ) is derived from the HIV-1 TAT protein and is one of the most well-studied cell-penetrating peptides.[4] Its mechanism is primarily driven by electrostatic interactions. The positively charged arginine and lysine (B10760008) residues in the TAT peptide interact with negatively charged proteoglycans, such as heparan sulfate, on the cell surface.[5] This interaction is thought to induce cellular uptake through various endocytic pathways, including macropinocytosis, or in some cases, direct translocation across the plasma membrane.[4][6] Unlike iRGD, this mechanism is not specific to tumor cells and can occur in a wide variety of cell types.

Below is a DOT script generating a diagram illustrating the distinct signaling pathways of iRGD and TAT peptides.

cluster_iRGD iRGD Pathway cluster_TAT TAT Pathway iRGD This compound Integrin αvβ3/αvβ5 Integrin (Tumor Endothelium/Cells) iRGD->Integrin 1. Homing & Binding Protease Tumor Protease Integrin->Protease 2. Proteolytic Cleavage Cleaved_iRGD Cleaved iRGD (CendR motif exposed) Protease->Cleaved_iRGD NRP1 Neuropilin-1 Cleaved_iRGD->NRP1 3. CendR-NRP1 Binding Penetration Tumor Penetration & Internalization NRP1->Penetration Activation of Transport Pathway TAT TAT Peptide Cell_Surface Cell Surface (Negative Proteoglycans) TAT->Cell_Surface Electrostatic Interaction Internalization Cellular Internalization (Endocytosis/Translocation) Cell_Surface->Internalization Uptake

Figure 1: Mechanisms of cellular uptake for iRGD and TAT peptides.

Comparative Performance: A Data-Driven Analysis

The differing mechanisms of iRGD and TAT translate to distinct performance profiles in terms of binding affinity, cellular uptake, and in vivo tumor penetration.

Binding Affinity
PeptideReceptor(s)Binding Affinity (Kd)Notes
iRGD αvβ3 Integrin17.8 ± 8.6 nMHigh-affinity, specific binding to tumor-associated receptors.
αvβ5 Integrin61.7 ± 13.3 nM
Neuropilin-1 (cleaved form)~50-150 fold higher than to integrinsThe proteolytic cleavage of iRGD in the tumor microenvironment reveals the CendR motif, which has a significantly higher affinity for NRP-1, driving tumor penetration.[7]
TAT Heparan Sulfate ProteoglycansLow Affinity, High AvidityInteraction is primarily electrostatic and not based on a specific high-affinity receptor binding. The overall binding strength (avidity) is influenced by the density of negative charges on the cell surface.
Cellular Uptake and Tumor Penetration

While direct quantitative comparisons in the same experimental setup are limited in the published literature, qualitative evidence and data from separate studies strongly suggest the superiority of iRGD in tumor-specific penetration.

Performance MetriciRGDTATSupporting Evidence
Cellular Uptake High in integrin and NRP-1 positive cells (e.g., tumor cells)High in a broad range of cell typesiRGD-modified nanoparticles show significantly enhanced cellular uptake in 4T1 breast cancer cells compared to nanoparticles without iRGD.[8] One study demonstrated that co-administration of iRGD with a TAT-conjugated peptide dramatically enhanced the accumulation of the TAT peptide in tumor tissue in a xenograft mouse model.[9]
In Vivo Tumor Penetration Deep penetration into tumor parenchymaPrimarily localized to cells in various tissues, with less specific deep tumor penetrationStudies have shown that iRGD and iRGD-conjugated drugs can penetrate several cell layers deep into tumor tissue in vivo, whereas control peptides or drugs alone show limited distribution.[7][10] The co-administration of iRGD has been shown to enhance the tumor penetration of various anticancer drugs.[9]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.

Cellular Uptake Assay via Flow Cytometry

This protocol outlines the quantification of peptide uptake by cells using flow cytometry.

Objective: To quantify the cellular uptake of fluorescently labeled iRGD and TAT peptides.

Materials:

  • Fluorescently labeled peptides (e.g., FITC-iRGD, FITC-TAT)

  • Cancer cell line of interest (e.g., 4T1, PC-3)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that allows for 70-80% confluency on the day of the experiment.

  • Peptide Incubation: On the day of the experiment, remove the culture medium and wash the cells once with PBS. Add fresh, serum-free medium containing the desired concentration of fluorescently labeled iRGD or TAT peptide to each well. Incubate for a specified time (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove any non-internalized peptide.

  • Cell Detachment: Add Trypsin-EDTA to each well and incubate until the cells detach. Neutralize the trypsin with complete medium.

  • Sample Preparation: Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 300-500 µL of cold PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorophore with the appropriate laser and measure the emission. Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.

Below is a DOT script for a diagram illustrating the workflow of a cellular uptake assay using flow cytometry.

cluster_workflow Flow Cytometry Workflow for Peptide Uptake A 1. Seed Cells B 2. Incubate with Fluorescent Peptide A->B C 3. Wash Cells B->C D 4. Detach Cells C->D E 5. Resuspend in PBS D->E F 6. Analyze on Flow Cytometer E->F

Figure 2: Workflow for quantifying peptide uptake via flow cytometry.
In Vivo Tumor Penetration Imaging

This protocol describes the visualization of peptide penetration into tumors in a xenograft mouse model.

Objective: To visualize and compare the tumor penetration depth of fluorescently labeled iRGD and TAT peptides in vivo.

Materials:

  • Near-infrared (NIR) fluorescently labeled peptides (e.g., Cy5.5-iRGD, Cy5.5-TAT)

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Model: Establish subcutaneous tumors in immunocompromised mice by injecting a suspension of cancer cells. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Peptide Administration: Administer the NIR-labeled iRGD or TAT peptide intravenously (e.g., via tail vein injection) at a predetermined dose.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.

  • Ex Vivo Imaging: After the final in vivo imaging time point, euthanize the mice and excise the tumors and major organs. Image the excised tissues to confirm the in vivo signal and assess biodistribution.

  • Histological Analysis: For detailed penetration analysis, embed the excised tumors in OCT compound, freeze, and cryosection. Stain the sections with a nuclear stain (e.g., DAPI) and, if necessary, an endothelial cell marker (e.g., anti-CD31 antibody).

  • Confocal Microscopy: Image the tumor sections using a confocal microscope to visualize the distribution of the fluorescent peptide in relation to the tumor vasculature and individual tumor cells. Quantify the penetration depth from the blood vessels into the tumor parenchyma.

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potential cytotoxicity of the peptides.

Objective: To determine the effect of iRGD and TAT peptides on the viability of cancer cells.

Materials:

  • iRGD and TAT peptides

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: The next day, replace the medium with fresh medium containing various concentrations of iRGD or TAT peptide. Include untreated cells as a control. Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion: Selecting the Right Tool for the Job

The choice between iRGD and TAT peptides is highly dependent on the specific research or therapeutic goal.

  • For tumor-targeted drug delivery , iRGD is the superior choice due to its specific homing mechanism and its ability to facilitate deep penetration into the tumor parenchyma. This targeted approach can enhance the efficacy of anticancer drugs while potentially reducing systemic toxicity.

  • For general in vitro and in vivo cell penetration where tumor specificity is not a requirement, the TAT peptide remains a robust and widely used tool. Its ability to transport a variety of cargo molecules into a broad range of cell types makes it a versatile vector for basic research applications.

This guide provides a foundational understanding of the key differences between iRGD and TAT peptides. Researchers are encouraged to consider the specific requirements of their experimental system when selecting a cell-penetrating peptide and to perform their own validation experiments to confirm the suitability of their chosen peptide.

References

A Comparative Analysis: iRGD-Liposomes Versus Conventional Liposomes for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug delivery systems, iRGD-liposomes have emerged as a promising strategy to overcome the limitations of conventional liposomal formulations, particularly in oncology. This guide provides a comprehensive benchmark of iRGD-liposomes against their conventional counterparts, supported by experimental data, detailed protocols, and mechanistic visualizations to inform researchers, scientists, and drug development professionals.

Enhanced Efficacy and Tumor Penetration with iRGD-Liposomes

The core advantage of iRGD-liposomes lies in the unique tumor-targeting and penetrating properties of the iRGD peptide (CRGDKGPDC). Unlike conventional liposomes that primarily rely on the enhanced permeability and retention (EPR) effect for passive tumor accumulation, iRGD-liposomes employ a dual-targeting mechanism. The this compound first binds to αv integrins, which are overexpressed on tumor endothelial cells and some tumor cells.[1][2] This initial binding is followed by a proteolytic cleavage of the peptide, exposing a C-end Rule (CendR) motif.[1] This newly exposed motif then binds to neuropilin-1 (NRP-1), a receptor that is also highly expressed in the tumor microenvironment, triggering a transport pathway that facilitates deeper penetration of the liposomal cargo into the tumor parenchyma.[1][2] This active penetration mechanism leads to a more homogenous drug distribution throughout the tumor, reaching cancer cells that are distant from blood vessels and often shielded from passively accumulating nanocarriers.

The enhanced tumor penetration and cellular uptake of iRGD-liposomes translate to superior therapeutic efficacy across various cancer models and with different drug payloads.

Quantitative Performance Data

The following tables summarize the quantitative data from preclinical studies, highlighting the superior performance of iRGD-liposomes compared to conventional liposomes.

Table 1: In Vitro Cytotoxicity

Cell LineDrugFormulationIC50 (µg/mL)Fold Improvement (Conventional vs. iRGD)
4T1 (Breast Cancer)Doxorubicin (B1662922)Conventional Liposomes (cMLV)0.018 ± 0.00251.64
iRGD-Liposomes (iRGD-cMLV)0.011 ± 0.0037
JC (Drug-Resistant Breast Cancer)DoxorubicinConventional Liposomes (cMLV)3.19 ± 0.321.59
iRGD-Liposomes (iRGD-cMLV)2.01 ± 0.22
B16-F10 (Melanoma)Conjugated Linoleic Acid-PaclitaxelConventional Liposomes (SSL-CLA-PTX)> CLA-PTX solution-
iRGD-Liposomes (iRGD-SSL-CLA-PTX)Similar to CLA-PTX solutionSignificant vs. SSL-CLA-PTX

Table 2: In Vivo Tumor Growth Inhibition

Cancer ModelDrugFormulationDosageTumor Volume at Day 19 (mm³)% Inhibition vs. Control
B16-F10 MelanomaConjugated Linoleic Acid-PaclitaxelSaline (Control)-10,054 ± 9960%
CLA-PTX Solution2 mg/kg4,723 ± 85353%
Conventional Liposomes (SSL-CLA-PTX)2 mg/kg3,969 ± 49560.5%
iRGD-Liposomes (iRGD-SSL-CLA-PTX)2 mg/kg1,793 ± 35582.2%
4T1 Breast CancerDoxorubicinUntreated (Control)-~1200 (at day 25)0%
Conventional Liposomes (cMLV(Dox))2 mg/kgSignificant inhibition vs. control-
iRGD-Liposomes (iRGD-cMLV(Dox))2 mg/kgMarked suppression vs. cMLV(Dox)-

Table 3: In Vivo Drug Accumulation

Cancer ModelDrug/PayloadFormulationTime PointTumor AccumulationFold Improvement (Conventional vs. iRGD)
Prostate Cancer (Subcutaneous Xenografts)Antisense Oligonucleotide (AR-ASO)Free ASO-Baseline-
iRGD-Liposomes-Significantly Increased-
B16-F10 MelanomaConjugated Linoleic Acid-PaclitaxelConventional Liposomes (SSL-CLA-PTX)24 hoursLower-
iRGD-Liposomes (iRGD-SSL-CLA-PTX)24 hoursSignificantly Higher AUC-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involved in the benchmarking of iRGD-liposomes.

Preparation of iRGD-Conjugated Liposomes

This protocol describes a common method for preparing iRGD-liposomes using the post-insertion technique.

  • Liposome (B1194612) Formulation: Prepare conventional liposomes encapsulating the desired drug using the thin-film hydration method. A typical lipid composition includes a structural lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DSPE-PEG2000) at a specific molar ratio.

  • Maleimide (B117702) Functionalization: To facilitate conjugation with the this compound, include a maleimide-functionalized lipid (e.g., DSPE-PEG2000-Maleimide) in the lipid mixture.

  • Hydration and Extrusion: Hydrate the lipid film with a drug solution, followed by sonication and extrusion through polycarbonate membranes of defined pore size to obtain unilamellar vesicles of a specific diameter.

  • This compound Conjugation: The this compound, which contains a terminal cysteine residue, is conjugated to the maleimide groups on the liposome surface via a thiol-maleimide Michael addition reaction. Incubate the liposomes with a molar excess of the this compound under gentle agitation for a specified time.

  • Purification: Remove unconjugated peptide and unencapsulated drug by methods such as dialysis or size exclusion chromatography.

  • Characterization: Characterize the final iRGD-liposomes for size, polydispersity index, zeta potential, drug encapsulation efficiency, and peptide conjugation efficiency.

In Vitro Cytotoxicity Assay (XTT Assay)

The XTT assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to serial dilutions of the drug-loaded liposomes (conventional and iRGD-conjugated) and control formulations (e.g., free drug, empty liposomes) for a specified duration (e.g., 48 hours).

  • XTT Reagent Addition: Following incubation, add the XTT labeling mixture (containing XTT and an electron-coupling agent) to each well.

  • Incubation: Incubate the plate for a few hours to allow for the conversion of the XTT tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 450-500 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Tumor Model and Efficacy Study

Animal models are essential for evaluating the therapeutic efficacy of drug delivery systems.

  • Tumor Inoculation: Subcutaneously inoculate cancer cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size, and monitor tumor volume regularly using calipers.

  • Treatment Administration: Once the tumors reach a certain volume, randomly assign the mice to different treatment groups (e.g., saline, free drug, conventional liposomes, iRGD-liposomes). Administer the treatments intravenously at a specified dose and schedule.

  • Efficacy Evaluation: Monitor tumor growth and body weight of the mice throughout the study. The primary endpoint is typically tumor volume, and secondary endpoints can include survival time and analysis of excised tumors for apoptosis or other markers.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the underlying biological pathways and experimental processes.

G cluster_0 iRGD-Liposome Targeting and Penetration Pathway iRGD-Liposome iRGD-Liposome Tumor Blood Vessel Tumor Blood Vessel iRGD-Liposome->Tumor Blood Vessel Homing αv Integrin αv Integrin Tumor Blood Vessel->αv Integrin Binding Proteolytic Cleavage Proteolytic Cleavage αv Integrin->Proteolytic Cleavage CendR Motif Exposed CendR Motif Exposed Proteolytic Cleavage->CendR Motif Exposed NRP-1 NRP-1 CendR Motif Exposed->NRP-1 Binding Tumor Penetration Tumor Penetration NRP-1->Tumor Penetration Triggers Drug Release Drug Release Tumor Penetration->Drug Release

Caption: iRGD-liposome tumor targeting and penetration pathway.

G cluster_1 In Vivo Efficacy Study Workflow Tumor Cell Inoculation Tumor Cell Inoculation Tumor Growth Tumor Growth Tumor Cell Inoculation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Groups Saline Conventional Liposomes iRGD-Liposomes Randomization->Treatment Groups IV Administration IV Administration Treatment Groups->IV Administration Monitor Tumor Volume & Body Weight Monitor Tumor Volume & Body Weight IV Administration->Monitor Tumor Volume & Body Weight Endpoint Analysis Endpoint Analysis Monitor Tumor Volume & Body Weight->Endpoint Analysis

Caption: Workflow for in vivo tumor model efficacy studies.

Conclusion

The presented data and mechanistic insights strongly support the superiority of iRGD-liposomes over conventional liposomes for targeted drug delivery to solid tumors. The ability of the this compound to facilitate active transport into the tumor parenchyma leads to enhanced drug accumulation, deeper tissue penetration, and ultimately, improved therapeutic outcomes. While further clinical translation is necessary, the preclinical evidence positions iRGD-liposomes as a highly promising platform for the development of more effective cancer nanomedicines. Researchers and drug developers are encouraged to consider this technology for the delivery of a wide range of therapeutic agents to solid tumors.

References

Safety Operating Guide

Navigating the Safe Disposal of iRGD Peptide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any work with iRGD peptide, it is crucial to adhere to standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) for this compound may lack detailed hazard information, general precautions for handling chemical substances should always be observed[1].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), when handling this compound in either lyophilized powder or solution form[2].

  • Designated Work Area: Confine all handling of the peptide to a designated and clean laboratory area to prevent cross-contamination[2].

  • Spill Response: In case of a spill, avoid generating dust from powdered forms. For liquid spills, use an inert absorbent material. The contaminated area should be thoroughly decontaminated and washed after cleanup[1][3].

Core Disposal Principles

The overarching principle for the disposal of any chemical, including this compound, is strict adherence to local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols tailored to your location and facilities[2][3]. In general, all peptide waste should be treated as laboratory chemical waste[4].

Step-by-Step Disposal Procedures

The following procedures are based on general guidelines for peptide waste disposal and should be adapted to comply with your institution's specific requirements.

Waste Segregation and Collection:

  • Designated Waste Containers: All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials, gloves), and absorbent materials from spill cleanups, must be collected in designated, leak-proof, and clearly labeled hazardous waste containers[2][3].

  • Labeling: The waste container must be labeled in accordance with institutional and regulatory standards. The label should clearly identify the contents as "Chemical Waste" and specify "Contaminated with this compound," along with the accumulation start date[3].

  • Storage: Store the waste container in a designated, secure area away from incompatible materials until it is collected for disposal by your institution's EHS personnel[1].

Decontamination and Inactivation (if required by institutional policy):

While not always mandatory before disposal, some institutional protocols may require the inactivation of biological or chemical activity. The following are general methods that may be applicable to peptide waste. Always verify the appropriateness of these methods for this compound with your EHS department.

Waste TypeDecontamination/Inactivation MethodProcedure
Liquid Waste Chemical Inactivation (Bleach) In a chemical fume hood, add a 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10. Allow the mixture to stand for a minimum of 30 minutes. Neutralize the bleach solution if required by local wastewater regulations before disposing of it as chemical waste. Do not pour down the sanitary sewer unless explicitly authorized [3].
Solid Waste Chemical Inactivation (Bleach) Immerse contaminated solid waste in a 10% bleach solution for at least 30 minutes. After decontamination, decant the bleach solution and manage it as liquid chemical waste. Dispose of the decontaminated solid waste in the appropriate chemical or biohazardous waste stream as per institutional guidelines[3].
Liquid & Solid Waste Autoclaving Place the waste in an autoclave-safe bag or container. For liquid waste, do not seal the container tightly to prevent pressure buildup. Add a small amount of water to solid waste to aid in steam penetration. Autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. After cooling, the waste can be disposed of as directed by your institution's EHS department[3].

Disposal of Empty Containers:

  • Rinsing: Thoroughly rinse empty this compound containers with an appropriate solvent.

  • Rinsate Collection: The rinsate should be collected and disposed of as chemical waste[3].

  • Container Disposal: Deface the original label on the rinsed container. The container may then be disposed of as regular laboratory glass or plastic waste, pending institutional policy[3].

This compound Signaling Pathway for Tumor Penetration

The following diagram illustrates the mechanism of action of the this compound, which enables it to penetrate tumor tissue. This process involves a three-step mechanism: initial binding to integrins on tumor endothelial cells, proteolytic cleavage to expose a CendR motif, and subsequent binding to neuropilin-1, which activates a transport pathway into the tumor.[5][6][7]

iRGD_Signaling_Pathway cluster_blood_vessel Blood Vessel cluster_tumor_endothelium Tumor Endothelium cluster_tumor_microenvironment Tumor Microenvironment cluster_tumor_cell Tumor Cell iRGD This compound (CRGDKGPDC) integrin αvβ3 / αvβ5 Integrins iRGD->integrin 1. Binding protease Proteases integrin->protease 2. Proteolytic Cleavage cleaved_iRGD Cleaved iRGD (Exposed CendR Motif) protease->cleaved_iRGD nrp1 Neuropilin-1 (NRP-1) cleaved_iRGD->nrp1 3. CendR Motif Binding internalization Endocytosis/ Internalization nrp1->internalization 4. Pathway Activation

Caption: Mechanism of this compound tumor penetration.

References

Safeguarding Your Research: A Comprehensive Guide to Handling iRGD Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Handling of iRGD Peptide.

The internalizing RGD (iRGD) peptide is a powerful tool in targeted drug delivery and cancer research. Its ability to penetrate tumors makes it a valuable asset, but like any laboratory chemical, it requires careful handling to ensure the safety of personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your work with this compound.

Personal Protective Equipment (PPE): A Multi-Layered Approach

While this compound itself has a low hazard profile, it is often supplied as a lyophilized powder with trifluoroacetic acid (TFA) as a counter-ion from the purification process.[1] TFA is a corrosive substance, and its presence necessitates stringent handling procedures.[2][3][4] The primary risks involve inhalation of the fine peptide powder and skin or eye contact with the acidic compound. A multi-layered approach to PPE is therefore mandatory.

PPE CategorySpecificationRationale
Hand Protection Acid-resistant gloves (e.g., Butyl rubber, Neoprene, or heavy-duty Nitrile). Standard nitrile gloves offer limited protection against TFA and should be avoided for prolonged contact. Always consult the glove manufacturer's chemical resistance data.Protects against skin contact with the acidic and potentially irritating peptide powder.
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standard. A face shield is recommended when handling larger quantities.Protects against splashes of the acidic solution and airborne peptide particles.
Respiratory Protection A NIOSH-approved respirator is recommended when weighing or handling the lyophilized powder, especially in large amounts or in areas with inadequate ventilation.Prevents inhalation of fine peptide particles which can be allergenic or immunogenic, and of TFA vapors.
Body Protection A buttoned lab coat, long pants, and closed-toe shoes are required at all times.Provides a barrier against accidental spills and contamination.

Operational Plan: From Receipt to Disposal

A clear and concise operational plan is critical for the safe and effective use of this compound in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Lyophilized this compound should be stored in a freezer at or below -20°C.[1]

  • Store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, reducing agents, and strong bases.[5]

Handling and Reconstitution
  • All handling of lyophilized this compound should be performed in a chemical fume hood to minimize inhalation exposure.[3]

  • Before weighing, allow the container to equilibrate to room temperature to prevent condensation.

  • To reconstitute, use a suitable solvent as recommended by the supplier. For example, this compound can be dissolved in sterile water.[6] Sonication may be recommended to aid dissolution.[6]

  • When diluting, always add acid (in this case, the peptide solution which may be acidic due to TFA) to the diluent (e.g., water or buffer).[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spill (<50 mL of reconstituted solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable neutralizing agent (e.g., sodium bicarbonate solution) followed by water.

  • Major Spill (>50 mL of reconstituted solution or any amount of lyophilized powder):

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Restrict access to the spill area.

    • Follow the specific cleanup procedures provided by your EHS department.

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste StreamDisposal Method
Unused Lyophilized Peptide Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not discard in regular trash.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Contaminated PPE (e.g., gloves) Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated solid hazardous waste container.
Liquid Waste (reconstituted peptide, cleaning solutions) Collect in a designated hazardous waste container. The pH may need to be neutralized before disposal, depending on institutional guidelines.

Quantitative Data Summary

While a specific occupational exposure limit (OEL) for this compound has not been established, it should be handled with the assumption of it being a potent compound, following the principle of ALARA (As Low As Reasonably Achievable). For novel compounds with limited toxicological data, a conservative approach is recommended.[7]

ParameterValueSource
Molecular Weight 948.04 g/mol [8]
Appearance Lyophilized powder[1]
Storage (Powder) -20°C for up to 3 years[6][8]
Storage (Solution) Solutions are unstable; prepare fresh. For short-term storage, aliquot and store at -80°C for up to 1 year.[6][8][6][8]
Solubility Soluble in water (e.g., up to 10 mM with sonication)[6]

Experimental Protocols

Preparation of a 1 mM Stock Solution of this compound

Objective: To prepare a sterile 1 mM stock solution of this compound for in vitro or in vivo experiments.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water

  • Calibrated analytical balance

  • Chemical fume hood

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Preparation: Perform all steps in a chemical fume hood while wearing appropriate PPE.

  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening.

  • Weighing: Carefully weigh the desired amount of this compound. For example, for 1 mL of a 1 mM solution, you would need 0.948 mg of this compound (Molecular Weight = 948.04 g/mol ).

  • Dissolution: Add the appropriate volume of sterile, nuclease-free water to the weighed peptide.

  • Mixing: Gently vortex the solution until the peptide is completely dissolved. If necessary, sonicate briefly to aid dissolution as recommended by some suppliers.[6]

  • Sterilization (Optional): If required for your application, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]

In Vivo Administration of this compound in a Mouse Tumor Model

Objective: To administer this compound intravenously to mice bearing tumors. This protocol is based on published studies and should be adapted and approved by your institution's Animal Care and Use Committee.[10][11]

Materials:

  • This compound stock solution (e.g., 1 mM in sterile PBS)

  • Sterile phosphate-buffered saline (PBS) for dilution

  • Tumor-bearing mice

  • Appropriate syringes and needles for intravenous injection

  • Animal handling and restraint equipment

Procedure:

  • Dose Calculation: Based on previous studies, a common dose for intravenous injection in mice is 4 µmol/kg.[10][11][12] Calculate the required volume of the stock solution based on the weight of each mouse.

  • Dilution: Dilute the calculated volume of the iRGD stock solution with sterile PBS to a suitable injection volume (e.g., 100 µL).

  • Animal Restraint: Properly restrain the mouse for intravenous injection (e.g., in a restraint device).

  • Injection: Administer the diluted this compound solution via intravenous injection, typically into the tail vein.

  • Monitoring: Monitor the animal for any adverse reactions during and after the injection.

  • Frequency: The injection frequency will depend on the experimental design. Some studies have administered the peptide every other day.[10]

  • Euthanasia and Tissue Collection: At the end of the experiment, euthanize the animals according to approved protocols and collect tissues for analysis.

Visualizations

iRGD Signaling Pathway

iRGD_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Tumor Microenvironment iRGD This compound (Circulating) Integrin αv Integrins (αvβ3, αvβ5) iRGD->Integrin 1. Binding TumorVasculature Tumor Vasculature Endothelial Cells TumorCell Tumor Cell Protease Tumor-Associated Proteases Integrin->Protease 2. Proteolytic   Cleavage Cleaved_iRGD Cleaved iRGD (CendR motif exposed) Protease->Cleaved_iRGD NRP1 Neuropilin-1 (NRP-1) Cleaved_iRGD->NRP1 3. Binding to NRP-1 Internalization Internalization & Tumor Penetration NRP1->Internalization 4. Endocytosis

Caption: The this compound signaling pathway for tumor penetration.

Experimental Workflow for In Vivo Study

Experimental_Workflow Start Start: Lyophilized This compound Reconstitution 1. Reconstitution (Sterile Water/PBS) Start->Reconstitution DosePrep 2. Dose Preparation (Dilution in PBS) Reconstitution->DosePrep Administration 4. Intravenous Administration DosePrep->Administration AnimalModel 3. Tumor Model (e.g., Xenograft in mice) AnimalModel->Administration Monitoring 5. Monitoring (Tumor growth, animal health) Administration->Monitoring Endpoint 6. Endpoint Analysis (Tissue collection, imaging) Monitoring->Endpoint DataAnalysis 7. Data Analysis & Interpretation Endpoint->DataAnalysis

Caption: A typical experimental workflow for an in vivo study using this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。